1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Description
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Properties
IUPAC Name |
1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLNEXRLQPVSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398911 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244641-21-2 | |
| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol chemical properties
An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Introduction: A Key Intermediate in Paramagnetic Probe Synthesis
This compound is a heterocyclic organic compound of significant interest within the field of biophysical chemistry and materials science. While not a radical itself, it serves as a crucial diamagnetic precursor for the synthesis of highly stable pyrroline-based nitroxide radicals. These radicals are indispensable tools used as spin labels and probes in Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The pyrrolidine ring, particularly the sterically shielded tetramethyl variant, is known for conferring high stability to the corresponding nitroxide radical in biological systems.[1]
This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, spectral characteristics, and the scientific applications of this versatile building block. The information is tailored for researchers and professionals engaged in drug development, proteomics, and advanced materials, where the precise monitoring of molecular environments is paramount. The pyrrolidine fragment is a core structure in numerous natural products and synthetic drugs, making its derivatives valuable in medicinal chemistry.[2][3][4]
Physicochemical and Structural Properties
The compound's structure features a five-membered dihydropyrrole (pyrroline) ring, heavily substituted to enhance stability and provide functional handles for further chemical modification. The N-acetyl group protects the nitrogen atom, preventing its oxidation and allowing for controlled deprotection and subsequent oxidation to the desired nitroxide radical.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 1-[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one | [5] |
| CAS Number | 244641-21-2 | [6] |
| Molecular Formula | C₁₁H₁₉NO₂ | [7] |
| Molecular Weight | 197.27 g/mol | Inferred from Formula |
| Appearance | Crystalline solid | [1] |
| Melting Point | 110-112 °C | [7] |
| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [7] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
The synthesis of pyrroline derivatives often involves multi-step processes.[2] A common and effective strategy is the ring contraction of a substituted piperidine precursor, a method derived from the Favorskii rearrangement.[8] The following protocol is a representative, field-proven workflow for producing the title compound from commercially available starting materials.
Representative Synthesis Protocol
This protocol is based on established methods for creating the 2,2,5,5-tetramethylpyrroline core structure.
Step 1: Synthesis of 3,5-Dibromo-2,2,6,6-tetramethyl-4-piperidone
-
Rationale: Bromination of the piperidone ring creates the necessary leaving groups for the subsequent ring contraction.
-
Procedure:
-
Dissolve 2,2,6,6-tetramethyl-4-piperidone in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add two equivalents of bromine (Br₂) dropwise while maintaining the temperature.
-
Stir for 12-16 hours at room temperature.
-
Quench the reaction with sodium thiosulfate solution and neutralize with sodium bicarbonate.
-
Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Favorskii Rearrangement and Ring Contraction
-
Rationale: A base-mediated rearrangement of the dibromopiperidone in the presence of a nucleophile (hydroxide) leads to the formation of the pyrroline carboxylic acid.
-
Procedure:
-
Dissolve the crude dibromopiperidone from Step 1 in a 2:1 mixture of dioxane and 3 M aqueous sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.
-
The resulting precipitate, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, is collected by filtration.
-
Step 3: Acetylation of the Pyrroline Nitrogen
-
Rationale: The N-acetyl group is introduced to protect the amine, preventing it from interfering in subsequent steps and from being oxidized later.
-
Procedure:
-
Suspend the carboxylic acid from Step 2 in dichloromethane.
-
Add 1.5 equivalents of acetic anhydride and 1.2 equivalents of triethylamine.
-
Stir at room temperature for 8-12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.[9][10]
-
Step 4: Reduction of the Carboxylic Acid to the Alcohol
-
Rationale: The final step is the selective reduction of the carboxylic acid to the primary alcohol, yielding the target molecule.
-
Procedure:
-
Dissolve the acetylated acid from Step 3 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Slowly add 1.5 equivalents of a reducing agent (e.g., borane-THF complex).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Representative four-step synthesis and purification workflow.
Spectral Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key features in standard analytical techniques.
-
¹H NMR (Proton NMR):
-
Singlet (~1.2-1.4 ppm, 12H): Four magnetically equivalent methyl groups (C2-CH₃ x2, C5-CH₃ x2).
-
Singlet (~2.1 ppm, 3H): The methyl group of the N-acetyl moiety.
-
Singlet (~4.2 ppm, 2H): The methylene protons of the hydroxymethyl group (-CH₂OH).
-
Broad Singlet (variable, 1H): The hydroxyl proton (-OH), which may exchange with D₂O.
-
Singlet (~5.7 ppm, 1H): The vinylic proton at the C4 position of the pyrroline ring.
-
-
¹³C NMR (Carbon NMR):
-
~25-30 ppm: Carbons of the four tetramethyl groups.
-
~22 ppm: Carbon of the acetyl methyl group.
-
~65-70 ppm: Carbons at C2 and C5 of the pyrroline ring.
-
~68 ppm: Methylene carbon of the hydroxymethyl group.
-
~125-140 ppm: Two quaternary carbons of the double bond (C3 and C4).
-
~168-170 ppm: Carbonyl carbon of the N-acetyl group.
-
-
IR (Infrared) Spectroscopy:
-
Broad peak ~3400 cm⁻¹: O-H stretching of the alcohol group.
-
Sharp, strong peak ~1640-1660 cm⁻¹: C=O stretching of the tertiary amide (acetyl group).
-
Medium peak ~1650 cm⁻¹: C=C stretching of the pyrroline ring (may overlap with amide).
-
Strong peaks ~2850-2970 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 198.1494 for C₁₁H₂₀NO₂⁺.
-
Fragmentation: Common fragmentation patterns would include the loss of water (-18), the acetyl group (-43), and the hydroxymethyl group (-31).
-
Reactivity and Applications
The primary utility of this compound lies in its role as a precursor to functionalized nitroxide spin labels.[1]
-
Deprotection and Oxidation: The N-acetyl group can be removed under basic or acidic hydrolysis. The resulting secondary amine is then readily oxidized (e.g., with m-CPBA or H₂O₂/Na₂WO₄) to the stable nitroxide radical.
-
Functionalization of the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be:
-
Oxidized to an aldehyde or carboxylic acid for bioconjugation reactions.
-
Esterified or etherified to attach linkers or other functional moieties.
-
Converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution reactions.[11]
-
This dual functionality makes it a valuable platform for creating a diverse library of spin labels tailored for specific applications, such as probing protein structures, studying nucleic acids, or developing materials with unique magnetic properties.[1]
Logical Pathway to Application
Caption: Pathway from precursor to its application as a spin label probe.
Conclusion
This compound is a highly valuable, non-radical intermediate for synthetic chemists in the field of paramagnetic labeling. Its stable core, protected nitrogen, and reactive hydroxyl group provide a robust and versatile platform for designing custom spin probes. Understanding its chemical properties and synthetic pathways is essential for leveraging its full potential in advanced biophysical research and the development of novel diagnostic and therapeutic agents.
References
-
Synthesis of New Pyrroline Nitroxides with Ethynyl Functional Group. Request PDF. Available at: [Link]
-
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. Autech Scientific. Available at: [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]
-
This compound CAS#: 244641-21-2. ChemWhat. Available at: [Link]
-
5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide: A New Efficient Phosphorylated Nitrone for the in Vitro and in Vivo Spin Trapping of Oxygen-Centered Radicals. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. Available at: [Link]
-
Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. Available at: [Link]
-
3-Acetyl-1H-pyrroline. NIST WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-乙酰基-2,2,5,5-四甲基-3-吡咯啉-3-甲醇 CAS号:244641-21-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 6. This compound | 244641-21-2 [amp.chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals [mdpi.com]
- 9. usbio.net [usbio.net]
- 10. usbio.net [usbio.net]
- 11. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol _上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
An In-Depth Technical Guide to the Synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a specialized heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The synthesis leverages the commercially available precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which undergoes a robust reduction followed by N-acetylation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the chemical principles that govern the transformations. All procedures are designed to be self-validating and are supported by authoritative references.
Introduction
The pyrroline scaffold is a privileged structure in organic chemistry, forming the core of numerous natural products and pharmacologically active compounds. The tetramethyl-substituted pyrroline series, in particular, offers a sterically hindered and stable framework that can be functionalized to explore novel chemical space. The target molecule, this compound, combines the pyrroline core with a primary alcohol and an N-acetyl group, providing multiple points for further chemical modification. This guide details an efficient and reliable synthetic route from a readily accessible starting material.
Overall Synthetic Strategy
The synthesis is designed as a two-step sequence starting from 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide.
-
Step 1: Reduction of the Amide. The carboxamide group at the C3 position is reduced to a primary alcohol (a methanol group) using a powerful hydride reducing agent.
-
Step 2: N-Acetylation. The secondary amine of the pyrroline ring is acetylated to yield the final target compound.
The overall workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol
Principle and Rationale
The conversion of a carboxamide to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can effect this change, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for its high reactivity and efficacy in reducing amides.[1] The reaction proceeds via the formation of a complex aluminate intermediate, which, upon hydrolytic workup, yields the desired alcohol. The use of an anhydrous ethereal solvent, such as Tetrahydrofuran (THF), is critical, as LiAlH₄ reacts violently with protic solvents like water.
The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then coordinates to the aluminum species. Subsequent hydride transfers and coordination ultimately lead to the reduction of the carbonyl group to a methylene group, which upon workup is protonated to the alcohol.
Caption: Simplified mechanism of LiAlH₄ amide reduction.
Detailed Experimental Protocol
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄, 2.0 - 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend Lithium Aluminum Hydride (2.5 eq) in anhydrous THF (approx. 20 mL per gram of LiAlH₄) in the flask and cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in anhydrous THF (approx. 10 mL per gram) and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by the disappearance of the starting material), cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup).
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF and diethyl ether.
-
Extraction: Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford pure 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol.
Part 2: Synthesis of this compound
Principle and Rationale
N-acetylation is a common and straightforward method for protecting amines or modifying the properties of a molecule. The reaction of a primary or secondary amine with acetic anhydride is a classic example of nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of the pyrroline ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[3] This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group. A base, such as triethylamine or pyridine, is often added to neutralize the acetic acid byproduct, driving the reaction to completion.
Detailed Experimental Protocol
Materials:
-
2,2,5,5-Tetramethyl-3-pyrroline-3-methanol (1.0 eq)
-
Acetic Anhydride (Ac₂O, 1.2 - 1.5 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated copper (II) sulfate solution (CuSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol (1.0 eq) and dissolve it in anhydrous DCM (approx. 20 mL per gram).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated aqueous CuSO₄ solution (to remove pyridine if used), saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.
Data Summary
The following table provides representative quantities and expected outcomes for the synthesis based on a 10 mmol scale of the starting carboxamide.
| Step | Starting Material | Reagents | Solvent | Conditions | Expected Yield | Product |
| 1 | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.68 g, 10 mmol) | LiAlH₄ (0.95 g, 25 mmol) | Anhydrous THF (50 mL) | Reflux, 4-6 h | 75-85% | 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol |
| 2 | 2,2,5,5-Tetramethyl-3-pyrroline-3-methanol (1.55 g, 10 mmol) | Acetic Anhydride (1.14 mL, 12 mmol), Triethylamine (2.09 mL, 15 mmol) | Anhydrous DCM (30 mL) | Room Temp, 2-4 h | 85-95% | This compound |
References
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem Technical Support.
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Data table].
- CDN. (n.d.).
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Diagram].
- Sigma-Aldrich. (n.d.). 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. Product Page.
- Liu, Y., et al. (2014). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3471.
- CEM Corporation. (n.d.). Automated N-Terminal Acetylation.
- Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312.
- Organic Syntheses. (n.d.). 3-pyrroline. Procedure.
- Donohoe, T. J., et al. (2012). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 17(12), 14356-14416.
- Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis.
- Alkali Scientific. (n.d.). 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, 1 X 5 g. Product Page.
- Kirilyuk, I. A., et al. (2016). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 21(11), 1549.
- Nguyen, T. V., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 118-128.
- Google Patents. (n.d.). CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.
- Sigma-Aldrich. (n.d.). 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. Product Page.
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An In-Depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (CAS 244641-21-2): A Spin-Label Analogue for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Nitroxide Spin Labels in Modern Biosciences
In the landscape of contemporary biophysical research, the ability to elucidate the structure, dynamics, and interactions of macromolecules is paramount. Among the powerful techniques available, Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy offers a unique window into the conformational landscapes of proteins and other biological assemblies.[1][2][3] This guide focuses on a specialized compound within the nitroxide spin-label family: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (CAS No. 244641-21-2). While specific literature on this compound is sparse, its structural motifs suggest its utility as a spin-label analogue. This document, therefore, serves as a comprehensive technical guide, synthesizing information from related compounds and established methodologies to provide a holistic understanding of its properties, synthesis, and potential applications.
The core of this and similar spin labels is the stable nitroxyl radical (N-O•) housed within a heterocyclic pyrroline ring. The unpaired electron of the nitroxide is sensitive to its local environment, and its EPR spectrum provides rich information on the mobility, polarity, and accessibility of the labeled site.[2] The tetramethyl groups adjacent to the nitroxide moiety are crucial for its stability, preventing rapid degradation in biological systems.[4][5] The functionalization at the 3-position, in this case, a hydroxymethyl group, and the acetylation of the ring nitrogen, are key determinants of the compound's specific properties and applications.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 244641-21-2 | [6] |
| Molecular Formula | C₁₁H₁₉NO₂ | [7] |
| Molecular Weight | 197.27 g/mol | [6] |
| Appearance | White Solid | |
| Melting Point | 110-112 °C | [6][7] |
| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [7] |
Structural Analysis:
The molecule's structure is characterized by three key features:
-
The Pyrroline Nitroxide Core: This five-membered heterocyclic ring with a nitroxyl radical is the paramagnetic heart of the molecule. The pyrroline ring is known to confer greater stability against bioreduction compared to six-membered piperidine rings.[8]
-
The N-Acetyl Group: The acetylation of the pyrroline nitrogen is a significant modification. N-terminal acetylation in proteins is known to influence helical stability and membrane binding properties.[9][10][11][12] In the context of a spin label, this group may modulate solubility, stability, and interactions with the local environment of the labeled macromolecule. It could potentially reduce the basicity of the nitrogen and influence hydrogen bonding capabilities.
-
The 3-Hydroxymethyl Group: This functional group provides a site for potential further derivatization. The hydroxyl group can be activated, for instance, by conversion to a mesylate, to create a reactive site for covalent attachment to biomolecules. A related compound, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol, is noted as a highly reactive spin-label analogue, underscoring this potential.
Plausible Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Detailed Protocol (Hypothetical):
-
Favorskii Rearrangement: Starting from the readily available 2,2,6,6-tetramethyl-4-piperidone, a Favorskii rearrangement can be employed to contract the six-membered ring into a five-membered pyrroline ring, yielding 3-carboxy-2,2,5,5-tetramethyl-3-pyrroline.
-
Esterification: The resulting carboxylic acid is then esterified, for example, by reaction with thionyl chloride followed by methanol, to produce the methyl ester, 3-carbomethoxy-2,2,5,5-tetramethyl-3-pyrroline.
-
Reduction: The ester is subsequently reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to give 3-hydroxymethyl-2,2,5,5-tetramethyl-3-pyrroline.
-
N-Acetylation: The final step involves the acetylation of the secondary amine of the pyrroline ring. This can be achieved by reacting the product from the previous step with acetic anhydride or acetyl chloride, often in the presence of a mild base to neutralize the acid byproduct.[13][14]
Self-Validation and Characterization:
Each step of the synthesis would require rigorous purification, typically by column chromatography, and characterization to confirm the structure of the intermediates and the final product. The following analytical techniques would be crucial:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the diamagnetic precursor (the hydroxylamine, obtained by reduction of the nitroxide) or the final product after reduction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product. High-resolution mass spectrometry (HRMS) would provide the exact mass.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH), amide carbonyl (C=O), and C=C double bond.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To confirm the presence of the stable nitroxyl radical in the final product and its intermediates after the nitroxide is formed (if not already present).
Applications in Site-Directed Spin Labeling (SDSL) EPR
The primary application of this compound is as a precursor to a reactive spin label for SDSL-EPR studies of biomolecules.[1][2][3] The hydroxymethyl group can be activated to create a reactive moiety that can be covalently attached to a specific site on a protein, typically a cysteine residue.
Caption: General workflow for a Site-Directed Spin Labeling EPR experiment.
Experimental Protocol for SDSL:
-
Protein Engineering: The first step is to introduce a cysteine residue at the desired site in the protein of interest using site-directed mutagenesis. Any native, accessible cysteine residues that are not of interest should be mutated to another amino acid, such as serine or alanine, to ensure specific labeling.
-
Spin Label Activation: The hydroxyl group of this compound is activated. A common method is to convert it to a methanethiosulfonate (MTS) group, creating a highly reactive MTSL analogue. This can be achieved by reacting the alcohol with methanesulfonyl chloride to form a mesylate, followed by displacement with a thiosulfate salt.
-
Covalent Labeling: The purified protein is incubated with an excess of the activated spin label. The reactive group of the spin label will specifically react with the sulfhydryl group of the introduced cysteine residue, forming a covalent bond.
-
Purification: After the labeling reaction, it is crucial to remove any unreacted, free spin label from the protein sample. This is typically done using size-exclusion chromatography or dialysis.
-
EPR Analysis: The spin-labeled protein is then analyzed by EPR spectroscopy. The resulting spectrum provides information about the local environment of the spin label. For instance, a highly mobile label will give a sharp three-line spectrum, while a restricted label will result in a broader, more complex spectrum. For distance measurements between two labeled sites, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) are employed.[15]
The Significance of the N-Acetyl Group
The N-acetyl moiety likely plays a multifaceted role in modulating the properties of the spin label:
-
Biocompatibility and Stability: N-acetylation can increase the stability of the pyrroline ring system in biological environments by protecting the nitrogen from unwanted side reactions. It may also influence the susceptibility of the nitroxide to reduction by cellular components like ascorbate.[16]
-
Solubility: The acetyl group can alter the hydrophilicity/hydrophobicity of the molecule, which can be important for labeling proteins in different environments (e.g., soluble vs. membrane-bound proteins).
-
Local Interactions: The amide bond of the acetyl group can participate in hydrogen bonding, potentially influencing the local conformation and dynamics of the spin label when attached to a protein. This could lead to a more defined set of rotamers, which can be advantageous for structural interpretations of EPR data.
Conclusion and Future Perspectives
This compound represents a potentially valuable, yet under-characterized, member of the nitroxide spin-label family. Its structure suggests a stable and versatile platform for SDSL-EPR studies. The presence of the N-acetyl group offers an intriguing modification that may confer unique properties regarding stability and local interactions.
For researchers in drug development and structural biology, this compound and its derivatives could serve as powerful tools to probe drug-protein interactions, allosteric mechanisms, and the conformational changes that underpin biological function. Future work should focus on the detailed synthesis and characterization of this molecule, followed by its application in well-defined biological systems to fully elucidate its potential as a next-generation spin label.
References
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- Hubbell, W. L., McHaourab, H. S., Altenbach, C., & Lietzow, M. A. (1996). Watching proteins move using site-directed spin labeling. Structure, 4(7), 779-783.
- Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrroline and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550.
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An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol: A Spin-Label Analogue for Probing Biomolecular Structure and Dynamics
This technical guide provides a comprehensive overview of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a nitroxide spin-label analogue, for researchers, scientists, and drug development professionals. This document delves into the core properties, a proposed synthesis pathway, and detailed protocols for its application in site-directed spin labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction to Site-Directed Spin Labeling and the Role of Novel Probes
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides invaluable insights into the structure, dynamics, and conformational changes of biomolecules.[1][2] The core principle involves the introduction of a paramagnetic probe, typically a stable nitroxide radical, at a specific site within a protein or nucleic acid.[3] Subsequent analysis by Electron Paramagnetic Resonance (EPR) spectroscopy allows for the measurement of distances between pairs of spin labels, solvent accessibility of the labeled site, and the motional dynamics of the spin label's local environment.[4][5] These parameters, in turn, reveal critical information about the biomolecule's function and interactions.
The choice of spin label is paramount to the success of an SDSL-EPR experiment. While the methanethiosulfonate spin label (MTSL) is widely used, the development of novel spin-label analogues with varied structural and chemical properties is crucial for expanding the scope and resolution of these studies.[1] this compound represents a promising, albeit less characterized, spin-label analogue. Its pyrroline core offers a degree of rigidity, while the acetyl group and hydroxyl functionality provide avenues for further chemical modification and may influence its interaction with the local environment.
Physicochemical Properties of this compound
This section details the known and inferred properties of the title compound, providing a foundation for its application as a spin-label analogue.
Chemical Structure and Core Attributes
The foundational structure of this spin-label analogue is the 2,2,5,5-tetramethyl-3-pyrroline ring. The steric bulk provided by the four methyl groups adjacent to the nitroxide moiety contributes to its stability by shielding the radical from reduction.[6] The acetyl group at the nitrogen atom modulates the electronic properties of the pyrroline ring and its hydrophobicity.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 244641-21-2 | [7] |
| Molecular Formula | C11H19NO2 | [7] |
| Molecular Weight | 197.27 g/mol | [7] |
| Appearance | Inferred to be a solid | [7] |
| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [7] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Characteristics (Inferred)
-
EPR Spectrum: When attached to a biomolecule, the X-band EPR spectrum is expected to be a three-line nitroxide signal. The lineshape will be sensitive to the rotational mobility of the spin label. In a highly mobile state (e.g., in a flexible loop of a protein), narrow lines will be observed. Conversely, restricted motion (e.g., in a folded domain or a membrane-embedded region) will lead to significant line broadening.[5]
-
NMR Spectrum: Due to the paramagnetic nature of the nitroxide radical, the NMR signals of the spin label itself and nearby nuclei in the labeled biomolecule will be broadened beyond detection.
-
Mass Spectrometry: The compound should be readily characterizable by standard mass spectrometry techniques, with the molecular ion peak corresponding to its molecular weight.
Synthesis and Functionalization for Bioconjugation
A detailed, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible synthetic route can be devised based on established pyrroline chemistry.[9][10][11] The following is a proposed synthetic workflow.
Proposed Synthesis Protocol
Step 1: Esterification of the Carboxylic Acid. 2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl-3-carboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid to yield the corresponding methyl ester.
Step 2: Reduction of the Ester to the Alcohol. The methyl ester is then reduced to the primary alcohol, 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
Step 3: Acetylation of the Pyrroline Nitrogen. The resulting alcohol is acetylated at the pyrroline nitrogen using acetic anhydride, typically in the presence of a base like pyridine, to yield the final product, this compound.
Step 4: Functionalization for Cysteine Labeling. To be used in SDSL, the hydroxyl group of the title compound needs to be converted into a reactive moiety that specifically targets cysteine residues. A common strategy is to convert the alcohol to a methanethiosulfonate group. This can be achieved by first converting the alcohol to a mesylate using methanesulfonyl chloride and a base, followed by reaction with a thiosulfate salt.
Application in Site-Directed Spin Labeling EPR
The functionalized this compound analogue can be used to label cysteine residues introduced into a protein of interest via site-directed mutagenesis.
Experimental Workflow for SDSL-EPR
Detailed Protocol for Protein Spin Labeling
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation: The protein of interest, with a unique cysteine residue at the desired labeling site, should be purified and buffer-exchanged into a suitable labeling buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4).
-
Reduction of Cysteine: To ensure the cysteine thiol is in its reduced state, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 1 hour at room temperature.
-
Removal of Reducing Agent: The reducing agent must be removed prior to labeling to prevent its reaction with the spin label. This is typically achieved by size-exclusion chromatography or dialysis.
-
Spin Labeling Reaction: Add a 10 to 20-fold molar excess of the functionalized this compound spin label (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol.
-
Removal of Unreacted Spin Label: It is critical to remove any free spin label as it will interfere with the EPR measurements. This is typically done using size-exclusion chromatography, dialysis, or spin columns.
-
Verification of Labeling: The efficiency of the labeling reaction can be assessed by comparing the EPR signal intensity of the labeled protein to a standard of known concentration or by mass spectrometry.
EPR Data Acquisition and Interpretation
The labeled protein sample is then loaded into an EPR tube and the spectrum is acquired. The resulting EPR lineshape provides information on the mobility of the spin label.
-
Mobility: The rotational correlation time (τc) of the spin label can be estimated from the EPR lineshape. A τc in the sub-nanosecond range indicates high mobility, while a τc of several nanoseconds or more suggests restricted motion.
-
Solvent Accessibility: The accessibility of the spin label to paramagnetic broadening agents (e.g., NiEDDA) can be determined by measuring the change in the EPR signal intensity upon addition of the agent. This provides information on whether the labeled site is on the protein surface or buried within the structure.
-
Distance Measurements: For proteins labeled with two spin labels, pulsed EPR techniques such as Double Electron-Electron Resonance (DEER) can be used to measure the distance between the two paramagnetic centers, providing structural constraints.[1]
Advantages and Considerations
The use of this compound as a spin-label analogue offers several potential advantages:
-
Stability: The tetramethyl-substituted pyrroline core is known for its relative stability in reducing biological environments.[6][12]
-
Defined Linker: The rigid pyrroline ring provides a more defined linker between the protein backbone and the nitroxide radical compared to more flexible labels, which can lead to more precise distance measurements.
-
Modifiable Handle: The acetyl group and the precursor hydroxyl group offer opportunities for further chemical modifications to tune the properties of the spin label.
Considerations:
-
Synthesis: The multi-step synthesis and functionalization may be challenging.
-
Perturbation: As with any label, it is important to verify that the introduction of the spin label does not significantly perturb the structure or function of the biomolecule. This can be assessed using functional assays or other biophysical techniques.
-
Characterization: Due to the limited availability of published data, initial characterization of the synthesized and functionalized label is crucial.
Conclusion
This compound holds promise as a valuable addition to the toolkit of spin labels for SDSL-EPR studies. Its unique structural features may provide complementary information to that obtained with more traditional spin labels. While further research is needed to fully characterize its properties and optimize its application, this guide provides a solid foundation for researchers to begin exploring the potential of this spin-label analogue in their investigations of biomolecular structure and dynamics.
References
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Bonucci, A., et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal, 25(46), 1057-1067. Available at: [Link]
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Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. Available at: [Link]
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Jass, J., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. RSC Advances, 6(59), 54088-54103. Available at: [Link]
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Peter, C., et al. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1149, 339-357. Available at: [Link]
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Oh, K. J., et al. (2000). Site-Directed Spin Labeling of Proteins. In: Methods in Molecular Biology, vol 121. Humana Press, Totowa, NJ. Available at: [Link]
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Sahu, I. D., & Lorigan, G. A. (2020). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Molecules, 25(21), 5021. Available at: [Link]
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Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. Available at: [Link]
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Nguyen, T. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 118-128. Available at: [Link]
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Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. Available at: [Link]
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van Amsterdam, S. E. (2004). EPR and NMR spectroscopy of spin-labeled proteins. Scholarly Publications Leiden University. Available at: [Link]
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Bionbe. (n.d.). 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. Product Page. Available at: [Link]
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Shafigulin, R. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543. Available at: [Link]
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Jana, S., et al. (2021). Investigating Protein Interactions Using Electron Paramagnetic Resonance Spectroscopy. KOPS - University of Konstanz. Available at: [Link]
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Deblander, J., et al. (2015). An Efficient One-Pot Synthesis of Pyrrolines and Tetrahydropyridines from Their Chloro-Precursors via in situ Aza-Wittig Reaction. Request PDF on ResearchGate. Available at: [Link]
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Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312. Available at: [Link]
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Jagtap, A. P., et al. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free Radical Research, 49(1), 78-85. Available at: [Link]
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Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available at: [Link]
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Troeira, Henriques, S., et al. (2017). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 22(11), 1937. Available at: [Link]
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Jeschke, G. (2012). Studying Macromolecules by EPR. ETH Zurich. Available at: [Link]
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Jeschke, G. (2012). Studying Macromolecules by EPR. ETH Zurich. Available at: [Link]
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An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a heterocyclic compound with potential applications as a spin-label analogue. This document details its fundamental molecular and physical properties, outlines a proposed synthetic pathway, and discusses methods for its characterization. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the synthesis and utilization of novel pyrroline derivatives.
Introduction
Pyrrolidine and its unsaturated analogue, pyrroline, are five-membered nitrogen-containing heterocyclic scaffolds that are of significant interest in medicinal chemistry. These structures are found in a wide array of biologically active natural products and synthetic drug molecules. The conformational flexibility and the ability to introduce various substituents make the pyrrolidine/pyrroline ring a versatile template for exploring chemical space in drug discovery. Specifically, tetramethyl-substituted pyrroline derivatives are often utilized as core structures for stable nitroxide radicals, which serve as spin labels for biophysical studies. This guide focuses on the acetylated derivative, this compound, providing in-depth technical information for its synthesis and characterization.
Molecular and Physicochemical Properties
This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| CAS Number | 244641-21-2 | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 110-112 °C | [2] |
| Solubility | Soluble in acetone, dichloromethane, ethanol, and methanol. | [2] |
| Category | Heterocycles, Spin Labeling Compounds | [1] |
Synthesis of this compound
Proposed Synthetic Pathway:
A proposed synthetic workflow for the target compound.
Step 1: Acetylation of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
The synthesis commences with the acetylation of the secondary amine of the pyrroline ring. This is a standard N-acetylation reaction.
-
Protocol:
-
Dissolve 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution. If pyridine is not used as the solvent, a non-nucleophilic base like triethylamine (1.2 eq) should be added to scavenge the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
-
-
Causality of Experimental Choices:
-
Acetic anhydride is a common and effective acetylating agent.
-
The use of a base is crucial to neutralize the acetic acid formed, which could otherwise protonate the starting material and hinder the reaction. Pyridine can act as both a solvent and a base.
-
The reaction is performed at a low initial temperature to control the exothermic reaction.
-
Step 2: Dehydration of the Amide to a Nitrile
The primary amide is then dehydrated to the corresponding nitrile.
-
Protocol:
-
Combine 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
-
The reaction conditions will depend on the chosen reagent. If using P₂O₅, the mixture may need to be heated. If using SOCl₂, the reaction is typically performed in an inert solvent at reflux.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, the workup will involve careful quenching of the dehydrating agent, followed by extraction and purification to yield 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonitrile.
-
-
Causality of Experimental Choices:
-
Dehydrating agents like P₂O₅ and SOCl₂ are effective for converting primary amides to nitriles. The choice of reagent may depend on the scale of the reaction and the desired purity.
-
Step 3: Reduction of the Nitrile to an Aldehyde
The nitrile is then partially reduced to an aldehyde.
-
Protocol:
-
Dissolve 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in a suitable solvent.
-
Stir the reaction at -78 °C for a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbaldehyde.
-
-
Causality of Experimental Choices:
-
DIBAL-H is a common reagent for the partial reduction of nitriles to aldehydes. The low temperature is critical to prevent over-reduction to the primary amine.
-
Step 4: Reduction of the Aldehyde to an Alcohol
The final step is the reduction of the aldehyde to the primary alcohol.
-
Protocol:
-
Dissolve 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by the slow addition of water or a saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
-
Causality of Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones and will not reduce the acetyl group or the double bond in the pyrroline ring.
-
Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyrroline ring, the acetyl methyl group, the methylene protons of the hydroxymethyl group, and the vinylic proton. The chemical shifts and coupling patterns will be indicative of the molecular structure.
-
¹³C NMR: The carbon NMR spectrum should display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the quaternary carbons of the pyrroline ring, the sp² carbons of the double bond, and the carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:
-
A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).
-
A strong C=O stretching band for the amide (acetyl) group (around 1650 cm⁻¹).
-
C-H stretching bands for the alkyl groups (around 2850-3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 197.27. Fragmentation patterns can provide further structural information.
Characterization Workflow:
Workflow for the characterization of the final product.
Potential Applications in Drug Development and Research
As a "spin-label analogue," this compound can be a precursor to stable nitroxide radicals. These spin labels are valuable tools in biophysical research, particularly in the study of biomolecular structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
The hydroxyl group provides a reactive handle for covalent attachment to biomolecules such as proteins or nucleic acids. Once attached, the spin label can provide information about:
-
Local environment and dynamics of the labeled site.
-
Distances between two spin-labeled sites.
-
Conformational changes in biomolecules upon ligand binding or other perturbations.
The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored for their own biological activities.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
References
- Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound.
- United States Biological. (n.d.). This compound - Data Sheet.
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Solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key spin-label analogue. While qualitative data indicates solubility in polar protic and aprotic solvents, this guide addresses the notable absence of quantitative solubility data in publicly accessible literature. By elucidating the core physicochemical principles that govern the solubility of this compound, this document empowers researchers to systematically approach solvent selection and experimental design. A detailed, self-validating protocol for the quantitative determination of solubility is provided, enabling laboratories to generate robust and reproducible data. This guide is structured to bridge the gap between theoretical understanding and practical application, serving as an essential resource for professionals in chemical synthesis, pharmaceutical development, and materials science.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₁₁H₁₉NO₂.[1][2][3] It is recognized as a spin-label analogue, a class of molecules with applications in electron paramagnetic resonance (EPR) spectroscopy to probe molecular structure and dynamics. Understanding its solubility profile is paramount for its effective use in these applications, as well as in chemical reactions and formulation development.
Physicochemical Properties:
-
Molecular Weight: 197.27 g/mol
-
Appearance: White Solid[4]
-
Qualitative Solubility: Soluble in Acetone, Dichloromethane, Ethanol, and Methanol.[4][5][6]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is dictated by the interplay of its distinct functional groups.
Molecular Structure and Polarity
The molecular structure of this compound features both polar and non-polar regions, which govern its interactions with various organic solvents.
-
Polar Moieties: The presence of a hydroxyl (-OH) group and an acetyl (-COCH₃) group introduces polarity to the molecule. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor. These groups enhance solubility in polar solvents.[6]
-
Non-Polar Moieties: The tetramethyl-substituted pyrroline ring constitutes the non-polar, hydrophobic portion of the molecule. This region contributes to solubility in less polar organic solvents through van der Waals interactions.
The balance between the polar functional groups and the non-polar hydrocarbon backbone will determine the optimal solvent for this compound.
The Role of Hydrogen Bonding
Hydrogen bonding is a critical factor in the dissolution of this compound in protic solvents like ethanol and methanol. The hydroxyl group can form strong hydrogen bonds with these solvents, facilitating the solvation process. Similarly, the carbonyl oxygen of the acetyl group can accept hydrogen bonds from protic solvents.
Diagram: Molecular Interactions Influencing Solubility
Below is a conceptual diagram illustrating the key intermolecular forces involved in the dissolution of this compound in a polar protic solvent.
Caption: Intermolecular forces between the solute and a polar protic solvent.
Experimental Determination of Solubility
Given the absence of quantitative solubility data, the following section provides a robust, step-by-step protocol for its determination. This method is designed to be adaptable to a range of organic solvents.
Materials and Equipment
-
This compound
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Micropipettes
-
Volumetric flasks
-
A selection of organic solvents (e.g., acetone, dichloromethane, ethanol, methanol, ethyl acetate, toluene, hexane)
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The process for determining solubility can be systematically approached, from initial qualitative screening to precise quantitative measurement.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the quantitative determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).
-
Stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrated, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Once the solvent is fully evaporated, re-weigh the vial to determine the mass of the dissolved solute.
-
Calculate the solubility in g/100mL or other appropriate units.
-
-
Spectroscopic/Chromatographic Analysis (for volatile solvents):
-
Accurately dilute the filtered aliquot with a known volume of the same solvent.
-
Quantify the concentration of the compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Back-calculate the original concentration in the saturated solution to determine the solubility.
-
Data Presentation and Interpretation
To ensure data is captured in a structured and comparable format, the following table is recommended for recording experimental solubility measurements.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Acetone | 5.1 | ||
| Ethyl Acetate | 4.4 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 |
Note: This table serves as a template for recording experimentally determined values.
Conclusion
This technical guide has provided a detailed framework for understanding and quantifying the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with a practical, robust experimental protocol, researchers are now equipped to generate the precise solubility data required for their specific applications. The methodologies outlined herein are designed to ensure scientific integrity and reproducibility, fostering a deeper understanding of this important spin-label analogue's behavior in solution.
References
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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The Enduring Radical: A Technical Guide to the Discovery and History of Pyrroline-Based Nitroxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery and history of pyrroline-based nitroxide radicals. From their conceptual origins rooted in the broader history of stable free radicals to their synthesis and characterization, this document traces the evolution of these versatile molecules. It delves into the key scientific breakthroughs, the development of synthetic methodologies, and the instrumental role of Electron Paramagnetic Resonance (EPR) spectroscopy in unraveling their unique properties. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into the enduring legacy and future potential of pyrroline-based nitroxide radicals.
A Legacy of Stability: The Dawn of Nitroxide Chemistry
The story of pyrroline-based nitroxides is a chapter in the larger narrative of stable free radicals, a class of molecules that once challenged the conventional wisdom of chemical bonding. The journey began in 1845 with the discovery of the first stable inorganic nitroxide, Frémy's salt (potassium nitrosodisulfonate), by Edmond Frémy.[1] This violet-colored radical, stable in aqueous solution, opened the door to the possibility of isolating and studying molecules with unpaired electrons.
The early 20th century saw further progress with the synthesis of the first organic nitroxide, porphyrexide, by Piloty and Schwerin in 1901.[2][3] This was followed by the preparation of diaryl nitroxides by Wieland and his collaborators in 1914.[2][3] However, it was the synthesis of the sterically hindered piperidine-based nitroxide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), by Lebedev and Kazarnovskii in 1959 that marked a pivotal moment.[2] The exceptional stability of TEMPO, conferred by the four methyl groups flanking the nitroxide moiety, made it a readily accessible and versatile tool for a wide range of chemical investigations.
The groundwork laid by these early pioneers set the stage for the exploration of other heterocyclic nitroxide systems, including the five-membered pyrroline ring. The development of synthetic methods for piperidine, pyrroline, and pyrrolidine nitroxide derivatives in the late 1950s by researchers like Rozantsev and his colleagues was instrumental in expanding the library of stable nitroxide radicals.[3]
The Emergence of the Pyrroline Scaffold: A New Frontier
While the piperidine-based TEMPO and its derivatives initially dominated the field, the unique electronic and structural features of the five-membered pyrroline ring offered new avenues for exploration. The double bond in the pyrroline ring, in conjugation with the nitroxide group, influences the spin density distribution and, consequently, the radical's reactivity and spectroscopic properties.
A significant milestone in the history of pyrroline-based nitroxides was the development of synthetic routes to the parent compound, 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl . One of the key early methods for the synthesis of five-membered nitroxides, including those of the pyrroline series, involved the ring contraction of piperidine derivatives.[4] This approach, often utilizing the Favorskii rearrangement, provided a versatile entry point to the pyrroline scaffold.[4]
The ability to introduce a wide array of functional groups at the C3 and C4 positions of the pyrroline ring has been a driving force in their continued development. This functionalization allows for the fine-tuning of the radical's properties, such as its solubility, reactivity, and ability to be tethered to other molecules.
Synthesis and Functionalization: Building a Diverse Toolkit
The versatility of pyrroline-based nitroxides stems from the rich chemistry that allows for their synthesis and subsequent modification. A variety of synthetic strategies have been developed to construct the pyrroline ring and introduce diverse functionalities.
Foundational Synthesis of the Pyrroline Ring
A common and efficient method for the synthesis of the 2,2,5,5-tetramethylpyrroline backbone involves a multi-step sequence starting from readily available precursors.
Experimental Protocol: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl
This protocol outlines a general approach for the synthesis of the parent pyrroline nitroxide.
Step 1: Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one
-
In a one-neck flask equipped with a water-cooling condenser, dissolve sodium hydroxide (6.0 eq.) in water and cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (1.25 eq.) dropwise to the cooled NaOH solution over 20 minutes.
-
Add a solution of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (1.0 eq.) in water in one portion.
-
Heat the mixture at reflux for 6 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield 2,2,5,5-tetramethylpyrrolidin-3-one as a yellow oil.[5]
Step 2: Conversion to the Pyrroline and Oxidation to the Nitroxide
Further synthetic steps, which can vary, are then employed to introduce the double bond and oxidize the secondary amine to the nitroxide radical. A common method involves the oxidation of the corresponding secondary amine or hydroxylamine precursor using oxidizing agents such as hydrogen peroxide in the presence of a catalyst, or organic peroxy acids.[3]
Functionalization Strategies
The true power of pyrroline-based nitroxides lies in the ability to introduce a wide range of functional groups, tailoring them for specific applications.
-
Carboxylic Acid Derivatives: The introduction of a carboxyl group, as in 3-carboxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl , provides a handle for conjugation to biomolecules via amide bond formation. The synthesis of this important derivative can be achieved through various routes, including the oxidation of a corresponding alcohol or aldehyde precursor.
-
Ethynyl-Functionalized Nitroxides: The incorporation of an ethynyl group opens up possibilities for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific labeling of biomolecules.[6]
-
Phosphonate-Containing Nitroxides: The synthesis of pyrroline nitroxides bearing phosphonate groups has been achieved through methods like the Arbuzov and Horner-Wadsworth-Emmons reactions.[7][8] These compounds have potential applications in materials science and as spin labels with unique properties.
Below is a diagram illustrating the general synthetic pathways to functionalized pyrroline nitroxides.
Caption: General synthetic pathways to pyrroline nitroxides.
Unveiling the Radical's Secrets: The Role of EPR Spectroscopy
The rise of pyrroline-based nitroxides is inextricably linked to the development of Electron Paramagnetic Resonance (EPR) spectroscopy. This powerful technique is uniquely sensitive to species with unpaired electrons, making it the primary tool for the characterization and study of nitroxide radicals.
The EPR spectrum of a nitroxide radical in solution is typically characterized by a three-line pattern arising from the hyperfine interaction between the unpaired electron and the nitrogen nucleus (14N, nuclear spin I = 1). The spacing between these lines, known as the hyperfine coupling constant (AN), and the center of the spectrum, determined by the g-factor, are sensitive to the radical's local environment.
Key EPR Parameters of Pyrroline Nitroxides:
| Parameter | Description | Typical Values for Pyrroline Nitroxides | Significance |
| g-factor | A dimensionless constant that is a measure of the intrinsic magnetic moment of the electron. | ~2.005-2.006 | Sensitive to the electronic structure and polarity of the local environment. |
| AN (Hyperfine Coupling Constant) | The magnitude of the magnetic interaction between the unpaired electron and the nitrogen nucleus. | 14-16 Gauss (G) | Highly sensitive to solvent polarity, hydrogen bonding, and the geometry of the nitroxide group. |
The EPR spectra of pyrroline nitroxides can exhibit additional hyperfine couplings to other magnetic nuclei in the molecule, such as protons on the pyrroline ring or its substituents. These additional splittings provide valuable information about the conformation and dynamics of the radical.[1] For instance, the EPR spectra of some 3,4-disubstituted pyrrolidine nitroxides show additional large splitting on the methylene hydrogens of ethyl groups.[1]
Below is a diagram illustrating a typical EPR spectrum of a pyrroline nitroxide radical.
Caption: Schematic EPR spectrum of a pyrroline nitroxide.
Applications: From Spin Labels to Drug Development
The unique properties of pyrroline-based nitroxides have led to their widespread use in various scientific disciplines, particularly in the fields of biophysics, chemistry, and drug development.
-
Spin Labeling: Pyrroline nitroxides are extensively used as spin labels for site-directed spin labeling (SDSL) studies of biomolecules. By covalently attaching a pyrroline nitroxide to a specific site on a protein or nucleic acid, researchers can use EPR spectroscopy to obtain information about the structure, dynamics, and conformational changes of these macromolecules.
-
Probes of the Microenvironment: The sensitivity of the EPR spectrum of pyrroline nitroxides to their local environment makes them excellent probes for studying the polarity, viscosity, and oxygen concentration in biological systems.
-
Antioxidants and Redox-Active Agents: Pyrroline nitroxides have been investigated for their antioxidant properties and their ability to modulate cellular redox processes. This has led to their exploration as potential therapeutic agents for conditions associated with oxidative stress.[9]
-
Contrast Agents for Magnetic Resonance Imaging (MRI): The paramagnetic nature of nitroxides makes them potential candidates for use as contrast agents in MRI, offering a less toxic alternative to traditional gadolinium-based agents.
The workflow for a typical site-directed spin labeling experiment is depicted below.
Caption: Site-directed spin labeling workflow.
Conclusion and Future Outlook
From their humble beginnings as chemical curiosities, pyrroline-based nitroxide radicals have evolved into indispensable tools for modern scientific research. Their rich history is a testament to the power of fundamental discoveries in chemistry to drive innovation across diverse fields. The ongoing development of new synthetic methodologies continues to expand the toolkit of functionalized pyrroline nitroxides, enabling researchers to tackle increasingly complex biological and materials science challenges. As our understanding of the intricate interplay between structure, dynamics, and function in biological systems deepens, and the demand for novel therapeutic and diagnostic agents grows, the enduring legacy of pyrroline-based nitroxide radicals is poised to continue for the foreseeable future.
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Koceva-Chyła, A., et al. (2003). Effects of pyrroline and pyrrolidine nitroxides on lipid peroxidation in heart tissue of rats treated with doxorubicin. Cellular & Molecular Biology Letters, 8(1), 179-183. Retrieved from [Link][9]
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Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309-1312. Retrieved from [Link][14]
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Polienko, Y. F., et al. (2023). Origin of Long-Range Hyperfine Couplings in the EPR Spectra of 2,2,5,5-Tetraethylpyrrolidine-1-oxyls. ACS Omega, 8(42), 39833-39841. Retrieved from [Link][15]
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Wang, Y., et al. (2019). Synthesis of a Novel Nitronyl Nitroxide Radical and Determination of its Protective Effects Against Infrasound-Induced Injury. Neuroscience, 419, 10-20. Retrieved from [Link][16]
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Kálai, T., et al. (2017). Orthogonal spin labeling using click chemistry for in vitro and in vivo applications. Journal of Magnetic Resonance, 275, 57-64. Retrieved from [Link][17]
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Isbera, M., et al. (2021). Syntheses and Study of a Pyrroline Nitroxide Condensed Phospholene Oxide and a Pyrroline Nitroxide Attached Diphenylphosphine. Molecules, 26(14), 4366. Retrieved from [Link][18]
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Ward, R., et al. (2019). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 24(16), 2884. Retrieved from [Link][19]
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Kirilyuk, I. A., et al. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 26(19), 5761. Retrieved from [Link][20]
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Bordignon, E., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen, 8(8), 1057-1065. Retrieved from [Link][16]
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A Senior Application Scientist's Guide to Nitroxide Spin Labels for Protein Studies
Abstract
Site-Directed Spin Labeling (SDSL), in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, has become an indispensable tool in the arsenal of structural biologists and drug development professionals. This in-depth technical guide provides a comprehensive overview of nitroxide spin labels, the paramagnetic probes at the heart of this powerful technique. We will delve into the foundational principles of nitroxide chemistry and EPR, explore the diverse toolkit of available spin labels, and present detailed, field-proven protocols for their application. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide aims to equip researchers with the knowledge to confidently apply nitroxide spin labeling to unravel the complexities of protein structure, dynamics, and interactions.
Part 1: The Foundation of Nitroxide Spin Labeling
The ability to observe the intricate dance of proteins as they fold, interact, and perform their functions is paramount to understanding biology and developing effective therapeutics. While techniques like X-ray crystallography and NMR spectroscopy provide high-resolution static snapshots or are limited by protein size, they often miss the dynamic aspects of protein function. Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy fills this critical gap by providing site-specific information on the local environment, structure, and conformational changes of proteins in solution, within membranes, and even in cellular environments.[1][2]
The genesis of spin labeling can be traced back to the pioneering work of H. M. McConnell in 1965.[3] The core principle of SDSL involves the introduction of a paramagnetic spin label, most commonly a stable nitroxide radical, at a specific site within a protein.[4][5] This is typically achieved through site-directed mutagenesis to introduce a uniquely reactive cysteine residue, which is then covalently modified with a sulfhydryl-specific nitroxide reagent.[1][3][5][6]
The unpaired electron of the nitroxide radical acts as a sensitive reporter.[3] Its EPR spectrum is exquisitely sensitive to its local environment, including its mobility, solvent accessibility, and proximity to other paramagnetic centers.[1][3][7][8] By analyzing the EPR spectrum, researchers can deduce a wealth of information about the protein's structure and dynamics at that specific labeled site.
The Chemical Physics of Nitroxide Radicals and EPR Spectroscopy
At the heart of this technique lies the nitroxide radical (N-O•), where the unpaired electron is predominantly localized in a p-orbital on the nitrogen and oxygen atoms.[3] This unpaired electron possesses a magnetic moment, or "spin." When placed in an external magnetic field, the electron spin can align either with (lower energy state) or against (higher energy state) the field. Electron Paramagnetic Resonance (EPR) spectroscopy measures the absorption of microwave radiation that induces transitions between these two spin states.[9]
The precise magnetic field at which this resonance occurs is influenced by the local environment of the nitroxide, providing the basis for its use as a reporter. The key parameters derived from an EPR spectrum are:
-
g-factor: This reflects the electronic environment of the nitroxide.
-
Hyperfine coupling constant (A): This arises from the interaction of the unpaired electron with the nitrogen nucleus and is sensitive to the polarity of the environment.[7]
The shape of the EPR spectrum is profoundly affected by the rotational motion of the nitroxide label.[7][10] A rapidly tumbling nitroxide in a non-viscous solution gives a sharp, three-line spectrum. As the motion of the label becomes restricted, for instance, when attached to a large protein or located in a structured region, the spectral lines broaden and become more complex.[7][8][10] This sensitivity to motion is a cornerstone of SDSL-EPR, allowing researchers to probe the dynamics of the protein backbone and side chains.[11][12]
Part 2: The Chemist's Toolkit: A Survey of Nitroxide Spin Labels
The versatility of SDSL-EPR stems from the availability of a diverse range of nitroxide spin labels, each with specific chemical properties and applications. The most widely used class of nitroxide labels are those based on a five-membered pyrrolidine or pyrroline ring structure, which offers greater chemical stability compared to six-membered rings.
The choice of spin label is dictated by the specific research question. Key considerations include the reactivity of the functional group for attachment to the protein, the length and flexibility of the linker arm, and the desired spectroscopic properties.
Methanethiosulfonate Spin Label (MTSL): The Workhorse of SDSL
The most popular and extensively used nitroxide spin label is the methanethiosulfonate spin label (MTSL), chemically known as S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate.[13][14][15][16] MTSL reacts specifically with the thiol group of cysteine residues to form a stable disulfide bond, resulting in the "R1" side chain.[13][16][17]
Advantages of MTSL:
-
High Specificity: Reacts almost exclusively with cysteine thiols at neutral pH.[3][18]
-
Small Size: Minimizes perturbation to the native protein structure.[12][13]
-
Well-Characterized Dynamics: The conformational properties of the R1 side chain are extensively studied, aiding in data interpretation.[14][15]
Other Notable Nitroxide Spin Labels:
While MTSL is the dominant player, other labels offer unique advantages for specific applications.
| Spin Label | Reactive Group | Key Features & Applications |
| Iodoacetamide Proxyl (IAP) | Iodoacetamide | Reacts with cysteine thiols. Can be used as an alternative to MTSL. |
| Maleimide Proxyl (MSL) | Maleimide | Reacts with cysteine thiols. Offers a different linker chemistry compared to MTSL.[10] |
| TOAC | Carboxylic acid | A spin-labeled unnatural amino acid that can be incorporated directly into peptides during solid-phase synthesis, providing a rigid label with well-defined orientation.[14][15] |
| HO-4120 | Hydroxylamine | Reacts with unnatural amino acids like p-acetyl-phenylalanine, enabling orthogonal labeling strategies.[10] |
The development of new spin labels is an active area of research, with efforts focused on creating labels with increased stability, especially in reducing cellular environments, and more rigid structures for precise distance and orientation measurements.[14][15]
Part 3: The Experimental Workflow: From Protein to Spectrum
A successful SDSL-EPR experiment relies on a meticulously executed workflow, from protein engineering to data acquisition. Each step is critical for obtaining high-quality, interpretable data.
The Site-Directed Spin Labeling (SDSL) Workflow
Caption: The Site-Directed Spin Labeling (SDSL) experimental workflow.
Detailed Experimental Protocol for MTSL Labeling
This protocol provides a robust, self-validating system for labeling a protein with MTSL.
1. Protein Preparation and Cysteine Mutagenesis:
- Rationale: The foundation of SDSL is the introduction of a unique cysteine residue at the site of interest. If the wild-type protein contains native cysteines that are not involved in disulfide bonds, they must be mutated to a non-reactive amino acid (e.g., alanine or serine) to ensure labeling specificity.[5]
- Protocol:
- Perform site-directed mutagenesis to introduce a single cysteine codon at the desired location in the protein's expression vector.
- Express the mutant protein in a suitable host system (e.g., E. coli).
- Purify the protein to >95% homogeneity using standard chromatography techniques.
- Verification: Confirm the presence of the single cysteine mutation and the overall structural integrity of the protein using mass spectrometry and circular dichroism or NMR spectroscopy.[19]
2. Spin Labeling Reaction:
- Rationale: To ensure efficient labeling, any existing disulfide bonds involving the target cysteine must be reduced. The protein is then incubated with an excess of the spin label.
- Protocol:
- Prepare a solution of the purified protein (typically 50-100 µM) in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4).
- Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to reduce the cysteine thiol.[10][20]
- Remove the reducing agent using a desalting column or buffer exchange.
- Immediately add a 10-fold molar excess of MTSL (from a fresh stock solution in a water-miscible organic solvent like DMSO or DMF) to the protein solution.[10][20][21]
- Incubate the reaction mixture with gentle agitation for 1-4 hours at room temperature or overnight at 4°C.[10][20]
3. Removal of Unreacted Spin Label and Quality Control:
- Rationale: It is crucial to remove any unreacted, free spin label as it will contribute to the EPR spectrum and complicate data analysis.
- Protocol:
- Remove the excess spin label by extensive dialysis, size-exclusion chromatography, or by using a Ni-NTA column if the protein is His-tagged.[21]
- Verification:
- Acquire a continuous-wave (CW) EPR spectrum of the labeled protein. The absence of a sharp, three-line signal characteristic of free, rapidly tumbling MTSL confirms its successful removal.
- Determine the labeling efficiency by comparing the integrated intensity of the protein's EPR spectrum to a standard of known concentration.[21] Alternatively, mass spectrometry can be used to confirm the covalent attachment of the label.
Part 4: Unlocking Structural Dynamics: EPR Spectroscopy Techniques
Once a protein is successfully spin-labeled, a variety of EPR techniques can be employed to extract different types of information. The choice of technique is guided by the specific scientific question being addressed.
Continuous-Wave (CW) EPR: A Window into Local Dynamics
CW-EPR is the most fundamental EPR experiment and provides rich information about the local environment and dynamics of the spin label.[4][10][22]
-
Principle: The sample is irradiated with a continuous microwave field while the external magnetic field is swept. The absorption of microwaves is recorded as a function of the magnetic field.
-
Information Gained:
-
Mobility: The lineshape of the CW-EPR spectrum is a direct indicator of the rotational mobility of the spin label.[8][11][22] This can be used to identify whether a labeled site is in a structured or unstructured region of the protein, or if it undergoes conformational changes upon ligand binding.[23][24]
-
Solvent Accessibility: The accessibility of the spin label to paramagnetic broadening agents (e.g., molecular oxygen or transition metal complexes) can be measured to determine if a residue is on the protein surface or buried within the core.
-
Inter-spin Distances (8-25 Å): When two spin labels are in close proximity, their magnetic dipole-dipole interaction leads to a broadening of the CW-EPR spectrum.[2][25][26] This effect can be used to measure distances in the range of approximately 8 to 25 Å.[2][25][26]
-
Pulsed EPR: Measuring Long-Range Distances
For measuring longer distances, pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER), are the methods of choice.[4][10][26]
-
Principle of DEER (or PELDOR): DEER is a four-pulse EPR experiment that measures the dipolar interaction between two spin labels.[26] One set of spins (the "pump" spins) is inverted by a microwave pulse at one frequency, while the echo of a second set of spins (the "observer" spins) is monitored at a different frequency. The interaction between the two sets of spins causes a modulation of the observer spin echo, and the frequency of this modulation is directly related to the distance between the spins.[26][27]
Caption: Principle of DEER spectroscopy for distance measurement.
-
Information Gained:
-
Distance Distributions (1.5-8 nm): DEER can precisely measure distances between two spin labels in the range of 1.5 to 8 nanometers (15 to 80 Å).[4][10][12][26] Because proteins are dynamic, DEER often yields a distribution of distances, providing valuable information about conformational flexibility and heterogeneity.
-
Structural Modeling: These distance measurements serve as powerful constraints for building and refining structural models of proteins and protein complexes, especially for systems that are difficult to crystallize.[25]
-
Other Pulsed EPR Techniques:
-
Electron Spin Echo Envelope Modulation (ESEEM): This technique measures weak interactions between the electron spin and nearby nuclear spins, providing information about the local environment of the spin label.[28][29]
-
Double Quantum Coherence (DQC): An alternative to DEER for measuring distances, particularly useful in certain situations.[26]
Part 5: Data to Discovery: Analysis and Interpretation
The raw data from an EPR experiment must be carefully processed and analyzed to extract meaningful biological insights. This often involves the use of specialized software and a solid understanding of the underlying theory.
Analysis of CW-EPR Spectra
The analysis of CW-EPR spectra typically involves a combination of qualitative and quantitative approaches:
-
Lineshape Analysis: The shape of the spectrum provides a qualitative assessment of the spin label's mobility.[11] Empirical parameters, such as the central linewidth and the second moment, can be used to quantify these changes.[22]
-
Spectral Simulation: More detailed information can be obtained by simulating the experimental spectrum using computational models.[30][31] By fitting the simulation to the data, one can extract quantitative parameters related to the rate and anisotropy of the spin label's motion.
Analysis of DEER Data
The primary output of a DEER experiment is a time-domain signal showing the modulation of the spin echo. The analysis of this data involves several steps:
-
Background Correction: The raw DEER signal contains a background contribution from intermolecular interactions, which must be removed to isolate the intramolecular signal.
-
Fourier Transform or Tikhonov Regularization: The background-corrected signal is then transformed into a distance distribution. Tikhonov regularization is a common and robust method for performing this transformation.
-
Validation: The resulting distance distribution should be validated to ensure its reliability.
Data Analysis Workflow
Caption: Workflow for the analysis of EPR data.
Part 6: Applications in Modern Research and Drug Development
Nitroxide spin labeling has made significant contributions to our understanding of a wide range of biological systems and is increasingly being used in the drug development pipeline.
Elucidating Protein Structure and Conformational Changes:
-
Membrane Proteins: SDSL-EPR is particularly powerful for studying membrane proteins, which are notoriously difficult to crystallize.[2][24] It has been used to map the structure of ion channels, transporters, and receptors in their native-like membrane environments.[3][8][18][24]
-
Intrinsically Disordered Proteins (IDPs): This technique can characterize the conformational ensembles of IDPs, which lack a stable tertiary structure.[22]
-
Protein Folding: By measuring distances at various stages of the folding process, SDSL-EPR can provide insights into folding pathways and intermediates.[3][25]
Investigating Protein-Ligand and Protein-Protein Interactions:
-
Ligand Binding: Conformational changes induced by the binding of small molecules, substrates, or other proteins can be readily detected by monitoring changes in the EPR spectrum of a strategically placed spin label.[23]
-
Mapping Interaction Interfaces: By systematically labeling residues at the putative interface of a protein complex, one can map the binding site and determine the relative orientation of the interacting partners.
-
Drug Discovery: SDSL-EPR can be used to screen for compounds that bind to a target protein and induce a specific conformational change. It can also be used to characterize the mechanism of action of a drug by revealing how it alters the protein's dynamics.
In-Cell EPR: The Next Frontier
A major challenge for traditional nitroxide labels is their limited stability inside cells due to reduction by cellular components.[15] However, recent advances in the development of reduction-resistant labels and new EPR techniques are making in-cell EPR a reality.[15] This exciting development will allow researchers to study protein structure and dynamics in their native cellular context, providing unprecedented insights into biological processes.[15][29]
Part 7: Conclusion and Future Outlook
Nitroxide spin labeling, coupled with a diverse array of EPR techniques, provides a powerful and versatile approach for investigating the structure and dynamics of proteins. From mapping the folds of membrane proteins to characterizing the fleeting conformations of intrinsically disordered proteins, SDSL-EPR offers unique insights that are often inaccessible to other methods. Its ability to provide site-specific information in a variety of environments, from solution to membranes and increasingly within cells, ensures its continued relevance and importance in structural biology and drug discovery.
The future of the field is bright, with ongoing efforts to:
-
Develop novel spin labels with enhanced stability and spectroscopic properties.[14]
-
Advance EPR instrumentation and methodologies to improve sensitivity and expand the range of accessible information.[32][33][34]
-
Integrate EPR data more seamlessly with other structural biology techniques and computational modeling to generate more accurate and comprehensive models of protein structure and function.[35]
As these advancements continue, nitroxide spin labeling is poised to play an even more prominent role in unraveling the mysteries of the proteome and accelerating the development of new and effective medicines.
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Methodological & Application
Leveraging 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol for Site-Directed Spin Labeling
An Application Guide for Researchers
Abstract
Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a formidable technique for elucidating the structure, dynamics, and conformational changes of proteins and other biomolecules.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a stable nitroxide precursor, in SDSL studies. Acknowledging that the native hydroxyl group of this compound is not reactive towards amino acid side chains, we present a critical initial protocol for its chemical activation into a sulfonate ester, transforming it into a potent, cysteine-specific labeling reagent. Subsequent sections offer validated, step-by-step protocols for protein labeling, purification of the conjugate, and final characterization, empowering researchers to effectively integrate this versatile spin label scaffold into their structural biology workflows.
The Principle of Site-Directed Spin Labeling (SDSL)
The SDSL-EPR methodology provides site-specific information about the local environment within a macromolecule.[3] The strategy is conceptually straightforward:
-
Site-Directed Mutagenesis: A unique cysteine residue is introduced at a specific site of interest in a protein that is ideally free of other reactive, non-structural cysteines.[4]
-
Covalent Labeling: The sulfhydryl group of this cysteine is then covalently modified with a paramagnetic nitroxide spin label.[5]
-
EPR Spectroscopy: The unpaired electron on the nitroxide radical acts as a biophysical reporter. Its EPR spectrum is exquisitely sensitive to its rotational motion, solvent accessibility, and the polarity of its nano-environment, providing rich data on local protein structure and dynamics.[6]
The 2,2,5,5-tetramethyl-3-pyrroline nitroxide is a commonly used scaffold due to its relative stability and the informative nature of its EPR signal.[5] This guide focuses on a specific derivative, this compound, and outlines its path from an inert precursor to a powerful research tool.
From Inert Precursor to Reactive Reagent: The Activation Step
The target compound, this compound, possesses a hydroxyl (-OH) group. This alcohol functionality is a poor leaving group and is not sufficiently electrophilic to react with protein nucleophiles like the cysteine thiol under standard bioconjugation conditions.[7] Therefore, a critical preliminary step is to chemically activate the hydroxyl group, converting it into a moiety that is highly reactive towards thiols.
The most common and effective strategy is to convert the alcohol into a sulfonate ester, such as a methanesulfonate (mesylate).[8] This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA).[9]
The Causality of Activation:
-
The highly electrophilic sulfur atom in MsCl is readily attacked by the nucleophilic oxygen of the alcohol.
-
The TEA acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the reaction to completion.[7]
-
The resulting mesylate group (-OMs) is an excellent leaving group due to the ability of the sulfonate moiety to stabilize a negative charge through resonance.[10]
-
This newly formed, reactive mesylate spin label can then undergo a highly efficient SN2 reaction with the deprotonated thiol (thiolate) of a cysteine residue.[7]
Caption: Overall workflow from inactive precursor to final analysis.
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes the conversion of the alcohol precursor to its reactive methanesulfonate (mesylate) derivative. This synthesis should be performed by personnel trained in organic chemistry in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of the spin label alcohol in anhydrous DCM (approx. 10-20 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous TEA (1.5 equivalents) to the stirred solution.
-
Activation: Add anhydrous MsCl (1.2 equivalents) dropwise to the cold solution. Caution: MsCl is corrosive and lachrymatory.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) if desired.
-
Quenching: Once the reaction is complete, carefully quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Workup:
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[7]
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting product is the activated mesylate spin label, which should be stored under inert gas at -20°C and used promptly.
Protocol 2: Site-Directed Spin Labeling of a Cysteine-Containing Protein
This protocol is a general guideline for labeling a purified, soluble protein. Conditions may need optimization depending on the specific protein.
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate or HEPES, pH 7.0-7.5).
-
Activated Mesylate Spin Label (from Protocol 1), dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO or acetonitrile).
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.5.
-
Desalting column (e.g., PD-10) or spin desalting column.
Procedure:
-
Protein Preparation: The target protein should be at a concentration of 50-200 µM.
-
Cysteine Reduction:
-
Rationale: Ensure the target cysteine's sulfhydryl group is in its reduced, reactive state.
-
Add a 10-fold molar excess of DTT to the protein solution. Incubate for 30-60 minutes at room temperature.
-
-
Removal of Reducing Agent:
-
Rationale: DTT will react with and consume the spin label, so it must be completely removed.[11]
-
Immediately pass the protein solution through a desalting column pre-equilibrated with fresh, degassed Labeling Buffer. Collect the protein fraction.
-
-
Labeling Reaction:
-
Immediately add a 10- to 20-fold molar excess of the activated mesylate spin label solution to the DTT-free protein. The final concentration of organic solvent should ideally be below 5% (v/v).
-
Incubate the reaction mixture. Incubation can be for 1-4 hours at room temperature or overnight at 4°C, depending on protein stability and labeling efficiency.[4] Gentle agitation is recommended.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or free cysteine to react with any remaining spin label.
Caption: Chemical pathway of spin label activation and cysteine conjugation.
Protocol 3: Purification of the Spin-Labeled Protein
Rationale: The removal of unreacted, free spin label is absolutely critical. Any residual free label will dominate the EPR spectrum with its sharp, intense signal, obscuring the much broader signal from the protein-bound label and making data interpretation impossible.[12]
| Method | Principle | Speed | Sample Dilution | Key Advantage | Key Disadvantage |
| Spin Desalting Column | Size-exclusion chromatography | Very Fast (<15 min) | Low | Speed and high recovery for small volumes.[13] | Limited to small sample volumes. |
| Gravity Flow Desalting (PD-10) | Size-exclusion chromatography | Fast (15-30 min) | Moderate | Good for volumes around 1-2.5 mL.[4] | Can result in some sample dilution. |
| Dialysis | Diffusion across a semi-permeable membrane | Slow (24-48 hrs) | Minimal | Handles large volumes effectively; thorough removal.[13] | Time-consuming; risk of protein loss/precipitation.[13] |
| Centrifugal Ultrafiltration | Size-based filtration under centrifugal force | Moderate | None (can concentrate sample) | Removes label while concentrating the sample. | Potential for non-specific binding to the membrane. |
Recommended Protocol (Spin Desalting Column):
-
Column Preparation: Prepare a commercially available spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibration: Equilibrate the column by washing it 2-3 times with the desired final buffer for your protein.
-
Sample Loading: Apply the crude labeling reaction mixture to the center of the column resin.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 2 minutes at 1,500 x g).[13] The eluate contains your purified, spin-labeled protein, while the smaller, unreacted spin label molecules are retained in the column resin.
Protocol 4: Characterization and Quality Control
Rationale: It is essential to verify that the labeling was successful and that the free spin label has been removed.
1. Continuous Wave (CW) EPR Spectroscopy:
-
Procedure: Acquire an X-band CW-EPR spectrum of the purified protein sample at room temperature.
-
Analysis:
-
Successful Labeling: The spectrum should be broad, characteristic of a nitroxide with restricted motion due to its attachment to a large protein.[14]
-
Contamination: If sharp, three-line signals are present, this indicates residual free spin label in the solution, and further purification is required.[12]
-
Labeling Efficiency: The concentration of the spin label can be determined by double integration of the EPR signal and comparison to a known nitroxide standard. This can be compared to the protein concentration (determined by UV-Vis, BCA, etc.) to calculate the labeling efficiency.
-
2. Mass Spectrometry (Optional but Recommended):
-
Procedure: Analyze both unlabeled and labeled protein samples using ESI-MS or MALDI-TOF.
-
Analysis: A successful labeling reaction will result in a mass shift corresponding to the addition of the spin label moiety. This provides direct confirmation of covalent attachment.
Conclusion
The use of this compound in SDSL-EPR studies is a powerful approach that begins with a crucial chemical activation step. By converting the inert alcohol into a reactive mesylate, researchers can leverage this stable nitroxide scaffold for specific and efficient labeling of cysteine residues. The subsequent protocols for labeling, purification, and characterization outlined in this guide provide a validated framework for obtaining high-quality spin-labeled protein samples. These samples are the foundation for sophisticated EPR experiments aimed at unraveling the complex relationships between protein structure, dynamics, and biological function.
References
-
Gaponenko, V., et al. (n.d.). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. NIH. [Link]
-
Encyclopedia MDPI. (n.d.). Site Directed Spin Labeling. MDPI. [Link]
-
Wikipedia. (n.d.). Site-directed spin labeling. [Link]
-
Feix, J. B., & Klug, C. S. (2002). Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]
-
Ansari, S. (2021). How to remove unreacted florescent dye from labeled protein? ResearchGate. [Link]
-
Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. PNAS. [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link]
-
Organic-Synthesis.com. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]
-
Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]
-
Bruker. (n.d.). EPR in Life Science. [Link]
-
University of Leiden. (2025). EPR and NMR spectroscopy of spin-labeled proteins. [Link]
-
Padan, E., et al. (2020). EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility. Arch Biochem Biophys. [Link]
-
Columbus, L., & Hubbell, W. L. (n.d.). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. NIH. [Link]
-
Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück. [Link]
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Protocol for protein labeling with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
An in-depth guide to protein labeling using cysteine-reactive nitroxide spin labels, with a focus on the activation and application of hydroxyl-containing precursors like 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol.
Introduction: The Principle of Site-Directed Spin Labeling (SDSL)
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides high-resolution information on protein structure, dynamics, and conformational changes. The method involves the introduction of a stable nitroxide radical, a "spin label," at a specific site within a protein. The most common target for such labeling is the thiol group of a cysteine residue due to its high nucleophilicity and relatively low abundance in proteins.
The compound this compound belongs to the pyrroline class of nitroxides. In its native form, its primary alcohol (-CH₂OH) group is not reactive towards amino acid side chains under standard physiological conditions. Therefore, it must first be chemically activated to a form that can readily and specifically react with a target residue, typically cysteine. The most common and efficient activation strategy is its conversion to a methanethiosulfonate (MTS) derivative, creating a highly specific cysteine-reactive reagent.
This guide provides a comprehensive, two-stage protocol:
-
Activation: A representative protocol for the conversion of the precursor, this compound, into a reactive methanethiosulfonate spin label (Ac-TPL-MTS).
-
Labeling: A detailed methodology for labeling a cysteine-containing protein with the activated spin label.
Stage 1: Activation of the Hydroxyl-Containing Nitroxide Precursor
The foundational step is the chemical modification of the inert hydroxyl group into a highly reactive methanethiosulfonate (MTS) group. This transformation creates a reagent that will specifically target and react with the thiol side chain of a cysteine residue. The reaction proceeds via a nucleophilic attack of the cysteine thiol on the sulfur atom of the MTS group, forming a stable disulfide bond and releasing methanethiosulfonate as a leaving group.
Workflow for Reagent Activation
Site-directed spin labeling with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
An In-Depth Guide to Site-Directed Spin Labeling (SDSL) Utilizing a Protected Pyrroline-Methanol Precursor
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol as a precursor for site-directed spin labeling (SDSL). We will explore the strategic rationale for using a protected precursor, detail the synthesis of the active labeling reagent, provide a robust protocol for protein labeling, and discuss downstream analysis by Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction: The Power of Site-Directed Spin Labeling
Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique that provides profound insights into the structure, dynamics, and conformational changes of biomolecules.[1] By introducing a paramagnetic probe, or "spin label," at a specific site within a protein or nucleic acid, we can utilize Electron Paramagnetic Resonance (EPR) spectroscopy to probe the local environment and measure long-range distances.[2][3] This method is particularly advantageous for studying large, complex systems, including membrane proteins, in a variety of environments, from solutions to living cells.[1][4]
The most common approach involves site-directed mutagenesis to introduce a cysteine residue at the desired location, which is then covalently modified by a sulfhydryl-specific nitroxide spin label.[5][6] The resulting EPR spectrum is highly sensitive to the spin label's rotational mobility, the polarity of its microenvironment, and its distance from other paramagnetic centers.[7][8]
A Precursor-Based Approach: this compound
While many cysteine-reactive spin labels are commercially available, this guide focuses on a precursor-based strategy starting with This compound . This compound is a diamagnetic, protected analogue of the final reactive nitroxide.
Structural Features:
-
Pyrroline Ring: A five-membered heterocyclic ring that forms the core of the stable nitroxide.[9]
-
Tetramethyl Substitution: Gem-dimethyl groups at positions 2 and 5 provide steric shielding, which is crucial for the stability of the final nitroxide radical.[10]
-
Methanol Group (-CH2OH): A functional handle at position 3 that can be chemically activated to create a protein-reactive moiety.
-
1-Acetyl Group (-COCH3): An acetyl group protecting the nitrogen at position 1. This is the key feature of the precursor approach. In this state, the molecule is not a radical and is therefore diamagnetic and unreactive as a spin label.
The Rationale for a Protected Precursor: The use of a protected precursor offers distinct advantages in the synthesis and handling of the final, highly reactive spin label. The acetylated nitrogen prevents premature formation of the nitroxide radical, which could be susceptible to degradation or unwanted side reactions during the chemical activation of the methanol group. This strategy allows for the synthesis of a stable, storable intermediate that is converted to the active spin label just prior to use.
Part I: Synthesis of the Active Cysteine-Reactive Spin Label
To be used for SDSL, the precursor must undergo a two-stage transformation:
-
Activation: The inert 3-methanol group is converted into a highly reactive, cysteine-specific methanethiosulfonate (MTS) group.
-
Deprotection & Oxidation: The 1-acetyl group is removed, and the nitrogen is oxidized to form the stable nitroxide radical.
The resulting molecule, S-(1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrrolin-3-ylmethyl) methanethiosulfonate (MTSL) , is a widely used and highly effective spin label.[5]
Experimental Protocol: Two-Step Synthesis of the Active MTS Spin Label
Disclaimer: This protocol involves the use of hazardous chemicals. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Activation of the Methanol Group to Methanethiosulfonate This step converts the hydroxyl group into a good leaving group (mesylate) and then substitutes it with the methanethiosulfonate moiety.
-
Mesylation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, ~1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, ~1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate.
-
-
Thiolation:
-
Dissolve the crude mesylate in a suitable solvent like dimethylformamide (DMF).
-
Add sodium methanethiosulfonate (~1.5 eq).
-
Heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling, dilute the mixture with water and extract with a solvent such as ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify the resulting product, 1-Acetyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl Methanethiosulfonate , by column chromatography.[11]
-
Step 2: Deprotection and Oxidation to Form the Nitroxide Radical This step removes the acetyl protecting group and generates the final paramagnetic species.
-
Hydrolysis (Deacetylation):
-
Dissolve the acetylated MTS compound in a mixture of methanol and water.
-
Add a base, such as potassium carbonate (K₂CO₃), and stir at room temperature. The hydrolysis can be monitored by TLC or mass spectrometry.
-
-
Oxidation:
-
Once deacetylation is complete, perform an oxidation reaction to form the nitroxide. A common method involves using hydrogen peroxide with a sodium tungstate or phosphotungstic acid catalyst.
-
Carefully control the reaction temperature (often starting at 0 °C).
-
After the reaction, the final product, S-(1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrrolin-3-ylmethyl) methanethiosulfonate (MTSL) , is extracted, purified via chromatography, and its concentration is verified by EPR spectroscopy.
-
Part II: Protocol for Site-Directed Spin Labeling of Proteins
This protocol outlines the standard procedure for covalently attaching the synthesized MTSL spin label to a unique cysteine residue in a target protein.
Core Principle: The Cysteine-Sulfhydryl Reaction
The methanethiosulfonate (MTS) group of the spin label reacts specifically with the thiol group (-SH) of a cysteine residue, forming a stable disulfide bond.[4][12] This reaction is highly efficient and specific under controlled pH conditions (typically pH 6.5-8.0).
Step 1: Preparation of the Target Protein
-
Site-Directed Mutagenesis: If the protein of interest contains multiple native cysteine residues, they must first be replaced with a non-reactive amino acid (e.g., alanine or serine). Then, a single cysteine is introduced at the desired labeling site.[6] The absence of other reactive cysteines is critical for specificity.[13]
-
Protein Expression and Purification: Express and purify the cysteine-mutant protein using standard protocols. Crucially, all purification buffers should contain a reducing agent , such as 2-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to prevent the formation of intermolecular disulfide bonds and keep the target cysteine in its reduced, reactive state.[13][14]
-
Structural Verification: Before labeling, it is essential to verify that the cysteine mutation has not perturbed the protein's structure or function, for example, by using circular dichroism or functional assays.[13]
Step 2: The Labeling Reaction
| Parameter | Recommended Condition | Rationale |
| Protein Concentration | >100 µM (ideally 250-300 µM) | Higher concentrations drive the reaction equilibrium towards the labeled product and minimize hydrolysis of the label.[13] |
| Reducing Agent Removal | Mandatory | Reducing agents like DTT will react with the MTSL, quenching the labeling reaction. They must be removed immediately before adding the label. |
| Label Stoichiometry | 10- to 20-fold molar excess | A significant excess of the spin label ensures the reaction proceeds to completion in a reasonable timeframe.[6][14] |
| Label Solvent | Acetonitrile or DMSO | MTSL is typically dissolved in a minimal amount of an anhydrous organic solvent to create a concentrated stock solution (e.g., 50-200 mM).[13] |
| Reaction Buffer | pH 7.0 - 8.0 (e.g., PBS, HEPES) | The thiol group is more nucleophilic at slightly basic pH, facilitating the reaction. Avoid buffers with primary amines (like Tris) if using amine-reactive labels. |
| Temperature | 4 °C or Room Temperature | The reaction can proceed overnight at 4 °C to preserve protein stability or for 1-4 hours at room temperature for faster kinetics.[14] |
| Agitation | Gentle mixing/nutating | Ensures homogenous mixing of the protein and label. |
Detailed Protocol:
-
Prepare Protein: Start with a purified protein solution in a buffer containing DTT or TCEP.
-
Remove Reducing Agent: Immediately before labeling, remove the reducing agent. A desalting column (e.g., PD-10) is highly effective for this buffer exchange into the labeling buffer.[13][15]
-
Prepare Label Stock: Dissolve the synthesized MTSL in anhydrous acetonitrile to a final concentration of 50-200 mM. Store this stock at -20 °C or below.[13]
-
Initiate Labeling: Add the MTSL stock solution to the protein solution to achieve a 10-fold molar excess. The final concentration of the organic solvent should not exceed 1-2% of the total volume to avoid protein denaturation.[6]
-
Incubate: Gently mix the reaction and incubate (e.g., overnight at 4 °C or 2 hours at room temperature).
Step 3: Purification of the Labeled Protein
It is critical to remove all unreacted, free spin label after the reaction. Free label tumbles rapidly in solution and produces a sharp, intense EPR signal that can obscure the signal from the protein-bound label.[15]
-
Size-Exclusion/Desalting: The most common method is to use a desalting column (like a PD-10) or size-exclusion chromatography to separate the small, free label from the large, labeled protein.[14][15]
-
Dialysis: Extensive dialysis against large volumes of buffer can also be effective but is more time-consuming.
-
Affinity Chromatography: For tagged proteins (e.g., His-tag), re-binding to an affinity column, washing thoroughly, and then eluting can be an excellent method to remove any non-covalently associated label.[15][16][17]
Step 4: Verification and Quantification
-
Continuous-Wave (cw) EPR: The simplest way to confirm labeling is to acquire a cw-EPR spectrum. Successful labeling is indicated by a broadened spectrum characteristic of a motionally restricted nitroxide, clearly distinct from the sharp three-line spectrum of free label.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can confirm the covalent attachment of the label by identifying the expected mass increase in the protein. This is also an accurate way to quantify labeling efficiency.[15]
Part III: Analysis by EPR Spectroscopy
Once the protein is successfully labeled, EPR spectroscopy can be used to extract structural and dynamic information.
-
Continuous-Wave (cw) EPR: The lineshape of the cw-EPR spectrum reveals the rotational mobility of the nitroxide side chain on the nanosecond timescale. A highly mobile label (in a flexible loop) gives sharp lines, while a restricted label (packed against other residues) gives a broad spectrum. Changes in mobility upon ligand binding or conformational change can be readily detected.[7]
-
Pulsed EPR (DEER/PELDOR): If two sites on a protein are labeled, pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), can measure the distance distribution between the two spin labels in the range of ~1.8 to 8 nm.[3][18] This provides a molecular ruler to map global protein structure, characterize conformational ensembles, and monitor large-scale structural changes.[7]
References
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Iwahara, J., & Clore, G. M. (2006). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. National Institutes of Health. [Link]
-
Jeschke, G. (2018). The contribution of modern EPR to structural biology. Emerging Topics in Life Sciences, 2(1), 9–18. [Link]
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Placidi, E., & Lolicato, M. (2019). The Synergetic Effects of Combining Structural Biology and EPR Spectroscopy on Membrane Proteins. MDPI. [Link]
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Rajeswari, M. R., & Bose, H. S. (1998). Use of EPR Spectroscopy to Study Macromolecular Structure and Function. Journal of Biosciences. [Link]
-
Torricella, F., et al. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]
-
He, L., et al. (2023). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. eLife. [Link]
- Goldfarb, D. (2023). Chapter 3: Electron Paramagnetic Resonance in Structural Biology. Books.
-
Goodwin, J. A., et al. (2015). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments. [Link]
-
Sahu, I. D., et al. (2013). Structure of MTSL (Methanethiosulfonate spin label) and the resulting side-chain produced by reaction with the cysteine residue of the protein. ResearchGate. [Link]
-
Steinhoff, H.-J. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück. [Link]
-
A. C. (2016). Labeling reaction scheme for cysteine and tyrosine residues. ResearchGate. [Link]
-
Glöckner, T. G., et al. (2019). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. Angewandte Chemie International Edition. [Link]
-
Mataluna, G., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? ACS Omega. [Link]
-
Hubbell, W. L., et al. (2000). Site-directed Spin Labeling of Proteins. Springer Nature Experiments. [Link]
-
El Mdeiway, A., et al. (2012). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science. [Link]
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Sikora, A., & Kendall, D. A. (2018). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology. [Link]
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Cube Biotech. (2021). How to purify Proteins using Batch Spin. YouTube. [Link]
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IBA Lifesciences. (2023). Protein Purification with Strep-Tactin®XT Spin Columns. YouTube. [Link]
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T. Nada, et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal. [Link]
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Kálai, T., et al. (2001). Acyl-protected hydroxylamines as spin label generators for EPR brain imaging. Journal of Medicinal Chemistry. [Link]
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IBA Lifesciences. (2023). Step-by-Step Video Tutorial: Protein Purification via Spin Columns. ResearchGate. [Link]
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Crump, M. P., et al. (2013). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
-
W. K., et al. (2008). A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. Acta Crystallographica Section C. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Institutes of Health. [Link]
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Hc-Biotech. (n.d.). This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]
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Devalankar, D. A., et al. (2012). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Tetrahedron Letters. [Link]
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Application Note: Probing Molecular Dynamics with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol Derived Spin Labels
An in-depth guide on the application of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol as a precursor to spin probes for studying molecular dynamics.
Part 1: Foundational Concepts: From Precursor to Probe
This compound is a heterocyclic compound that serves as a valuable precursor in the synthesis of nitroxide spin labels. These spin labels are paramagnetic molecules that, when introduced into a biological system, act as reporter groups, providing insights into the molecular dynamics of their local environment. The utility of these probes lies in their stable nitroxide radical, which contains an unpaired electron, making them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.
The EPR spectrum of a nitroxide spin label is highly sensitive to its rotational motion. By analyzing the spectral line shape, one can deduce information about the mobility of the spin label, and consequently, the dynamics of the macromolecule to which it is attached. This makes spin labeling a powerful technique for studying conformational changes in proteins, the fluidity of lipid membranes, and drug-target interactions.
Part 2: The Scientific Bedrock: Principles of EPR and Spin Labeling
Electron Paramagnetic Resonance (EPR) is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. For a nitroxide spin label, the EPR spectrum is characterized by three lines due to the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, spin I=1). The shape and width of these lines are modulated by the rotational correlation time (τc) of the spin label.
-
Fast Tumbling (τc < 1 ns): In environments with low viscosity, the spin label tumbles rapidly, averaging out the anisotropic interactions. This results in three sharp, well-resolved EPR lines of equal height.
-
Slow Tumbling (1 ns < τc < 100 ns): As the rotational motion of the spin label is restricted, for instance, when attached to a large protein, the anisotropic interactions are no longer fully averaged. This leads to a broadening of the spectral lines, with the high-field line being the most affected.
-
Very Slow Tumbling (τc > 100 ns): In highly ordered systems like lipid membranes or large protein aggregates, the spin label is essentially immobilized. The resulting "powder pattern" spectrum is broad and reflects the full anisotropy of the g-factor and hyperfine tensors.
By simulating the experimental EPR spectrum with theoretical models, one can extract quantitative information about the rotational correlation time, order parameters, and solvent accessibility of the spin-labeled site.
Part 3: Experimental Workflows and Protocols
Protocol 1: Synthesis of a Methanethiosulfonate Spin Label (MTSSL) from this compound
This protocol describes the synthesis of S-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, a widely used spin label for site-directed spin labeling of cysteine residues in proteins.
Workflow for MTSSL Synthesis
Caption: Synthesis of MTSSL from its precursor.
Step-by-Step Protocol:
-
Oxidation: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture overnight at room temperature.
-
Purification: Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis: Treat the purified acetylated nitroxide with a base (e.g., potassium hydroxide in methanol) to remove the acetyl group. Monitor the reaction by thin-layer chromatography (TLC).
-
Mesylation: React the resulting alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to form the mesylate intermediate.
-
Thiosulfonate Formation: The mesylate is then reacted with sodium thiosulfate to yield the thiosulfonate intermediate.
-
Methylation: Finally, reaction with dimethyl sulfate affords the desired S-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSSL).
Protocol 2: Site-Directed Spin Labeling of a Protein with MTSSL
This protocol outlines the general procedure for labeling a cysteine residue in a protein with MTSSL.
Workflow for Protein Spin Labeling
Caption: Workflow for site-directed spin labeling.
Step-by-Step Protocol:
-
Protein Preparation: The protein of interest must contain a unique, solvent-accessible cysteine residue for labeling. If the wild-type protein contains other cysteine residues, they should be mutated to a non-reactive amino acid like alanine or serine.
-
Reduction of Cysteine: Reduce any existing disulfide bonds in the protein by incubating with a 10-fold molar excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the spin label, as it will react with MTSSL. This can be achieved by dialysis against a nitrogen-purged buffer or by using a desalting column.
-
Labeling Reaction: Add a 4- to 10-fold molar excess of MTSSL to the protein solution. The reaction is typically carried out at 4°C overnight or at room temperature for 1-2 hours. The optimal pH for the reaction is between 7 and 8.
-
Quenching and Purification: Quench any unreacted MTSSL by adding a small amount of free cysteine. Remove the excess spin label and quenching agent by dialysis or gel filtration.
-
Verification of Labeling: Confirm the successful labeling of the protein by mass spectrometry, which will show an increase in mass corresponding to the addition of the spin label. The labeling efficiency can be quantified by comparing the EPR signal of the labeled protein to a standard of known concentration.
Part 4: Data Interpretation and Case Study
Spectral Parameters of a Nitroxide Spin Label
| Parameter | Description | Information Gained |
| g-factor | The ratio of the magnetic moment to the angular momentum of the unpaired electron. | Provides information about the electronic environment of the nitroxide. |
| Hyperfine Coupling Constant (A) | The magnitude of the magnetic interaction between the unpaired electron and the nitrogen nucleus. | Sensitive to the polarity of the local environment. |
| Rotational Correlation Time (τc) | The characteristic time for the spin label to rotate by one radian. | A direct measure of the mobility of the spin-labeled site. |
| Order Parameter (S) | A measure of the orientational restriction of the spin label's motion. | Quantifies the degree of motional anisotropy. |
Case Study: Probing Conformational Changes in T4 Lysozyme
A classic example of the power of site-directed spin labeling is the study of conformational changes in bacteriophage T4 lysozyme. By introducing cysteine mutations at various positions in the protein and labeling them with MTSSL, researchers have been able to map the structure and dynamics of different functional states of the enzyme.
For instance, by measuring the EPR spectra of spin labels at different locations, it was possible to monitor changes in solvent accessibility and local dynamics upon substrate binding. These studies provided crucial insights into the mechanism of enzyme action that were not accessible through traditional structural biology techniques alone.
Part 5: Advanced Applications and Considerations
Beyond monitoring local dynamics, pairs of spin labels can be introduced into a protein to measure distances between them using techniques like Double Electron-Electron Resonance (DEER) spectroscopy. This provides valuable long-range distance constraints for structural modeling of proteins and protein complexes.
Considerations and Troubleshooting:
-
Choice of Labeling Site: The chosen cysteine mutation should be in a location that does not perturb the protein's structure or function.
-
Incomplete Labeling: If labeling is inefficient, optimize the reaction conditions (pH, temperature, molar excess of label).
-
Label-Induced Perturbations: It is always important to verify that the attachment of the spin label does not significantly alter the biological activity of the protein.
-
Over-labeling: If the protein has multiple reactive cysteines, this can lead to heterogeneous labeling. Ensure that only the desired cysteine is available for reaction.
Part 6: Conclusion
This compound is a key starting material for the synthesis of nitroxide spin labels that are indispensable tools in modern structural biology. The ability to probe molecular dynamics with high sensitivity through EPR spectroscopy provides a unique window into the function of biomolecules. As EPR instrumentation and methodologies continue to advance, the applications of these versatile probes in research and drug development are set to expand even further.
Part 7: References
-
Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in Biochemical Sciences, 27(6), 288-295. [Link]
-
Hubbell, W. L., Mchaourab, H. S., Altenbach, C., & Lietzow, M. A. (1996). Watching proteins move using site-directed spin labeling. Structure, 4(7), 779-783. [Link]
-
Berliner, L. J., & Reuben, J. (Eds.). (1989). Spin Labeling: Theory and Applications. Springer Science & Business Media. [Link]
-
Klare, J. P. (2013). Site-directed spin labeling of proteins. Methods in Molecular Biology, 974, 3-20. [Link]
Application Note: Probing Molecular Dynamics and Microenvironments with Pyrroline-Based Nitroxide Spin Labels
Focus on: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol as a Model Probe
Introduction: The Power of a Molecular Spy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons. In the realm of biological and materials science, where most native molecules are diamagnetic, site-directed spin labeling (SDSL) provides a window into molecular structure, dynamics, and local environments.[1] This is achieved by introducing a stable paramagnetic "spy" molecule, a spin label, into the system of interest.
Among the most robust and widely used spin labels are the nitroxide radicals, characterized by a stable N-O• group. Their EPR spectra are exquisitely sensitive to their rotational motion and the polarity of their surroundings.[2] This application note provides a detailed guide to using a representative hydrophilic pyrroline-based nitroxide, 1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (a derivative of the user-specified compound), for EPR measurements. We will delve into the causality behind experimental design, provide step-by-step protocols, and illustrate data interpretation for researchers in biophysics, pharmacology, and materials science.
Note on Nomenclature: The compound this compound contains an acetylated nitrogen, making it diamagnetic and thus EPR-silent. This is a common precursor. For EPR measurements, the corresponding paramagnetic nitroxide radical (where the nitrogen is part of the N-O• moiety) is required. This guide assumes the use of this paramagnetic form.
Profile of the Spin Probe
The chosen spin label belongs to the pyrroline nitroxide family. Its key features are:
-
Sterically Shielded Nitroxide: The four methyl groups adjacent to the N-O• moiety provide steric hindrance, significantly increasing the radical's stability against reduction in biological environments.[3]
-
Hydrophilic Character: The presence of the hydroxyl (-OH) and acetyl groups makes this probe relatively water-soluble, suitable for studying aqueous phases or the surface of membranes and proteins.
-
Defined Molecular Volume: Its compact and well-defined shape allows for sensitive reporting of the micro-viscosity of its immediate environment.
| Property | Value | Source |
| Chemical Name (Paramagnetic Form) | 1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol derivative | - |
| Molecular Formula (User-specified precursor) | C11H19NO2 | [4][5] |
| Solubility (precursor) | Acetone, Dichloromethane, Ethanol, Methanol | [4][6] |
| Storage Recommendation | Long-term at -20°C | [4][6] |
Fundamental Principles: What the EPR Spectrum Tells Us
The EPR spectrum of a nitroxide radical is primarily defined by two interactions: the Zeeman interaction with the external magnetic field (g-factor) and the hyperfine interaction between the electron spin and the nitrogen nuclear spin (¹⁴N, I=1). This hyperfine coupling splits the EPR signal into three distinct lines.[7]
The shape and separation of these three lines are profoundly affected by how fast the spin label is tumbling in its environment. This tumbling rate is quantified by the rotational correlation time (τc) , which is the approximate time it takes for the molecule to rotate by one radian.[8]
-
Fast Tumbling (τc < 1 ns): In low-viscosity solutions, the rapid, isotropic motion of the spin label averages out the anisotropies of the g-factor and hyperfine interactions. The result is a sharp, symmetric three-line spectrum.
-
Slow Tumbling (τc > 1 ns): In viscous environments, like a lipid bilayer or a protein-bound state, the motion is slowed and becomes anisotropic. This results in a broad, asymmetric spectrum where the separation between the outermost peaks increases significantly.
-
Rigid Limit (Frozen Sample): When motion is effectively frozen, the spectrum reflects a random distribution of all possible orientations of the spin label relative to the magnetic field.
Caption: Relationship between spin label mobility and EPR lineshape.
Experimental Design: The "Why" Behind the Protocol
A successful EPR experiment relies on careful planning. Each parameter is chosen to maximize information content while preserving the integrity of the sample.
-
Spin Label Concentration: The goal is to avoid spin-spin interactions, which broaden the EPR signal and obscure the lineshape details. Causality: At high concentrations, the magnetic fields of neighboring spin labels interact, leading to signal broadening. A final concentration of 50-100 µM is typically a safe starting point for most systems.
-
Solvent Selection: For room temperature measurements, solvents with a high dielectric constant (like water) can absorb microwave energy, reducing the spectrometer's sensitivity (lowering the Q-factor). While often unavoidable for biological samples, it's a critical consideration. For low-temperature work, a solvent that forms a glass upon freezing is essential. Causality: A crystalline frozen solvent can create cracks and an inhomogeneous sample distribution, leading to artifacts. A 20-30% glycerol or sucrose solution is often used as a cryoprotectant to ensure glass formation.[2][9]
-
Deoxygenation: Molecular oxygen (O₂) is paramagnetic and collision with the spin label can shorten its relaxation time, causing line broadening. Causality: This collision-based mechanism, known as Heisenberg spin exchange, artificially broadens the spectral lines, which can be misinterpreted as a change in motion. For precise measurements of dynamics, especially using saturation-recovery techniques, deoxygenating the sample by bubbling with nitrogen or argon gas is crucial.[10][11]
-
Temperature Control: Temperature directly influences both the viscosity of the environment and the dynamics of the system being studied (e.g., protein conformational changes, membrane phase transitions). Causality: Since τc is highly dependent on temperature, precise and stable temperature control is paramount for reproducible results and for conducting temperature-dependent studies.
Protocols: From Sample to Spectrum
The following protocols provide a step-by-step guide for a typical EPR experiment using the pyrroline spin probe.
Caption: General experimental workflow for EPR spin probe measurements.
Protocol 1: Sample Preparation (Aqueous/Membrane System)
-
Prepare Spin Label Stock: Dissolve the spin label in ethanol or a suitable solvent to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Biological Sample: Prepare your system of interest (e.g., protein solution in buffer, extruded liposomes) at the desired concentration.
-
Introduce the Spin Label: Add a small aliquot of the spin label stock solution to your biological sample to achieve the target final concentration (e.g., 50 µM). To minimize solvent perturbation, the volume of the stock solution should be less than 1% of the total sample volume.
-
Incubate/Equilibrate: Gently mix the sample and allow it to equilibrate. For membrane studies, incubation for 30-60 minutes allows the probe to partition into the lipid bilayer.
-
Load the EPR Tube: Using a Hamilton syringe, carefully transfer the sample into a quartz EPR capillary tube (for aqueous samples) or a sealed-end glass Pasteur pipette. Ensure there are no air bubbles in the measurement region. The typical sample volume for an X-band EPR tube is 10-50 µL.[9]
-
Seal the Tube: Seal the open end of the tube with clay or a cap to prevent solvent evaporation.
Protocol 2: EPR Spectrometer Setup and Data Acquisition (X-Band)
This protocol assumes a standard continuous-wave (CW) X-band EPR spectrometer.
-
Instrument Warm-up: Ensure the spectrometer magnet and microwave source are stabilized.
-
Temperature Control: Set the desired temperature using the temperature control unit. Allow the system to equilibrate. For frozen samples, flash-freeze the capillary in liquid nitrogen before inserting it into the pre-cooled resonator.[9]
-
Insert Sample: Carefully place the EPR tube into the resonator, ensuring the sample is centered in the cavity.
-
Tune the Spectrometer: Tune the microwave bridge and resonator to the sample to ensure critical coupling. This maximizes the signal-to-noise ratio.
-
Set Acquisition Parameters: Use the parameters in the table below as a starting point. Crucial Insight: The modulation amplitude should be kept significantly smaller than the narrowest peak-to-peak linewidth to avoid artificial broadening of the signal.
| Parameter | Typical Value | Rationale |
| Microwave Frequency | ~9.5 GHz (X-Band) | Standard frequency for most commercial EPR spectrometers. |
| Center Field | ~3400 Gauss | Centered on the g ≈ 2 region for nitroxides. |
| Sweep Width | 100-150 Gauss | Sufficient to capture the entire nitroxide spectrum from fast to slow motion. |
| Microwave Power | 2-10 mW | Low enough to avoid saturation, where high power artificially distorts the signal. |
| Modulation Frequency | 100 kHz | Standard for high sensitivity. |
| Modulation Amplitude | 0.5-1.0 Gauss | A balance between signal intensity and avoiding signal distortion. |
| Time Constant | 40-80 ms | Set to filter noise without distorting the signal shape. |
| Sweep Time | 60-120 s | Should be at least 5-10 times the time constant. |
| Number of Scans | 1 to >100 | Average multiple scans to improve the signal-to-noise ratio for dilute samples. |
Data Analysis: From Spectrum to Physical Insight
Calculating Rotational Correlation Time (τc)
The method for calculating τc depends on the motional regime.
A. Fast Motion Regime (τc < 1 ns)
In this regime, τc can be calculated directly from the heights (h) and linewidths (ΔB) of the three spectral lines. A common formula is: τc = 6.5 x 10⁻¹⁰ * ΔB₀ * [ (h₀/h₋₁)¹/² + (h₀/h₊₁)¹/² - 2 ]
Where ΔB₀ is the linewidth of the central line in Gauss, and h₊₁, h₀, and h₋₁ are the heights of the low-field, central, and high-field lines, respectively.[12]
B. Slow Motion Regime (1 ns < τc < 100 ns)
For slow motion, the spectrum is broad and asymmetric. τc is estimated from the separation of the outer hyperfine extrema (2A'∥). This relationship is often expressed as: τc = a * (1 - S)ᵇ
Where S is the ratio of the measured outer extrema separation (2A'∥) to the rigid-limit separation (2Azz), and 'a' and 'b' are empirical parameters that depend on the rotational model and intrinsic linewidth.[13] This method requires a reference spectrum of the spin label in a rigid, frozen state (e.g., in 30% glycerol at 77 K) to determine 2Azz.
Application Case Study: Probing Drug Effects on Membrane Fluidity
A key application in drug development is assessing how a compound affects the physical properties of cell membranes. Nitroxide spin probes are ideal for this purpose.
-
Objective: To determine if a novel drug candidate increases or decreases the fluidity of a model lipid membrane (e.g., DMPC liposomes).
-
Methodology:
-
Prepare DMPC liposomes in buffer.
-
Create two sample sets: one with the liposomes only (control) and one with the liposomes incubated with the drug.
-
Add the pyrroline spin label to both sets and allow it to partition into the membranes.
-
Record the EPR spectra for both samples at a controlled temperature (e.g., 30°C, above the DMPC phase transition).
-
-
Interpretation of Results:
-
Increased Fluidity: If the drug makes the membrane more fluid, the spin label will tumble faster. The resulting EPR spectrum will show sharper lines and a smaller separation between the outer peaks compared to the control. The calculated τc will decrease.
-
Decreased Fluidity (Increased Rigidity): If the drug makes the membrane more rigid, the spin label's motion will be restricted. The spectrum will become broader and more asymmetric, with a larger separation between the outer peaks. The calculated τc will increase.[10][14]
-
This approach provides quantitative insight into drug-membrane interactions, which can be crucial for understanding mechanisms of action and potential toxicity.
References
-
General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. Available at: [Link].
-
Mainali, L., Feix, J.B., Hyde, J.S., & Subczynski, W.K. (2013). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Journal of Magnetic Resonance. Available at: [Link].
-
Subczynski, W.K., Mainali, L., & Hyde, J.S. (2012). Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels. Journal of Magnetic Resonance. Available at: [Link].
-
Steinhoff, H.J. (1988). A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range. Journal of Biochemical and Biophysical Methods. Available at: [Link].
-
Mainali, L., Feix, J.B., Hyde, J.S., & Subczynski, W.K. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. PubMed Central. Available at: [Link].
-
Subczynski, W.K., Mainali, L., & Hyde, J.S. (2012). Membrane Fluidity Profiles as Deduced by Saturation-Recovery EPR Measurements of Spin-Lattice Relaxation Times of Spin Labels: Multifrequency Approach. ResearchGate. Available at: [Link].
-
Maltseva, E., et al. (2021). Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. MDPI. Available at: [Link].
-
Trukhan, V.M., et al. (2018). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry. Available at: [Link].
-
Rotational correlation time – Knowledge and References. Taylor & Francis Online. Available at: [Link].
-
Raguz, M., et al. (2020). Chemical structures of selected lipid spin labels used for membrane... ResearchGate. Available at: [Link].
-
Valiente, R., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. Available at: [Link].
-
EPR Sample Preparation. University of California, Davis. Available at: [Link].
-
Borbat, P.P., & Freed, J.H. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link].
-
EPR Spectroscopy. The University of Manchester. Available at: [Link].
-
A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. PubMed. Available at: [Link].
-
This compound. HuiChem. Available at: [Link].
-
Kirai, N., et al. (2021). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available at: [Link].
-
Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link].
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available at: [Link].
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PubMed Central. Available at: [Link].
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- 4. usbio.net [usbio.net]
- 5. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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Anwendungs- und Protokollleitfaden: Funktionalisierung von 1-Acetyl-2,2,5,5-tetramethyl-3-pyrrolin-3-methanol für fortschrittliche Spin-Labeling-Anwendungen
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 12. Januar 2026 Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 1-Acetyl-2,2,5,5-tetramethyl-3-pyrrolin-3-methanol, einem vielseitigen Vorläufermolekül für die Synthese von maßgeschneiderten Nitroxid-Spin-Labels. Wir erläutern die strategische Bedeutung dieses Moleküls, stellen validierte Protokolle für seine Umwandlung in funktionalisierte Sonden vor und demonstrieren deren Anwendung in der ortsspezifischen Spin-Markierung (Site-Directed Spin Labeling, SDSL) zur Untersuchung von Proteinstruktur und -dynamik mittels Elektronenspinresonanz (EPR)-Spektroskopie.
Einleitung: Das Potenzial von Nitroxid-Spin-Labels in der biomolekularen Forschung
Die ortsspezifische Spin-Markierung (SDSL) in Verbindung mit der EPR-Spektroskopie ist eine leistungsstarke Methode zur Aufklärung makromolekularer Strukturen und Konformationsdynamiken.[1] Das Herzstück dieser Technik ist ein stabiles paramagnetisches Molekül – ein Spin-Label –, das kovalent an einer bestimmten Stelle eines Biomoleküls, typischerweise eines Proteins, angebracht wird. Die Analyse des EPR-Spektrums des Labels liefert detaillierte Informationen über die lokale Umgebung, die Mobilität und die Abstände zwischen markierten Stellen.
1-Acetyl-2,2,5,5-tetramethyl-3-pyrrolin-3-methanol[2] ist ein idealer Ausgangspunkt für die Synthese solcher Sonden. Seine wichtigsten Merkmale sind:
-
Sterisch geschirmter Pyrrolin-Kern: Die vier Methylgruppen am Pyrrolin-Ring schirmen das zukünftige Nitroxid-Radikal sterisch ab, was seine Stabilität in reduzierenden biologischen Umgebungen erhöht und die Lebensdauer des Signals verlängert.[3][4]
-
Reaktiver Alkohol-Funktionalität: Die primäre allylische Hydroxymethylgruppe (-CH₂OH) dient als vielseitiger chemischer "Griff" für die Einführung verschiedener funktioneller Gruppen.
-
Diamagnetischer Vorläufer: Die N-Acetylgruppe schützt das Stickstoffatom und macht das Molekül diamagnetisch. Dies ist ein entscheidender Vorteil, da es die Anwendung Standard-organisch-chemischer Synthesemethoden ohne die Komplikationen erlaubt, die mit der Handhabung eines radikalischen Moleküls verbunden wären. Die Umwandlung in das aktive paramagnetische Nitroxid ist der letzte Schritt nach der Funktionalisierung.
Dieser Leitfaden beschreibt den logischen Arbeitsablauf von der Auswahl einer Derivatisierungsstrategie über die Synthese und Aktivierung des Labels bis hin zur Anwendung in der Proteinmarkierung.
Abbildung 1: Allgemeiner Arbeitsablauf von der Vorläufersynthese zur EPR-Analyse.
Protokolle zur Derivatisierung des Alkohol-Molekülteils
Die primäre Alkoholgruppe ist der Angriffspunkt für die Funktionalisierung. Die Wahl der Reaktion hängt von der gewünschten Anwendung des finalen Spin-Labels ab. Nachfolgend werden drei robuste strategische Ansätze vorgestellt.
Strategie A: Esterifizierung zur Anbindung von reaktiven Gruppen
Die Esterbindung ist eine der gebräuchlichsten Methoden, um funktionelle Einheiten anzufügen. Hierbei wird der Alkohol mit einer aktivierten Carbonsäure umgesetzt, die bereits die gewünschte reaktive Gruppe für die Proteinmarkierung trägt.
-
Kausalität und Ziel: Das Ziel ist die Synthese eines Vorläufers, der nach der Aktivierung zum Nitroxid selektiv mit Thiolgruppen von Cysteinresten in Proteinen reagiert.[5] Maleimide sind hierfür aufgrund ihrer hohen Spezifität und der Bildung einer stabilen Thioetherbindung durch Michael-Addition die Reagenzien der Wahl.[3] Wir verwenden 3-Maleimidopropionsäure und DCC (Dicyclohexylcarbodiimid) als Kupplungsreagenz, mit DMAP (4-Dimethylaminopyridin) als nukleophilem Katalysator.
-
Schritt-für-Schritt-Methodik:
-
Lösen Sie 1-Acetyl-2,2,5,5-tetramethyl-3-pyrrolin-3-methanol (1 Äq.), 3-Maleimidopropionsäure (1.1 Äq.) und DMAP (0.1 Äq.) in wasserfreiem Dichlormethan (DCM) in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Argon oder Stickstoff).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie eine Lösung von DCC (1.1 Äq.) in wasserfreiem DCM tropfenweise über 15 Minuten hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden (z.B. mit einem Eluentengemisch aus Ethylacetat/Hexan).
-
Nach Abschluss der Reaktion wird der ausgefallene Dicyclohexylharnstoff durch Filtration entfernt.
-
Das Filtrat wird mit 1 M HCl, gesättigter NaHCO₃-Lösung und abschließend mit Sole gewaschen.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um den reinen Ester-Vorläufer zu erhalten.
-
Strategie B: Umwandlung in ein reaktives Methansulfonat (Mesylat)
Die Umwandlung der Hydroxylgruppe in eine exzellente Abgangsgruppe wie Mesylat eröffnet den Zugang zu einer breiten Palette von Derivaten durch nukleophile Substitution. Dies ist eine äußerst flexible zweistufige Strategie.
-
Kausalität und Ziel: Das Ziel ist die Synthese von 1-Acetyl-2,2,5,5-tetramethyl-3-pyrrolin-3-methansulfonylmethanol[6], einem hochreaktiven Zwischenprodukt. Die Mesylatgruppe kann leicht durch Nukleophile wie Azide, Thiole oder Amine ersetzt werden, was diesen Weg modular und effizient macht. Triethylamin (TEA) wird als Base verwendet, um die bei der Reaktion entstehende Salzsäure zu neutralisieren.
-
Schritt-für-Schritt-Methodik:
-
Lösen Sie 1-Acetyl-2,2,5,5-tetramethyl-3-pyrrolin-3-methanol (1 Äq.) und Triethylamin (1.5 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie Methansulfonylchlorid (1.2 Äq.) tropfenweise hinzu. Achten Sie darauf, dass die Temperatur nicht über 5 °C steigt.
-
Rühren Sie die Reaktion für 2-4 Stunden bei 0 °C. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss verdünnen Sie die Reaktionsmischung mit DCM und waschen sie nacheinander mit kaltem Wasser, 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum bei niedriger Temperatur, da das Produkt thermisch empfindlich sein kann.
-
Das resultierende Mesylat ist oft ein Öl oder ein Feststoff mit niedrigem Schmelzpunkt und wird typischerweise ohne weitere Reinigung direkt im nächsten Schritt verwendet.
-
-
Kausalität und Ziel: Das Ziel ist die Synthese eines Azid-funktionalisierten Vorläufers, der für die kupferkatalysierte oder spannungs-promovierte Azid-Alkin-Cycloaddition ("Click-Chemie") verwendet werden kann.[4] Dies ermöglicht die Markierung von Proteinen, die mit nicht-kanonischen, alkin-tragenden Aminosäuren modifiziert wurden. Natriumazid (NaN₃) dient als Azid-Nukleophil.
-
Schritt-für-Schritt-Methodik:
-
Lösen Sie das im vorherigen Schritt synthetisierte Roh-Mesylat (1 Äq.) in Dimethylformamid (DMF).
-
Fügen Sie Natriumazid (3 Äq.) hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 60-70 °C und rühren Sie für 6-8 Stunden.
-
Nach dem Abkühlen gießen Sie die Reaktionsmischung in Wasser und extrahieren das Produkt mehrmals mit Diethylether oder Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen gründlich mit Wasser und anschließend mit Sole, um DMF-Reste zu entfernen.
-
Trocknen, filtrieren und konzentrieren Sie die Lösung wie zuvor beschrieben.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
-
Abbildung 2: Schematische Darstellung der Derivatisierungsreaktionen am Alkohol.
Generierung des aktiven Nitroxid-Spin-Labels
Nach der erfolgreichen Funktionalisierung des Alkohol-Molekülteils muss der diamagnetische Vorläufer in das paramagnetische Nitroxid umgewandelt werden. Dies ist ein entscheidender zweistufiger Prozess der Deacetylierung und anschließenden Oxidation.
-
Kausalität und Ziel: Zuerst wird die N-Acetyl-Schutzgruppe unter basischen Bedingungen hydrolysiert, um das sekundäre Amin freizulegen. Anschließend wird dieses Amin selektiv zum stabilen Nitroxid-Radikal oxidiert. m-Chlorperbenzoesäure (m-CPBA) ist ein effektives Oxidationsmittel für diesen Zweck.
-
Schritt-für-Schritt-Methodik:
-
Deacetylierung: Lösen Sie den derivatisierten Acetyl-Vorläufer (1 Äq.) in einem Methanol/Wasser-Gemisch (z.B. 4:1). Fügen Sie eine Base wie Kaliumcarbonat (K₂CO₃, 2-3 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 24-48 Stunden oder unter leichtem Erwärmen (40 °C), um die Reaktion zu beschleunigen.
-
Überwachen Sie die vollständige Entfernung der Acetylgruppe mittels DC oder LC-MS.
-
Neutralisieren Sie die Reaktion vorsichtig mit 1 M HCl und extrahieren Sie das de-acetylierte Produkt mit einem organischen Lösungsmittel (z.B. DCM oder Ethylacetat). Trocknen und konzentrieren Sie die organische Phase. Das Rohprodukt wird oft direkt weiterverwendet.
-
Oxidation: Lösen Sie das rohe de-acetylierte Produkt in DCM und kühlen Sie es auf 0 °C.
-
Fügen Sie eine Lösung von m-CPBA (ca. 1.5 Äq., Reinheit beachten) in DCM portionsweise hinzu. Die Lösung färbt sich typischerweise gelb oder orange, was auf die Bildung des Nitroxids hinweist.
-
Rühren Sie für 1-2 Stunden bei 0 °C.
-
Löschen Sie überschüssiges Peroxid durch Waschen mit einer frischen, wässrigen Natriumsulfit-Lösung. Waschen Sie anschließend mit gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das finale, farbige Nitroxid-Spin-Label mittels Säulenchromatographie. Das Produkt ist nun paramagnetisch und kann mittels EPR-Spektroskopie nachgewiesen werden.
-
| Derivat-Typ | Reaktivität | Ziel-Aminosäure | Kopplungschemie |
| Maleimid-Ester | Elektrophil | Cystein (Cys) | Michael-Addition |
| Azid-Ether | Bioorthogonal | Alkin-tragende aa | Click-Chemie (CuAAC/SPAAC) |
| Iodacetamid-Derivat | Elektrophil | Cystein (Cys) | Sₙ2-Reaktion |
| Thiol-Derivat | Nukleophil | Maleimid-tragende aa | Michael-Addition |
| *Kann über das Mesylat-Intermediat synthetisiert werden. |
Tabelle 1: Anwendungsmatrix für verschiedene Klassen von Nitroxid-Derivaten.
Anwendungshinweise: Site-Directed Spin Labeling (SDSL) von Proteinen
Mit den synthetisierten, aktiven Spin-Labels können nun Proteine an spezifischen Positionen markiert werden.
Abbildung 3: Vergleich der Markierungsstrategien für Cystein und via Click-Chemie.
-
Prinzip: Dieses Protokoll beschreibt die Markierung eines Proteins, das einen zugänglichen Cysteinrest enthält. Ein Überschuss an Reduktionsmittel (wie DTT oder TCEP) wird zunächst verwendet, um sicherzustellen, dass alle Cystein-Thiole in ihrer reduzierten Form vorliegen, und muss dann vor der Zugabe des Labels entfernt werden.
-
Schritt-für-Schritt-Methodik:
-
Proteinvorbereitung: Lösen Sie Ihr gereinigtes Protein (typischerweise 10-100 µM) in einem geeigneten Puffer (z.B. 50 mM Phosphat, 150 mM NaCl, pH 7.4). Wenn das Protein Disulfidbrücken bilden kann, fügen Sie TCEP bis zu einer Endkonzentration von 1 mM hinzu und inkubieren Sie für 1 Stunde bei Raumtemperatur.
-
Entfernung des Reduktionsmittels: Entfernen Sie das TCEP durch Pufferwechsel mittels Dialyse, Größenausschlusschromatographie (SEC) oder Zentrifugations-Filter (z.B. Amicon). Dies ist entscheidend, da das Reduktionsmittel sonst mit dem Maleimid-Label reagieren würde.
-
Markierungsreaktion: Bereiten Sie eine Stammlösung des Maleimid-Nitroxid-Labels (z.B. 10-20 mM) in einem wasser-mischbaren organischen Lösungsmittel wie DMSO oder DMF vor.
-
Fügen Sie das Spin-Label zur Proteinlösung in einem 5- bis 10-fachen molaren Überschuss hinzu.
-
Inkubieren Sie die Reaktion für 2-4 Stunden bei Raumtemperatur oder über Nacht bei 4 °C im Dunkeln.
-
Entfernung des ungebundenen Labels: Stoppen Sie die Reaktion durch Zugabe eines Thiol-haltigen Reagenzes wie β-Mercaptoethanol (im Überschuss zum Label) oder entfernen Sie das ungebundene Label direkt durch wiederholte Dialyse oder SEC.
-
Verifizierung: Bestätigen Sie die erfolgreiche Markierung mittels Massenspektrometrie (z.B. ESI-MS), um die Zunahme der Proteinmasse zu überprüfen, und mittels EPR-Spektroskopie, um die Anwesenheit des kovalent gebundenen Labels zu bestätigen.
-
Referenzen
-
Altenbach, C., et al. (1990). Site-directed spin labeling: a new tool for studying protein structure and dynamics. Protein Science.
-
Columbus, L., & Hubbell, W. L. (2002). A new spin on protein dynamics. Trends in Biochemical Sciences. [URL: https://www.cell.com/trends/biochemical-sciences/home]
-
López, C. J., et al. (2015). In-situ spin-labeling of proteins for structure and dynamics studies. Nature Protocols. [URL: https://www.nature.com/nprot/]
-
Fleissner, M. R., et al. (2011). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. PNAS. [URL: https://www.pnas.org]
-
Jeschke, G. (2012). DEER distance measurements on proteins. Annual Review of Physical Chemistry. [URL: https://www.annualreviews.org]
-
Hubbell, W. L., et al. (2000). Identifying conformational changes with site-directed spin labeling. Current Opinion in Structural Biology. [URL: https://www.sciencedirect.com/journal/current-opinion-in-structural-biology]
-
Toronto Research Chemicals. Product Page for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol. [URL: https://www.trc-canada.com]
-
Santa Cruz Biotechnology. Product Page for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. [URL: https://www.scbt.com]
-
Sigma-Aldrich. Product Page for 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl. [URL: https://www.sigmaaldrich.com]
-
Prisner, T. F., et al. (2001). Pulsed EPR spectroscopy: biological applications. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/journal/15213773]
Sources
- 1. Multifrequenz- und Multiresonanz-EPR-Techniken zur Untersuchung von Nitroxidradikalen und Nitroxid-markierten Systeme [docserv.uni-duesseldorf.de]
- 2. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. Isoindoline‐Based Nitroxides as Bioresistant Spin Labels for Protein Labeling through Cysteines and Alkyne‐Bearing Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol _上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
Measuring Protein-Protein Interactions using Site-Directed Spin Labeling with Pyrroline-Based Nitroxides: Principles and Protocols
An Application and Protocol Guide
Abstract: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. A powerful biophysical technique for elucidating the structural and dynamic aspects of these interactions is Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] This method provides residue-specific information on protein conformation, dynamics, and binding interfaces, even in large, complex systems not amenable to traditional methods like X-ray crystallography or NMR.[3][4] This guide details the principles and protocols for using pyrroline-based nitroxide spin labels, the most common class of probes for SDSL, to measure and characterize protein-protein interactions. We provide a comprehensive workflow from experimental design and protein engineering to data acquisition and interpretation, alongside troubleshooting strategies to ensure robust and reliable results.
Part 1: The Foundational Principle of SDSL-EPR for PPI Analysis
The SDSL-EPR technique hinges on a straightforward yet powerful concept: a reporter molecule—a paramagnetic spin label—is attached to a specific site on a protein.[2] The EPR spectrometer then reads the behavior of this spin label, which is dictated by its immediate environment. Changes in that environment, such as those caused by a protein binding event, are reflected as distinct changes in the EPR spectrum.[5]
The Nitroxide Spin Label: A Molecular Reporter
The most widely used class of spin labels are those containing a nitroxide radical (N-O•) within a heterocyclic ring, such as a pyrroline or piperidine structure.[6][7] These labels are favored for their stability and simple, motion-sensitive EPR signal. The unpaired electron is primarily localized on the N-O bond, making it an excellent probe.[6]
While the specific compound "1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol" is a pyrroline derivative, the workhorse reagent for SDSL is the methanethiosulfonate spin label (MTSSL), chemically known as S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate.[3][8] This reagent reacts with high specificity to the thiol group of cysteine residues, forming a stable disulfide bond and creating the nitroxide side chain designated R1.[3][6]
How EPR Spectroscopy Detects Protein Interactions
Continuous-wave (CW) EPR spectroscopy measures the absorption of microwave radiation by the unpaired electron of the nitroxide label in the presence of a strong magnetic field.[9] The resulting spectrum's shape is exquisitely sensitive to the rotational motion of the spin label on the nanosecond timescale.[5]
-
Unbound State (High Mobility): When the spin-labeled protein is free in solution, the nitroxide side chain at a surface-exposed site tumbles rapidly and isotropically. This rapid motion averages out the anisotropic magnetic interactions, resulting in a sharp, three-line EPR spectrum.[5][10]
-
Bound State (Restricted Mobility): Upon binding to a partner protein, if the spin label is located at or near the interaction interface, its motion becomes significantly restricted. This immobilization prevents the averaging of magnetic interactions, leading to a broad and complex EPR spectrum.[5][11]
By comparing the EPR spectrum of the spin-labeled protein in its free versus its complexed state, one can directly infer binding at that specific residue. This provides high-resolution information about the contact surface of the protein complex.[5]
Part 2: A Comprehensive Experimental Workflow
A successful SDSL-EPR experiment requires careful planning and execution, integrating molecular biology, biochemistry, and spectroscopy. The workflow is a self-validating system where each step includes controls to ensure the integrity of the final data.
Step 1: Protein Engineering and Site Selection
The cornerstone of the method is the introduction of a unique cysteine residue at the desired location for labeling.[12]
-
Causality: Most spin labels, including MTSSL, are sulfhydryl-specific.[6] Therefore, the native protein must first be engineered to be cysteine-free (by mutating existing cysteines to alanine or serine) to prevent non-specific labeling. Then, single cysteine residues are introduced one by one at sites hypothesized to be part of the interaction interface.
-
Site Selection Strategy:
-
Surface Exposure: Choose residues that are solvent-exposed to ensure accessibility for the spin label.
-
Functional Importance: Avoid mutating residues known to be critical for protein folding or function, unless the goal is to probe that specific site.
-
Systematic Scanning: For an unbiased approach, a "cysteine-scanning mutagenesis" strategy can be employed, where a series of mutants are created, each with a cysteine at a different position along a region of interest.[3]
-
Step 2: Spin Labeling Protocol
The covalent attachment of the nitroxide spin label is a critical step that must be optimized to achieve high efficiency while preserving protein integrity.
-
Rationale: The protocol is designed to first ensure the target cysteine's sulfhydryl group is in a reduced state and then to drive the labeling reaction to completion with a molar excess of the spin label reagent.
Protocol 1: Cysteine-Specific Spin Labeling with MTSSL
This protocol is adapted from established methodologies for labeling purified proteins.[8]
Materials:
-
Purified, single-cysteine mutant protein in a suitable buffer (e.g., 20 mM MOPS, 150 mM NaCl, pH 7.4).
-
Dithiothreitol (DTT) stock solution (e.g., 0.5 M).
-
MTSSL (e.g., 200 mM stock in acetonitrile or DMSO).[8]
-
Degassed buffer for dialysis or size-exclusion chromatography.
Procedure:
-
Protein Preparation: Start with a purified protein solution at a concentration of 25-100 µM.
-
Reduction of Cysteine: Add a 10-fold molar excess of DTT to the protein solution. Incubate for 15-30 minutes at room temperature to ensure the target cysteine's sulfhydryl group is fully reduced.[8] This step is crucial as it breaks any disulfide bonds that may have formed, making the cysteine available for labeling.
-
Buffer Exchange (Optional but Recommended): Remove the DTT by rapid buffer exchange using a desalting column (e.g., PD-10) equilibrated with fresh, degassed buffer. This prevents the DTT from reacting with the spin label.
-
Spin Labeling Reaction: Immediately add a 20- to 50-fold molar excess of the MTSSL stock solution to the protein.[8] The final concentration of the organic solvent (acetonitrile/DMSO) should not exceed 1-2% of the total volume to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate. The reaction time can vary from 1 hour at room temperature to overnight at 4°C. The optimal condition depends on the accessibility of the cysteine residue.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding excess DTT or β-mercaptoethanol to consume any remaining unreacted MTSSL.
-
Removal of Free Label: It is imperative to remove all unreacted spin label, as it will contribute a strong, sharp signal to the EPR spectrum, masking the signal from the labeled protein. This is typically achieved by:
-
Dialysis: Dialyze extensively against several changes of buffer.
-
Size-Exclusion Chromatography (SEC): This is often the most effective method.
-
-
Verification and Storage: Confirm protein concentration and store the labeled protein at -80°C. Labeling efficiency can be quantified by comparing the integrated EPR signal to a known standard.
Part 3: Data Acquisition and Interpretation
The final step is to measure the EPR spectra and analyze the changes upon complex formation.
Experimental Setup:
-
Prepare two samples:
-
Sample A: The spin-labeled protein alone.
-
Sample B: The spin-labeled protein mixed with a slight molar excess of its unlabeled binding partner.
-
-
Load the samples into EPR sample tubes (e.g., quartz capillaries).
-
Acquire the CW-EPR spectra at room temperature.
Interpreting the Spectra: The spectra from the free (A) and bound (B) states are overlaid for direct comparison.[5] The change in the lineshape provides a clear readout of the interaction.
| Observation | Interpretation | Implication for PPI |
| No Change in Spectrum | The local environment and mobility of the spin label are unaffected by the presence of the binding partner. | The labeled residue is likely not at the interaction interface. |
| Spectral Broadening | The mobility of the spin label is significantly restricted. | The labeled residue is at or very near the protein-protein interaction surface.[11] |
| Appearance of Two Components | The sample contains a mixture of fast-tumbling (unbound) and slow-tumbling (bound) protein populations. | This can occur in cases of weak or intermediate binding affinity and can be used to estimate binding constants. |
Part 4: Advanced Application: Mapping the Complex with DEER
For a more detailed structural view, Double Electron-Electron Resonance (DEER) , also known as Pulsed Electron-Electron Double Resonance (PELDOR), can be used.[11][13] This pulsed EPR technique measures the magnetic dipolar interaction between two spin labels, allowing for precise distance measurements in the range of 1.5 to 8 nanometers.[10][13]
-
Intramolecular DEER: By labeling a protein at two different sites, one can measure intramolecular distances to map conformational changes upon binding.[14]
-
Intermolecular DEER: By introducing a single label on each of the two interacting proteins, one can directly measure the distance between those two points in the final complex, providing powerful constraints for structural modeling.[11][15]
Part 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Labeling Efficiency | Incomplete reduction of cysteine; Inaccessible cysteine; Inactive MTSSL reagent. | Increase DTT concentration or incubation time[8]; Unfold/refold protein if structure permits; Choose a more accessible site; Use fresh MTSSL stock. |
| Protein Precipitation during Labeling | High concentration of organic solvent; Protein instability. | Keep solvent concentration <2%; Perform labeling reaction at 4°C; Screen for optimal buffer conditions (pH, salt). |
| Large, Sharp Signal from "Free Label" | Incomplete removal of unreacted MTSSL. | Improve purification post-labeling; Use SEC instead of dialysis for more efficient removal. |
| No Spectral Change Upon Adding Partner | Labeled site is not at the interface; Proteins are not interacting under the experimental conditions. | Choose a different labeling site; Confirm interaction with an orthogonal method (e.g., ITC, SPR); Verify protein activity and buffer conditions. |
| Site-Directed Mutagenesis Fails | Inefficient primers; Poor template quality; Suboptimal PCR conditions. | Decrease template DNA concentration; Use a temperature gradient for PCR; Add DMSO (2-8%) for GC-rich regions.[16] |
References
-
Jass, J., Tjerneld, F., & Hatti-Kaul, R. (2000). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. Methods in Molecular Biology, 145, 231-246. [Link]
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McNulty, J. C., & Nitu, F. A. (2020). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 2144, 153-166. [Link]
-
López, C. J., O'Brien, J. E., & Sotomayor, M. (2015). Site-directed spin labeling EPR spectroscopy in protein research. Protein Science, 24(7), 1048-1060. [Link]
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Sahu, I. D., & Lorigan, G. A. (2014). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 28-36. [Link]
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Sahu, I. D., McCarrick, R. M., & Lorigan, G. A. (2013). Use of EPR to Solve Biochemical Problems. Biochemistry, 52(35), 5967-5984. [Link]
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Meron, D., & Ruthstein, S. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. Accounts of Chemical Research, 55(19), 2834-2844. [Link]
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Meron, D., & Ruthstein, S. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. Accounts of Chemical Research, 55(19), 2834-2844. [Link]
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Wikipedia. (n.d.). Site-directed spin labeling. Wikipedia. [Link]
-
Columbus, L., & Hubbell, W. L. (2004). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Enzymology, 388, 233-263. [Link]
-
Kugele, A. (2018). Investigating Protein Interactions Using Electron Paramagnetic Resonance Spectroscopy. KOPS - University of Konstanz. [Link]
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Rajca Research Group. (n.d.). Nitroxide Spin Labels. University of Nebraska-Lincoln. [Link]
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Falke, J. J., & Kobilka, B. K. (2008). Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy. Methods in Molecular Biology, 493, 137-146. [Link]
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Sahu, I. D. (2020). Site Directed Spin Labeling. MDPI Encyclopedia. [Link]
-
Bonucci, A., & Belle, V. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. [Link]
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Eaton, G. R., & Eaton, S. S. (1999). Nitroxide Spin-Spin Interactions: Applications to Protein Structure and Dynamics. Annual Review of Biophysics and Biomolecular Structure, 28, 129-152. [Link]
-
Payne, C. M., & Jones, M. W. (2018). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 23(7), 1547. [Link]
-
Roser, P., Schmidt, M. J., Drescher, M., & Summerer, D. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. RSC Advances, 6(52), 46487-46504. [Link]
-
Kloss, B., & Jeschke, G. (2021). Rapid Scan Electron Paramagnetic Resonance Spectroscopy Is a Suitable Tool to Study Intermolecular Interactions of Intrinsically Disordered Protein. International Journal of Molecular Sciences, 22(16), 8507. [Link]
-
Hubbell, W. L., & Altenbach, C. (2000). Site-Directed Spin Labeling of Proteins. In: Methods in Molecular Biology, vol 145. Humana Press. [Link]
-
Marsh, D. (2012). Electron spin resonance in membrane research: protein–lipid interactions from challenging beginnings to state of the art. European Biophysics Journal, 41(7), 579-594. [Link]
-
Meron, D., & Ruthstein, S. (2022). The use of EPR spectroscopy to study transcription mechanisms. Journal of Biological Inorganic Chemistry, 27(4-5), 415-425. [Link]
-
Fleissner, M. R., Brustad, E. M., Kálai, T., Altenbach, C., Cascio, D., Peters, F. B., Hideg, K., Peuker, S., Schultz, P. G., & Hubbell, W. L. (2009). Site-directed spin labeling of a genetically encoded unnatural amino acid. Proceedings of the National Academy of Sciences, 106(51), 21637-21642. [Link]
-
Cammack, R. (2007). EPR SPECTROSCOPY OF PROTEINS. ResearchGate. [Link]
-
Martin, R. E., & Saxena, S. (2010). Quantitative Interpretation of Multifrequency Multimode EPR Spectra of Metal Containing Proteins, Enzymes, and Biomimetic Complexes. Methods in Enzymology, 481, 321-379. [Link]
-
Guigliarelli, B., & Belle, V. (2014). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Molecular Biosciences, 1, 15. [Link]
-
Hubbell, W. L., Fleissner, M. R., & Altenbach, C. (2013). Technological advances in site-directed spin labeling of proteins. Current Opinion in Structural Biology, 23(5), 725-733. [Link]
-
Tebay, L. (2025). Troublesome Site-Directed Mutagenesis: Troubleshooting Your Experiment for Stubborn Mutations. Bitesize Bio. [Link]
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- 5. Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 7. Rajca Research Group at UNL: Nitroxide Spin Labels [chemweb.unl.edu]
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- 13. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 15. annualreviews.org [annualreviews.org]
- 16. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Improving the stability of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol spin label
Welcome to the technical support guide for the 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol spin label. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the stability and performance of this versatile nitroxide spin label in your Electron Paramagnetic Resonance (EPR) experiments.
Section 1: Foundational Principles of Nitroxide Spin Label Stability
Understanding the chemical nature of your spin label is the first step toward troubleshooting and improving its stability. The core of this molecule is the nitroxide radical (N-O•), an unpaired electron delocalized between the nitrogen and oxygen atoms. This delocalization is the source of its paramagnetic properties and contributes to its stability.
The this compound label belongs to the pyrroline (five-membered ring) class of nitroxides. This structure offers inherently greater resistance to chemical reduction compared to six-membered piperidine-based labels (like TEMPO).[1][2] Furthermore, the four methyl groups at the α-positions to the nitroxide provide critical steric protection, shielding the radical from reactive species and significantly enhancing its persistence.[3][4]
Despite this robust design, the nitroxide radical remains susceptible to two primary degradation pathways that render it EPR-silent:
-
Reduction: The one-electron reduction of the nitroxide radical produces the corresponding hydroxylamine. This is the most common cause of signal loss, especially in biological systems.[5]
-
Extreme pH: Both highly acidic and highly basic conditions can lead to the irreversible degradation of the nitroxide moiety.
This guide will provide actionable strategies to mitigate these vulnerabilities.
Section 2: Technical FAQs and Troubleshooting Guide
This section addresses the most common issues and questions encountered during the use of the this compound spin label.
Category: Storage and Handling
Question: How should I store the spin label for maximum shelf life?
Answer: Proper storage is critical to prevent slow degradation over time. Long-term storage is recommended at -20°C in a tightly sealed, light-blocking container.[6][7] For short-term use, room temperature storage is acceptable, but prolonged exposure to light, moisture, and air should be avoided.
Question: I've prepared a stock solution in a solvent. How should I store it?
Answer: Stock solutions should also be stored at -20°C. Use a high-purity, anhydrous solvent (e.g., ethanol, acetone, dichloromethane) specified in the product data sheet.[6][7] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, leading to gradual degradation.
Question: Are there any incompatible solvents or reagents I should avoid during storage or sample preparation?
Answer: Yes. Avoid solvents with reactive impurities, such as peroxides in aged ethers. Most importantly, never store the spin label in solutions containing reducing agents (e.g., dithiothreitol (DTT), ascorbic acid, TCEP, sodium ascorbate).[8] These will rapidly reduce the nitroxide radical, rendering your label useless.
Category: Experimental Conditions & Signal Loss
Question: My EPR signal is rapidly decaying during my experiment. What is the most likely cause?
Answer: Rapid signal decay is almost always due to the chemical reduction of the nitroxide radical to its EPR-silent hydroxylamine form.[5] The source of the reduction can be a component of your buffer, your biological sample, or an unintended contaminant. Use the troubleshooting workflow diagram in Section 4 to diagnose the issue systematically.
Question: What is the optimal pH range for maintaining the stability of this spin label?
Answer: Nitroxide spin labels are most stable in a pH range of approximately 4 to 10. Extreme pH values outside this range can lead to disproportionation and other degradation reactions. For most biological experiments, maintaining a buffered solution between pH 6.5 and 8.0 is ideal. Some specialized nitroxides are designed to be pH-sensitive, where their EPR spectra change with protonation state, but the fundamental stability is still highest in the near-neutral range.[9][10]
Question: Can high temperatures affect the stability of the spin label?
Answer: Yes. While this class of nitroxides is thermally stable up to approximately 140°C, prolonged exposure to elevated temperatures in solution can accelerate degradation, especially if reactive species are present. For experiments at physiological temperatures (e.g., 37°C), the primary concern remains chemical or enzymatic reduction, which is often accelerated at higher temperatures.
Category: Use in Biological Systems
Question: I'm working with cell lysates, and my spin label signal disappears almost instantly. I've avoided common reducing agents like DTT and GSH. What's happening?
Answer: This is a common and critical issue. While researchers often blame glutathione (GSH), recent studies have shown that the primary culprits for nitroxide reduction in cell lysates are NADPH/NADH-dependent enzymes.[8][11] These highly active enzymatic systems efficiently reduce the nitroxide radical.
Question: How can I protect my spin label from enzymatic reduction in cell lysates or other complex biological media?
Answer: A highly effective, field-proven strategy is to pre-treat your cell lysate with maleimide.[11] Maleimide reacts with and consumes the NADPH/NADH cofactors essential for the enzymatic activity that degrades the spin label.[8][11] This treatment preserves the macromolecular crowding environment of the lysate while deactivating the primary pathway of spin label destruction, allowing for long-duration EPR measurements.[11]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Preparation of Primary Stock:
-
Allow the solid spin label vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the solid label in a high-purity, anhydrous solvent (e.g., Ethanol or DMSO) to a concentration of 10-50 mM.
-
Rationale: Using anhydrous solvent and an inert atmosphere minimizes exposure to water and oxygen, which can participate in side reactions.
-
-
Storage of Stock Solution:
-
Dispense the stock solution into small-volume, amber glass vials or cryovials.
-
Purge the headspace of each vial with nitrogen or argon before sealing.
-
Store immediately at -20°C.
-
Rationale: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles of a single large stock.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute as needed into your final experimental buffer. It is best practice to prepare the final sample immediately before the EPR measurement.
-
Protocol 2: Stabilizing the Spin Label in Cell Lysate
-
Prepare Cell Lysate: Prepare your cell lysate using your standard protocol (e.g., sonication, French press) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.2).
-
Maleimide Treatment:
-
Add a final concentration of 5 mM maleimide to the freshly prepared cell lysate.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
Rationale: This incubation period is sufficient for the maleimide to react with and deplete the endogenous NADPH/NADH, thereby inactivating the enzymes responsible for nitroxide reduction.[8][11]
-
-
Introduce Spin Label:
-
After the incubation period, add your protein sample already conjugated with the this compound spin label to the maleimide-treated lysate.
-
Alternatively, add the free spin label to the treated lysate for stability assessment.
-
-
EPR Measurement: Proceed with your EPR experiment. The spin label signal should now be significantly more persistent.
Section 4: Visual Guides and Data Summaries
Data Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Duration |
| Solid Powder | -20°C | Dry, Dark | Long-Term (>1 year) |
| Room Temperature | Dry, Dark | Short-Term (<1 month) | |
| Stock Solution | -20°C | Inert Gas (Ar/N₂) | Long-Term (months) |
| Aqueous Buffer | 4°C | N/A | Short-Term (<24 hours) |
Table 2: pH Stability Profile
| pH Range | EPR Signal Stability | Chemical State of Nitroxide |
| < 4.0 | Poor | Prone to degradation |
| 4.0 - 10.0 | Excellent | Stable Radical |
| > 10.0 | Poor | Prone to degradation |
Diagrams
Caption: Primary degradation pathway of a nitroxide spin label.
Caption: Troubleshooting workflow for EPR signal loss.
Section 5: References
-
Jeschke, G. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Tsvetkov, Y. D., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. [Link]
-
Cruddas, J., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Methods in Enzymology, 563, 507-542. [Link]
-
Jackson, S. K., et al. (1998). Novel pH-sensitive nitroxide di- and tri-radical spin labels. Journal of the Chemical Society, Chemical Communications, (18), 1945-1946. [Link]
-
Tsvetkov, Y. D., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Center for Biotechnology Information. [Link]
-
Cattani, J., et al. (2023). Origin of the pH Dependency of EPR Parameters: The Case of a Protonatable Nitroxide in Aqueous Solution. The Journal of Physical Chemistry B, 127(31), 6889-6899. [Link]
-
Keana, J. F., et al. (1987). In situ reduction of nitroxide spin labels with phenylhydrazine in deuteriochloroform solution. Convenient method for obtaining structural information on nitroxides using nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 52(12), 2574-2578. [Link]
-
Gordon, A. K., et al. (2023). A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins. Applied Magnetic Resonance, 54(12), 1595-1616. [Link]
-
Samuni, A., et al. (1988). Reduction and destruction rates of nitroxide spin probes. Free Radical Biology and Medicine, 4(3), 161-168. [Link]
-
Bordignon, E. (2017). EPR Spectroscopy of Nitroxide Spin Probes. eMagRes, 6, 235-254. [Link]
-
Bleicken, S., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen, 8(8), 1035-1044. [Link]
-
Kaiser, F., et al. (2022). A Spin-Labeled Riboswitch Synthesized from a Protected TPA Phosphoramidite Building Block. Chemistry – A European Journal, 28(45), e202201308. [Link]
-
A.C.D., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Molecules, 28(3), 1332. [Link]
-
Bowen, A. M., et al. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Electron Paramagnetic Resonance, 25, 1-43. [Link]
-
Sahu, I. D., et al. (2013). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Journal of Magnetic Resonance, 232, 58-64. [Link]
-
F.A., et al. (2023). Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures. The Journal of Physical Chemistry B, 127(31), 6889-6899. [Link]
-
Yang, F., et al. (2023). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. Chemistry – A European Journal, 29(50), e202301350. [Link]
-
Yang, F., et al. (2023). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. ResearchGate. [Link]
-
Theve, F. (2023). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. [Link]
-
I.V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6614. [Link]
-
D’hooghe, M., et al. (2012). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 8, 1611-1618. [Link]
-
Tsvetkov, Y. D., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. [Link]
-
Bleicken, S., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen, 8(8), 1035-1044. [Link]
-
K.A., et al. (2020). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 25(23), 5764. [Link]
-
W.B., et al. (2002). A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 1), o1-o3. [Link]
Sources
- 1. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction and destruction rates of nitroxide spin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. usbio.net [usbio.net]
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- 8. researchgate.net [researchgate.net]
- 9. Novel pH-sensitive nitroxide di- and tri-radical spin labels - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Origin of the pH Dependency of EPR Parameters: The Case of a Protonatable Nitroxide in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in labeling proteins with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for protein labeling. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of pyrroline-based reagents for protein modification.
While the specific compound 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is not a commonly cited reagent for protein labeling, its core structure is central to a critical class of molecules used in biophysical studies: nitroxide spin labels .[1][2] These molecules are instrumental in a technique called Site-Directed Spin Labeling (SDSL), which, when paired with Electron Paramagnetic Resonance (EPR) spectroscopy, allows for the precise measurement of distances within proteins and the characterization of their dynamic structures.[3][4][5]
This guide will focus on the challenges associated with the most prominent and well-documented pyrroline-based reagent, (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-yl)methyl methanethiosulfonate (MTSL) .[6][7] The principles and troubleshooting strategies discussed here are broadly applicable to other sulfhydryl-reactive pyrroline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary target for MTSL and similar pyrroline-based methanethiosulfonate reagents on a protein?
A1: The primary target is the thiol group (-SH) of a cysteine residue.[5] The methanethiosulfonate (MTS) group reacts specifically with the deprotonated thiol (thiolate anion, -S⁻) to form a stable disulfide bond, covalently attaching the pyrroline-based nitroxide label to the protein.[6][8] This high specificity is the foundation of site-directed spin labeling.
Q2: Why is a cysteine residue required for labeling? Can other amino acids react?
A2: Cysteine's thiol group is a uniquely reactive nucleophile under typical labeling conditions (pH 6.5-8.0). While other amino acids like lysine (amine group) and tyrosine (hydroxyl group) have nucleophilic character, their reactivity with MTS reagents is significantly lower within this pH range.[9][10] Labeling protocols are optimized to ensure high fidelity for cysteine, minimizing off-target modifications.
Q3: What is the purpose of the nitroxide group on the spin label?
A3: The nitroxide group contains a stable unpaired electron.[5][6] This paramagnetic property is what makes the label "visible" to Electron Paramagnetic Resonance (EPR) spectroscopy.[11] The EPR spectrum of the spin label is highly sensitive to its local environment and motion, providing detailed information about protein structure, dynamics, and conformational changes.[6][12]
Q4: My protein of interest has multiple native cysteine residues. How can I achieve site-specific labeling?
A4: This is a common challenge in SDSL. The standard approach involves protein engineering. First, you must create a cysteine-free mutant of your protein by replacing all native cysteines with a non-reactive amino acid like alanine or serine. This is a critical step to prevent non-specific labeling.[13][14] Once you have this cysteine-null background, you can use site-directed mutagenesis to introduce a single cysteine at the specific site you wish to investigate.[5][14]
Q5: How should I prepare and store my MTSL stock solution?
A5: MTSL and other methanethiosulfonate reagents are susceptible to hydrolysis in aqueous solutions.[8] They are also light-sensitive.[14]
-
Storage: Store the solid reagent in a desiccator at -20°C.[8]
-
Stock Solution: Prepare fresh stock solutions immediately before use for best results.[8] A common solvent is anhydrous acetonitrile or DMSO.[8][15] For example, a 200-300 mM stock can be made by dissolving 5 mg of MTSL in approximately 63 µL of acetonitrile.[14][15]
-
Handling: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[8] Protect stock solutions from light by wrapping the tube in foil.[7][14] Do not store aqueous dilutions of the reagent.
Troubleshooting Guides
This section addresses specific problems that can arise during the protein labeling workflow, from low efficiency to protein instability.
Problem 1: Low or No Labeling Efficiency
You've completed the labeling reaction and subsequent analysis (e.g., EPR, mass spectrometry) indicates that only a small fraction of your protein is labeled.
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's folded structure or involved in a disulfide bond, preventing the MTSL reagent from accessing it.[16][17] | 1. Confirm Accessibility: Analyze the protein structure (if available) to ensure the target site is solvent-exposed. 2. Introduce Mild Denaturants: For some proteins, adding a low concentration of a denaturant like urea (e.g., 0.5-2 M) or SDS (for membrane proteins) can partially unfold the protein, increasing cysteine accessibility without causing irreversible denaturation.[17][18] 3. Optimize pH: Ensure the reaction pH is between 7.0 and 8.0. The cysteine thiol must be deprotonated to a thiolate for the reaction to proceed efficiently, and this is favored at slightly alkaline pH.[17] |
| Oxidized Cysteine / Disulfide Bonds | The thiol group of the target cysteine may have oxidized to form a disulfide bond with another cysteine or a small molecule from the buffer (e.g., glutathione), rendering it unreactive. | 1. Pre-reduce the Protein: Before adding the spin label, incubate the protein with a 5-10 fold molar excess of a reducing agent like Dithiothreitol (DTT) or TCEP for 30-60 minutes.[14] 2. Crucial: Remove the Reducing Agent: DTT/TCEP will react with MTSL. You must remove the reducing agent before adding the spin label. Use a desalting column (e.g., PD-10) or spin concentrator for rapid buffer exchange.[7] |
| Hydrolyzed Labeling Reagent | MTSL is unstable in aqueous buffers and can hydrolyze, especially at higher pH.[8] A hydrolyzed reagent is inactive and cannot label the protein. | 1. Prepare Fresh Stock: Always make the MTSL stock solution in an anhydrous solvent (e.g., acetonitrile, DMSO) immediately before the experiment.[8][15] 2. Minimize Time in Buffer: Add the MTSL stock directly to the protein solution. Do not pre-dilute the label in the aqueous reaction buffer and let it sit.[14] |
| Insufficient Molar Excess of Label | The labeling reaction is concentration-dependent. An insufficient amount of label will result in an incomplete reaction. | 1. Increase Molar Ratio: Use a 10- to 20-fold molar excess of MTSL over the protein concentration.[7][18] For example, for a 100 µM protein solution, use 1-2 mM MTSL. 2. Check Protein Concentration: Accurately determine your protein concentration before calculating the amount of label to add. |
Workflow for Optimizing Labeling Efficiency
Problem 2: Protein Precipitation or Aggregation During Labeling
You observe that your protein becomes cloudy or forms a visible precipitate during or after the labeling reaction.
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Solvent-Induced Instability | The organic solvent used for the MTSL stock (e.g., acetonitrile, DMSO) can denature some proteins if its final concentration in the reaction is too high. | 1. Limit Solvent Volume: Ensure the volume of the MTSL stock added is less than 5% (ideally <1-2%) of the total reaction volume.[14] This may require preparing a more concentrated MTSL stock. 2. Test Solvent Tolerance: Perform a control experiment by adding the same volume of pure solvent (without MTSL) to your protein solution to see if it causes precipitation. |
| Label-Induced Perturbation | The spin label itself, although relatively small, can sometimes disrupt local protein structure, leading to instability or aggregation, especially if the labeling site is in a sensitive region.[16] | 1. Change Labeling Site: If possible, choose a different, more stable location for cysteine introduction. 2. Screen Buffer Conditions: Optimize the buffer by adding stabilizers. This can include increasing glycerol concentration (5-10%), adding non-detergent sulfobetaines (NDSBs), or including specific salts or co-factors that stabilize your protein. |
| Incorrect pH or Buffer Conditions | The protein may be inherently unstable at the optimal pH for labeling (7.0-8.0). | 1. Perform Labeling at Lower pH: Try the reaction at a lower pH (e.g., 6.5-7.0). The reaction will be slower, so you may need to increase the incubation time or reagent concentration, but protein stability might be improved. 2. Check Buffer Compatibility: Ensure all buffer components are compatible and not contributing to instability. |
| Protein Concentration Too High | High protein concentrations can increase the likelihood of aggregation, which may be exacerbated by the labeling process. | 1. Reduce Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 20-50 µM). You can re-concentrate the protein after the labeling and purification steps.[7] |
Logical Flow for Diagnosing Precipitation
Problem 3: Evidence of Non-Specific Labeling or Multiple Labels
Mass spectrometry analysis shows protein species with masses corresponding to the addition of more than one label, or you suspect labeling at sites other than your target cysteine.
Possible Causes & Solutions
| Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Unmutated Native Cysteines | The most common cause is the failure to remove all native cysteine residues from the protein construct before introducing the target cysteine. | 1. Sequence Verification: Double-check the DNA sequence of your protein construct to confirm that all native cysteine codons have been successfully mutated. 2. Re-clone/Mutate: If native cysteines are still present, you must perform site-directed mutagenesis to remove them. |
| Extreme pH Conditions | Very high pH (>8.5) can increase the reactivity of other nucleophilic side chains, such as the amine group of lysine, potentially leading to off-target reactions.[10] | 1. Maintain Optimal pH: Keep the reaction pH strictly within the 6.5-8.0 range to ensure high specificity for the cysteine thiol.[9] |
| Protein Dimerization/Oligomerization | If your protein forms dimers or oligomers, an exposed cysteine on one monomer could form a disulfide bond with a cysteine on another monomer, which can complicate labeling and analysis. | 1. Use Size Exclusion Chromatography (SEC): Analyze your protein before and after labeling by SEC to assess its oligomeric state. 2. Pre-reduction is Key: A thorough pre-reduction step with DTT/TCEP before label addition is critical to break any intermolecular disulfide bonds. |
| Formation of Disulfide-Linked Biradicals | At basic pH, some MTSL can hydrolyze to a thiol. This thiol can then react with another MTSL molecule, creating a disulfide-linked biradical which can complicate analysis.[7] | 1. Avoid Basic pH: This is another reason to keep the pH below 8.5. 2. Use Sufficient Excess: Using a sufficient excess of MTSL ensures that the protein's cysteine is the primary reaction partner.[7] |
References
-
Emmanouilidis, L., et al. (2021). Characterization of Weak Protein Domain Structure by Spin-Label Distance Distributions. Frontiers in Molecular Biosciences. Available at: [Link]
-
Fanucci, G. E., & Cafiso, D. S. (2010). Characterization of interactions between proteins using site-directed spin labeling and electron paramagnetic resonance spectroscopy. Methods in Molecular Biology. Available at: [Link]
-
Fanucci, G. E., & Cafiso, D. S. (n.d.). Characterization of Interactions Between Proteins Using Site-Directed Spin Labeling and Electron Paramagnetic Resonance Spectroscopy. PubMed Central. Available at: [Link]
-
Ackermann, K., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules. Available at: [Link]
-
Tebben, A. J., et al. (2002). Quantitative Characterization of Membrane Binding of Peripheral Proteins by Spin-Label EPR Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]
-
Guignard, L., et al. (n.d.). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry. Available at: [Link]
-
Jeschke, G. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link]
-
Zaharieva, I., et al. (2021). Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19. Medicina. Available at: [Link]
-
Wikipedia. (n.d.). Spin label. Available at: [Link]
-
De Simone, A., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides? ACS Omega. Available at: [Link]
-
Bowen, A. M., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Photosynthesis Research. Available at: [Link]
-
Abdullin, D., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Applied Magnetic Resonance. Available at: [Link]
-
Yang, F., et al. (2025). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Weizmann Research Portal. Available at: [Link]
-
ResearchGate. (2013). MTSL labelling of membrane proteins? Available at: [Link]
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Ackermann, K., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules. Available at: [Link]
- BenchChem. (2025).
-
Bruker. (n.d.). EPR in Life Science. Available at: [Link]
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Mileo, E., et al. (2013). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Chemistry. Available at: [Link]
-
Hubbell, W. L., et al. (2013). Technological advances in site-directed spin labeling of proteins. Current Opinion in Structural Biology. Available at: [Link]
-
Ackermann, K., et al. (2021). A comparison of cysteine-conjugated nitroxide spin labels for pulse dipolar EPR spectroscopy. St Andrews Research Repository. Available at: [Link]
-
Wylie, B. J., et al. (2015). Cysteine-Specific Labeling of Proteins with a Nitroxide Biradical for Dynamic Nuclear Polarization NMR. Semantic Scholar. Available at: [Link]
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Sikora, A., & Cafiso, D. S. (n.d.). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Enzymology. Available at: [Link]
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Sahu, I. D., & Lorigan, G. A. (2015). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of Visualized Experiments. Available at: [Link]
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Ghosh, S., et al. (2024). An efficient EPR spin-labeling method enables insights into conformational changes in DNA. Biophysical Reports. Available at: [Link]
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Fleissner, M. R., et al. (2009). Site-directed spin labeling of a genetically encoded unnatural amino acid. Proceedings of the National Academy of Sciences. Available at: [Link]
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ResearchGate. (2015). Does someone have a detailed protocol to prepare a stock solution MTSL? Available at: [Link]
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Wikipedia. (n.d.). Site-directed spin labeling. Available at: [Link]
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DiDonato, A. J., & Falke, J. J. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. International Journal of Molecular Sciences. Available at: [Link]
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Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules. Available at: [Link]
-
Peter, C., et al. (2013). In-situ spin labeling of his-tagged proteins: distance measurements under in-cell conditions. Angewandte Chemie International Edition. Available at: [Link]
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ResearchGate. (n.d.). Effect of preincubation with methanethiosulfonate (MTS) reagents in the presence or absence of substrate ions on NBCe1- A-T485C base flux. A. Available at: [Link]
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Ghosh, S., et al. (2024). An efficient EPR spin-labeling method enables insights of conformational changes in DNA. ResearchGate. Available at: [Link]
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SPRpages. (2011). Non-specific binding. Available at: [Link]
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Zhang, F., & Shakhnovich, E. I. (2012). Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks. Proceedings of the National Academy of Sciences. Available at: [Link]
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YouTube. (2018). Non Specific Binding. Available at: [Link]
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dos Santos, W. N. L., et al. (2004). Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts. Journal of Analytical Atomic Spectrometry. Available at: [Link]
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Debski, D., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. ( a ) The chemical structures of the. Available at: [Link]
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Chen, Z., et al. (2013). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry. Available at: [Link]
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Ran, Y., et al. (2014). New strategies for fluorescently labeling proteins in the study of amyloids. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Lim, J., et al. (2020). Proximity labeling reveals dynamic changes in the SQSTM1 protein network. The Journal of Biological Chemistry. Available at: [Link]
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Technical Support Center: Strategies for Reducing Spin Label Mobility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol Derivatives in SDSL-EPR Studies
This technical guide is designed for researchers, scientists, and drug development professionals utilizing Site-Directed Spin Labeling (SDSL) with Electron Paramagnetic Resonance (EPR) spectroscopy. It specifically addresses the common challenge of high spin label mobility when using derivatives of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol and provides a comprehensive set of troubleshooting strategies and FAQs to achieve the desired reduction in mobility for high-resolution structural and dynamic studies of biomolecules.
The Importance of Spin Label Mobility in EPR Spectroscopy
In SDSL-EPR, a nitroxide spin label, often derived from a precursor like this compound, is covalently attached to a specific site in a biomolecule, typically a protein. The mobility of this spin label is highly sensitive to its local environment and is a key parameter reported by the continuous-wave (cw) EPR spectrum.[1][2] The degree of mobility provides valuable information about the structure and dynamics of the labeled biomolecule.
A spin label with high mobility, often found in flexible regions of a protein, will exhibit a sharp, three-line EPR spectrum, indicative of rapid isotropic motion.[1] Conversely, a spin label with restricted mobility, located in a well-structured or sterically hindered environment, will produce a broadened and more complex EPR spectrum. This is because the anisotropic magnetic interactions (the g-tensor and the hyperfine coupling tensor A) are not averaged out by rapid tumbling.[1][2]
For many applications, particularly those aimed at obtaining precise structural information such as distance measurements using Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR), reducing the spin label's mobility is crucial. A more rigid spin label provides a more accurate representation of the backbone position and reduces the conformational averaging that can obscure precise distance information.
Factors Influencing Spin Label Mobility
The observed mobility of a spin label is a convolution of several factors:
-
The intrinsic flexibility of the spin label and its linker: The chemical structure of the spin label and the length and flexibility of the tether connecting it to the biomolecule play a significant role. Longer, more flexible linkers allow for greater motional freedom.
-
The local environment at the labeling site: The secondary and tertiary structure of the protein at the point of attachment is a primary determinant of mobility. Spin labels in well-ordered secondary structures like α-helices or β-sheets are generally more restricted than those in flexible loops or at the termini.[3]
-
Interactions with neighboring residues: The side chains of amino acids surrounding the spin label can sterically hinder its motion, leading to reduced mobility.
-
Solvent accessibility: A spin label exposed to the solvent will typically have higher mobility than one that is partially or fully buried within the protein structure.
-
Global protein dynamics: Conformational changes in the protein can alter the local environment of the spin label and thus its mobility.
Troubleshooting Guide & FAQs
This section provides answers to common questions and issues encountered by researchers aiming to reduce the mobility of spin labels derived from this compound.
Q1: My EPR spectrum shows very sharp lines, indicating high mobility. How can I reduce this to get better structural information?
High mobility can be a significant hurdle when precise structural information is desired. The sharpness of the EPR lines indicates that the spin label is tumbling rapidly and isotropically, which can be due to the labeling site being in a highly flexible region of your protein or the use of a spin label with a long, flexible linker.
Here is a logical workflow to troubleshoot and address high spin label mobility:
Caption: Troubleshooting workflow for high spin label mobility.
Q2: How can I choose a better labeling site on my protein to ensure reduced spin label mobility?
The choice of the labeling site is arguably the most critical factor in controlling spin label mobility. A systematic approach to selecting an appropriate site can save significant time and effort.
Step-by-Step Protocol for Selecting a Labeling Site:
-
Analyze the Protein Structure: If a crystal structure or a reliable homology model of your protein is available, visually inspect it to identify regions of well-defined secondary structure (α-helices and β-sheets). Avoid flexible loops, disordered regions, and the N- and C-termini, as these are intrinsically dynamic.
-
Identify Potential Cysteine Mutation Sites: Look for solvent-exposed residues within the selected secondary structure elements. A residue that is partially buried is often ideal, as it will experience greater steric hindrance from neighboring side chains. Ensure that the introduction of a cysteine at the chosen position is unlikely to disrupt the protein's fold or function.
-
Utilize Computational Modeling: Employ molecular modeling software to predict the rotameric states and mobility of a spin label at the potential sites. This can provide a valuable in-silico preview of the likely experimental outcome.[4]
-
Perform a Site-Scan: If resources permit, create a series of single-cysteine mutants at different locations and analyze their EPR spectra. This empirical approach is the most definitive way to identify a site with the desired mobility characteristics.
| Parameter | Recommended Action | Rationale |
| Protein Region | Target α-helices or β-sheets | These regions are structurally well-defined and will constrain the motion of the spin label. |
| Solvent Accessibility | Choose a partially buried site | A partially buried label will experience more steric hindrance from surrounding residues, reducing its mobility. |
| Neighboring Residues | Prefer sites with bulky neighbors | Bulky side chains (e.g., Trp, Tyr, Phe) can sterically block the spin label's motion. |
| Computational Prediction | Model spin label rotamers | In-silico modeling can help to predict the mobility at different sites before performing experiments. |
Q3: Can I modify the spin label itself to reduce its mobility?
Yes, the chemical structure of the spin label plays a crucial role in its mobility. While this compound is a precursor, it can be functionalized to create spin labels with varying degrees of rigidity.
Strategies for Modifying the Spin Label:
-
Shorter Linker: When synthesizing the reactive spin label from the precursor, aim for a shorter linker between the nitroxide ring and the reactive group (e.g., maleimide or iodoacetamide). A shorter tether will reduce the conformational freedom of the spin label.
-
Rigid Linker: Incorporate rigid chemical moieties into the linker, such as aromatic rings or double/triple bonds, to restrict its flexibility.
-
Bifunctional Spin Labels: Synthesize a bifunctional spin label that can react with two cysteine residues. By crosslinking two parts of the protein, the mobility of the spin label will be severely restricted. This approach can provide very precise distance information.[5]
-
Sterically Bulky Spin Labels: Introduce bulky substituents on the pyrroline ring of the spin label. These groups can sterically interact with the protein surface, leading to a more defined and restricted conformation.[6]
Caption: Strategies for modifying the spin label to reduce mobility.
Q4: How can I use the experimental conditions to influence spin label mobility?
While the primary determinants of spin label mobility are the labeling site and the label's structure, experimental conditions can also be modulated to influence the local environment and, consequently, the label's dynamics.
-
Induce a Conformational Change: If your protein undergoes a conformational change upon binding to a ligand, substrate, or another protein, this can alter the local environment of the spin label and reduce its mobility.[7][8] This is a powerful way to not only reduce mobility but also to study the functional dynamics of the protein.
-
Temperature: Lowering the temperature of the sample will reduce the thermal energy and slow down the motion of the spin label. While this does not change the intrinsic mobility due to the local environment, it can help to resolve features in the EPR spectrum.
-
Viscosity: Adding a viscogen (e.g., glycerol or sucrose) to the buffer will increase the viscosity of the solvent and slow down the overall tumbling of the protein, which can affect the EPR lineshape. However, this may not significantly impact the internal mobility of the spin label relative to the protein.
Experimental Protocol for Ligand-Induced Mobility Reduction:
-
Prepare the Labeled Protein: Prepare your spin-labeled protein as you normally would.
-
Acquire a Baseline EPR Spectrum: Record the cw-EPR spectrum of the labeled protein in the absence of the ligand. This will serve as your control.
-
Titrate with Ligand: Add increasing concentrations of the ligand to your protein sample.
-
Record EPR Spectra at Each Titration Point: Acquire an EPR spectrum after each addition of the ligand.
-
Analyze the Spectral Changes: Compare the spectra obtained at different ligand concentrations. A reduction in mobility will be evident as a broadening of the spectral lines and an increase in the separation of the outer hyperfine extrema.
Concluding Remarks
Reducing the mobility of a spin label derived from this compound is a multifactorial challenge that can be addressed through a systematic and logical approach. By carefully selecting the labeling site, considering the chemical design of the spin label, and judiciously manipulating the experimental conditions, researchers can achieve the desired level of motional restriction necessary for high-resolution structural and dynamic studies. This guide provides a framework for troubleshooting common issues and making informed decisions to optimize your SDSL-EPR experiments.
References
- Jeschke, G. (2012). Comparative evaluation of spin-label modeling methods for protein structural studies. Structure, 20(10), 1697-1706.
- Bordignon, E. (2022). Orthogonal spin labeling and pulsed dipolar spectroscopy for protein studies. Methods in Enzymology, 666, 79-119.
-
Abdullin, D., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Molecules, 28(3), 1349. [Link]
- Guignard, L., et al. (2018). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In High-Resolution EPR Spectroscopy (pp. 1-26). Springer, Cham.
- Hubbell, W. L., et al. (1998). Recent advances in site-directed spin labeling of proteins. Current Opinion in Structural Biology, 8(5), 649-656.
- Alexander, M. K., et al. (2008).
-
Bleicken, S., et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ChemistryOpen, 8(8), 1035-1044. [Link]
- BenchChem. (2025). A Researcher's Guide: Navigating Alternatives to Site-Directed Spin Labeling for In-Depth Protein Analysis.
- Goodwin, M. D., et al. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. In Future of EPR (pp. 1-25).
- Tsvetkov, Y. D., et al. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Royal Society of Chemistry.
- Poveda, J. A., et al. (2014). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science, 23(7), 954-962.
- Jeschke, G. (2012). Studying Macromolecules by EPR.
-
Wang, F., et al. (2023). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. Chemistry – A European Journal, 29(50), e202301350. [Link]
-
Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 555. [Link]
-
Wang, F., et al. (2023). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. Request PDF. [Link]
-
Czogalla, A. (2004). Spin label mobility, as revealed by EPR spectra line shape. ResearchGate. [Link]
-
Sikora, A., et al. (2022). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 2403, 161-177. [Link]
-
Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. [Link]
- Sikora, A., et al. (2022). Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions. Springer.
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Optimizing EPR signal-to-noise for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Welcome, researchers and scientists. This guide is designed to serve as a dedicated technical resource for optimizing Continuous-Wave (CW) Electron Paramagnetic Resonance (EPR) experiments, with a specific focus on the nitroxide spin label 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol and its analogues. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and acquire high-fidelity data.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your work.
Section 1: Foundational Knowledge & Sample Preparation
This section addresses the essential first steps. Proper sample preparation is the bedrock of a successful EPR experiment and can prevent many common signal-to-noise issues before you even approach the spectrometer.
FAQ 1: What are the key characteristics of this compound and what should its basic EPR spectrum look like?
This compound is a derivative of the common pyrroline nitroxide family.[1][2] Like other nitroxides, its paramagnetic character originates from an unpaired electron localized in the N-O bond.[3]
In a non-viscous (fast-tumbling) solution at room temperature, you should expect a characteristic three-line spectrum. This arises from the hyperfine interaction between the unpaired electron (S=1/2) and the nitrogen nucleus (14N, nuclear spin I=1).[4] The three lines correspond to the nitrogen nuclear spin states mI = +1, 0, and -1. The lines should be sharp and of nearly equal intensity. Minor differences in linewidth and amplitude across the three lines can provide information about molecular motion.[5]
FAQ 2: My sample is prepared. What are the most common sources of a poor signal-to-noise ratio (S/N) related to the sample itself?
A poor S/N ratio often originates from the sample preparation phase. Before spending significant time optimizing instrument parameters, always verify your sample integrity.
-
Issue: Low Spin Concentration.
-
Explanation: The EPR signal intensity is directly proportional to the number of paramagnetic centers in the resonator cavity.[6] If the concentration of your spin label is too low, the signal may be indistinguishable from the baseline noise.
-
Solution: While the optimal concentration is system-dependent, a starting point for small nitroxides in solution is typically in the range of 10 µM to 1 mM. Below this, you may struggle with S/N. Above 1 mM, you risk line broadening due to spin-spin interactions (e.g., Heisenberg exchange), which can paradoxically decrease the peak-to-peak signal height.[3]
-
-
Issue: Presence of Paramagnetic Contaminants (e.g., Oxygen).
-
Explanation: Dissolved molecular oxygen (O2) is paramagnetic. Collisions between O2 and your nitroxide spin label will shorten the spin-lattice relaxation time, leading to significant line broadening and a reduction in signal amplitude.[3]
-
Solution: For high-resolution measurements, the sample should be thoroughly degassed. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the solution.[7]
-
-
Issue: Inappropriate Solvent Choice.
-
Explanation: The choice of solvent is critical, especially for room-temperature measurements in a standard EPR cavity. Solvents with a high dielectric constant (like water) absorb a significant amount of microwave energy, which drastically reduces the quality factor (Q-factor) of the resonator.[6][8] A low Q-factor means lower spectrometer sensitivity and, consequently, a poor S/N ratio.
-
Solution:
-
Whenever possible, use solvents with a low dielectric constant (e.g., toluene, hexane, cyclohexane).[8]
-
If you must use aqueous solutions, use specialized aqueous sample cells or flat cells to minimize microwave absorption. Recent advances in sample tubing can also improve data quality for aqueous samples.[9]
-
For frozen solutions, select a solvent or solvent mixture that forms a good glass upon freezing to ensure a homogeneous distribution of the spin label.[8]
-
-
| Solvent Property | Effect on EPR Signal | Recommendation |
| High Dielectric Constant | Reduces resonator Q-factor, decreasing sensitivity. | Use low-dielectric solvents (e.g., Toluene) or specialized aqueous cells. |
| High Viscosity | Slows molecular tumbling, broadening the spectrum. | Choose a low-viscosity solvent for sharp, well-resolved lines (at room temp). |
| Polarity / Proticity | Affects hyperfine coupling (Aiso) and g-factor (giso).[10][11] | Be consistent with solvent choice for comparative studies. Polarity can be a source of information. |
| Dissolved Oxygen | Causes collisional line broadening.[3] | Degas the sample using freeze-pump-thaw cycles or by bubbling with an inert gas. |
Section 2: Instrument Parameter Optimization Workflow
Once the sample is properly prepared, the next step is to optimize the spectrometer settings. The following workflow provides a logical sequence for maximizing your signal-to-noise ratio.
Caption: General workflow for EPR signal-to-noise optimization.
FAQ 3: My signal is weak. How do I determine the optimal microwave power without causing saturation?
This is one of the most critical optimizations. The EPR signal intensity is proportional to the square root of the incident microwave power, but only up to a point.
-
The Concept of Saturation: At high microwave powers, you can excite electrons from the lower to the upper energy state faster than they can relax back down (spin-lattice relaxation).[12] This equalization of the spin state populations is called saturation . When saturation occurs, the signal intensity stops increasing, the line broadens, and the overall S/N ratio degrades.[13] The optimal power setting is the highest power you can use without inducing significant saturation.[14]
-
Experimental Protocol: Microwave Power Sweep
-
Initial Setup: Begin with a very low microwave power (e.g., 0.1 mW or less) and acquire a spectrum. Ensure you have a reasonable signal to start with by adjusting the receiver gain if necessary.
-
Iterative Acquisition: Increase the microwave power by a set factor (e.g., 3 dB attenuation steps, which corresponds to a factor of 2 in power) and acquire a new spectrum at each step.
-
Data Analysis: Create a plot of the EPR signal peak-to-peak amplitude versus the square root of the microwave power (√P).
-
Determine Optimal Power: The plot should initially be linear. The point at which the plot deviates from linearity and begins to plateau is the onset of saturation.[15] The optimal microwave power is the setting just before this deviation occurs.
-
Caption: Idealized plot of a microwave power sweep experiment.
FAQ 4: How do I set the modulation amplitude for the best signal without distorting the spectrum?
Phase-sensitive detection using magnetic field modulation is a core technique in CW-EPR to improve S/N.[16] However, the choice of modulation amplitude is a critical trade-off between sensitivity and resolution.
-
The Trade-Off:
-
Low Modulation Amplitude: Preserves the true lineshape of the signal but may result in a lower signal intensity.
-
High Modulation Amplitude: Increases the signal intensity up to a point. However, if the modulation amplitude is significantly larger than the intrinsic linewidth of your EPR signal, it will cause artificial broadening and distortion of the spectrum, masking fine details and hyperfine splittings.[17][18]
-
-
Optimization Strategy:
-
Find the Peak: Start with a low modulation amplitude and increase it incrementally. Observe how the peak-to-peak signal height changes. The signal will increase, reach a maximum, and then begin to decrease and broaden significantly.
-
Select the Right Value:
-
For Maximum Sensitivity: If your primary goal is detecting a very weak signal and some line distortion is acceptable, you can use the modulation amplitude that gives the maximum signal height.
-
For High Resolution: To preserve the true lineshape and resolve small hyperfine couplings, a good rule of thumb is to use a modulation amplitude that is approximately 1/4 to 1/5 of the peak-to-peak linewidth of the narrowest feature in your spectrum.[18]
-
A Good Compromise: A common practice is to set the modulation amplitude equal to the linewidth of the signal, which offers a good balance between signal intensity and distortion.[19]
-
-
| Parameter | Goal: Max Sensitivity | Goal: Max Resolution | Causality |
| Modulation Amplitude | Set to value that maximizes peak-to-peak signal height. | Set to ≤ 0.25x the intrinsic linewidth. | Over-modulation artificially broadens the line, obscuring fine details but maximizing the first derivative signal up to a point.[17][18] |
| Microwave Power | Set just below saturation onset. | Set well below saturation onset. | Saturation broadens the spectral lines, which can obscure small splittings.[12] |
FAQ 5: How should I set the Time Constant, Conversion Time, and Sweep Time? They seem related.
These three parameters are intrinsically linked and control the filtering of noise and the speed of data acquisition. Incorrect settings are a common source of signal distortion.
-
Time Constant (TC): This is the time constant of a low-pass filter used to average out high-frequency noise from the signal.[16] A longer time constant provides more effective noise filtering but slows the spectrometer's response time.
-
Conversion Time (CT): This is the time the analog-to-digital converter (ADC) spends acquiring the signal at a single point in the magnetic field sweep. It is often set automatically based on the time constant.
-
Sweep Time (ST): This is the total time taken to sweep across the desired magnetic field range.
-
The Critical Relationship: To avoid distorting your EPR spectrum, the sweep time must be significantly longer than the time constant. If you sweep the magnetic field too quickly for a given time constant, the detector cannot keep up. This will result in a skewed spectrum, shifted peak positions, and artificially broadened lines.
-
Rule of Thumb: A safe and widely used guideline is: Sweep Time (ST) ≥ 10 × Time Constant (TC)
For a spectrum with N points, this can also be expressed in relation to the conversion time: Sweep Time (ST) ≈ N × Conversion Time (CT)
Always start with a longer sweep time to ensure you are not introducing artifacts. You can then gradually decrease it to find the minimum acquisition time that does not distort the spectrum.
Section 3: Advanced Topics and Troubleshooting
FAQ 6: Why does my spectrum change with temperature?
Temperature has a profound effect on the EPR spectrum of nitroxides.
-
Signal Intensity: According to the Boltzmann distribution, the population difference between the two electron spin states is inversely proportional to temperature. Therefore, decreasing the temperature will increase the population difference and significantly enhance the signal intensity.[20] This is why many EPR experiments are performed at cryogenic temperatures.
-
Molecular Motion: For a small molecule like this compound in a non-viscous solvent, lowering the temperature increases the solvent viscosity and slows the rotational motion (tumbling) of the molecule. This transitions the spectrum from the "fast-motion" regime (three sharp lines) to the "slow-motion" and "rigid-limit" regimes, where the anisotropic interactions are no longer averaged out.[21][22] This results in a broad, complex powder pattern spectrum.
-
Relaxation Times: Temperature also affects the spin-lattice (T1) and spin-spin (T2) relaxation times, which in turn influences the onset of microwave power saturation.[15][23] At lower temperatures, T1 is typically longer, meaning saturation will occur at much lower microwave powers. You must re-optimize the microwave power whenever you change the temperature.
FAQ 7: I see small "satellite" lines next to my main three lines. What are they?
These are likely due to the hyperfine interaction of the unpaired electron with magnetic isotopes present in the nitroxide's structure. The most common source is the 13C isotope (natural abundance ~1.1%, nuclear spin I=1/2).[7] Each of the main 14N lines will have a pair of low-intensity 13C satellite lines symmetrically spaced around it.[3] These are a normal feature of the spectrum and confirm the structure of your radical, but they are usually only visible in spectra with a very high signal-to-noise ratio.
References
-
Popp, J. & Waje, M. Optimization of Magnetic Field Sweep and Field Modulation Amplitude for Continuous-Wave EPR Oximetry. Applied Magnetic Resonance47 , 885-897 (2016). [Link]
-
University of Kansas NMR Lab. Things to know before operating an EPR Spectrometer. [Link]
-
Eaton, S. S. & Eaton, G. R. Acquiring EPR Spectra and Optimizing Parameters. In Multifrequency Electron Paramagnetic Resonance, 31-56 (2019). [Link]
-
Marsh, D. Reaction fields and solvent dependence of the EPR parameters of nitroxides: the microenvironment of spin labels. Journal of Magnetic Resonance189 , 237-243 (2007). [Link]
-
Stoll, S. The Solvent Effect on Spin Exchange in Long-Chain Nitroxide Biradicals. ResearchGate (2009). [Link]
-
Eaton, G. R. & Eaton, S. S. Introduction to Electron Paramagnetic Resonance (EPR) of Nitroxides. In Nitroxides, 551-579 (The Royal Society of Chemistry, 2021). [Link]
-
UC Santa Barbara MRL. Bruker EPR Procedure. [Link]
-
Salikhov, K. M., et al. Effect of solvent nature on spin exchange in rigid nitroxide biradicals. Semantic Scholar (2006). [Link]
-
Hollas, D. Nitroxide spin probes and labels. Chemistry LibreTexts (2022). [Link]
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Shklyaev, A. A. Optimization of EPR Spectra Recording Parameters and Effect of Sample Mass on Spectral. Semantic Scholar (2006). [Link]
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Bruker Corporation. An EPR Primer. [Link]
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Savitsky, A., et al. Influence of solvent polarity and hydrogen bonding on the EPR parameters of a nitroxide spin label studied by 9-GHz and 95-GHz EPR spectroscopy and DFT calculations. DiVA portal (2001). [Link]
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Tikhonov, A. M., et al. Sensitivity optimization in amplitude-modulated CW-EPR experiment. Journal of Magnetic Resonance182 , 293-297 (2006). [Link]
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Di Valentin, M., et al. Strategies to identify and suppress crosstalk signals in double electron–electron resonance (DEER) experiments with gadoliniumIII and nitroxide spin-labeled compounds. PubMed Central (2020). [Link]
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Hogg, N. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. PubMed Central (2010). [Link]
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Torricella, F., et al. Different EPR spectra of nitroxide-labelled proteins: Simulated X-band... ResearchGate (2021). [Link]
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Gritsan, N. P., et al. Satellite lines in the EPR spectra of nitroxide radicals: experimental data and DFT calculations. Mendeleev Communications24 , 301-303 (2014). [Link]
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Le Breton, N., et al. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. PubMed Central (2023). [Link]
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Bobko, A. A., et al. The Effect of Structure on Nitroxide EPR Spectral Linewidth. PubMed Central (2009). [Link]
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Augustyniak-Jablokow, M., et al. Temperature dependences of the EPR predominant signal registered for the magnetic field orientation B 8[14]. ResearchGate (2005). [Link]
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University of Illinois. EPR Sample Preparation. [Link]
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Lovett, J. E., et al. Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. University of Oxford (2012). [Link]
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Verstraete, J.-B., et al. Towards fully optimised and automated ESR spectroscopy. Chemical Communications58 , 10461-10464 (2022). [Link]
-
Le Breton, N., et al. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. MDPI (2023). [Link]
-
Hyde, J. S., et al. Saturation recovery EPR and ELDOR at W-band for spin labels. ResearchGate (2008). [Link]
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Torricella, F., et al. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics1869 , 140653 (2021). [Link]
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Eaton, G. R. & Eaton, S. S. Introduction to EPR. Digital Commons @ DU (2000). [Link]
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Tomter, A. B., et al. EPR microwave power saturation. ResearchGate (2013). [Link]
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Stasko, N., et al. Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent. Applied Magnetic Resonance44 , 579-591 (2013). [Link]
-
Sahu, I. D., et al. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology2198 , 127-142 (2021). [Link]
-
HCB Bio. This compound. [Link]
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Czoch, R. & Francik, A. A dozen useful tips on how to minimise the influence of sources of error in quantitative electron paramagnetic resonance (EPR) spectroscopy - A review. ResearchGate (2010). [Link]
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Hendrich, M. P. EPR Basics. Penn State University (2016). [Link]
-
Comas-Vives, A., et al. Current Developments in Operando Electron Paramagnetic Resonance Spectroscopy. Research Collection (2021). [Link]
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Gauger, M., et al. Troubleshooting table. ResearchGate (2024). [Link]
-
Chemistry LibreTexts. 4.8: EPR Spectroscopy. (2022). [Link]
-
Barbir, R., et al. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Hrčak (2024). [Link]
-
Heili, M., et al. Revealing the sensitivity of methyl tunneling towards local environment changes with quantum-rotor EPR spectroscopy. Physical Chemistry Chemical Physics26 , 22789-22800 (2024). [Link]
-
Chaykivskaya, A. A., et al. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed Central (2024). [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. e-biochem.com [e-biochem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel [mdpi.com]
- 5. The Effect of Structure on Nitroxide EPR Spectral Linewidth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.msu.ru [chem.msu.ru]
- 8. acif.ucr.edu [acif.ucr.edu]
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- 20. Research Collection | ETH Library [research-collection.ethz.ch]
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- 23. researchgate.net [researchgate.net]
Troubleshooting guide for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol experiments
Welcome to the comprehensive technical support guide for experiments involving 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to navigate the complexities of working with this versatile spin-label analogue, ensuring the integrity and success of your research.
I. Compound Overview and Key Properties
This compound is a heterocyclic compound frequently utilized as a spin-label analogue in various biophysical and chemical studies.[1][2] Its core structure, a tetramethyl-substituted pyrroline ring, provides steric hindrance that contributes to the stability of a nitroxide radical, should one be introduced. The acetyl group on the nitrogen and the methanol group at the 3-position offer sites for further chemical modification and influence the compound's solubility and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C11H19NO2 | [2] |
| Molecular Weight | 197.27 g/mol | [1] |
| Appearance | White Solid | [1] |
| Melting Point | 110-112°C | |
| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | [2] |
| Storage | Recommended long-term storage at -20°C. Short-term storage at room temperature is possible. | [2] |
II. Troubleshooting Guide: Synthesis and Purification
The synthesis of this compound can be a multi-step process, and like any organic synthesis, it is prone to challenges. This section addresses common issues you may encounter.
Q1: My synthesis of the pyrroline precursor is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the synthesis of substituted pyrrolines, such as in a Paal-Knorr type synthesis with unsymmetrical dicarbonyls, is a common challenge. The selectivity is governed by the relative reactivity of the two carbonyl groups. Here are some strategies to consider:
-
Steric Hindrance: A bulkier substituent near one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thus favoring cyclization at the less hindered carbonyl.
-
Electronic Effects: The presence of electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.
-
Reaction Conditions:
-
pH Control: The reaction is typically carried out under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) might promote the formation of furan byproducts.
-
Catalyst: While often self-catalyzed, the addition of a weak acid like acetic acid can sometimes accelerate the reaction and improve selectivity.
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Q2: I'm having difficulty reducing the carboxylic acid precursor to the desired methanol group without affecting other functional groups.
Answer: The reduction of a carboxylic acid to a primary alcohol in the presence of other functional groups requires a careful choice of reducing agent.
-
Recommended Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to alcohols.[3][4][5] However, it will also reduce other carbonyl compounds like ketones and esters.
-
Alternative Reducing Agent: Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF), can be a more selective option. Borane will readily reduce carboxylic acids but is generally less reactive towards esters and other carbonyl groups, offering a degree of chemoselectivity.
-
Troubleshooting the Reduction:
-
Incomplete Reaction: If the reaction is incomplete, ensure that you are using a sufficient excess of the reducing agent. Carboxylic acid reduction with LiAlH₄ typically requires at least 1.5 equivalents due to the initial deprotonation of the acidic proton.
-
Side Reactions: The high reactivity of LiAlH₄ can sometimes lead to side reactions. Ensure the reaction is carried out under anhydrous conditions and at a controlled temperature (often starting at 0°C and slowly warming to room temperature).
-
Work-up Procedure: A careful work-up is crucial. Typically, the reaction is quenched by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser work-up) to precipitate the aluminum salts, which can then be filtered off.
-
Q3: The purification of the final product is proving difficult due to its polarity.
Answer: The hydroxyl group in this compound increases its polarity, which can make purification by traditional silica gel chromatography challenging.
-
Column Chromatography Tips:
-
Solvent System: You will likely need a more polar eluent system than for less polar precursors. A gradient of ethyl acetate in hexanes, potentially with the addition of a small amount of methanol or triethylamine (if the compound is basic), can be effective.
-
Alternative Stationary Phases: If silica gel proves ineffective due to strong adsorption or streaking, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is another excellent option for polar compounds.[6]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents and solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
III. Troubleshooting Guide: Experimental Applications (Spin-Labeling)
As a spin-label analogue, this compound is often a precursor to a reactive spin label used in Site-Directed Spin Labeling (SDSL) Electron Paramagnetic Resonance (EPR) spectroscopy.
Q4: I am observing low labeling efficiency when trying to attach the spin label to my protein.
Answer: Low labeling efficiency is a frequent issue in SDSL experiments. Several factors can contribute to this problem:
-
Cysteine Accessibility: The target cysteine residue on your protein may be in a sterically hindered environment, preventing the spin label from accessing it. Consider introducing the cysteine at a more solvent-exposed site if possible.
-
Cysteine Oxidation: Cysteine residues can oxidize to form disulfide bonds (cystine), which will not react with the spin label. Ensure your protein is treated with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling, and that the reducing agent is subsequently removed.
-
Reaction Conditions:
-
pH: The reaction of maleimide or iodoacetamide functionalized spin labels with cysteine is most efficient at a pH between 6.5 and 7.5.
-
Concentration: Increasing the molar excess of the spin label (typically 10-20 fold) can help drive the reaction to completion. However, be mindful that a very large excess can sometimes lead to non-specific labeling or aggregation.
-
Incubation Time and Temperature: The labeling reaction is often carried out overnight at 4°C to minimize protein degradation. However, for less reactive sites, incubating for a shorter period at room temperature may be more effective.
-
-
Protein Stability: The addition of stabilizing agents, such as 2M urea, can sometimes prevent protein aggregation and improve labeling efficiency, particularly for intrinsically disordered proteins.
Q5: The EPR spectrum of my spin-labeled protein shows a significant component of free, unreacted spin label.
Answer: It is crucial to remove all unreacted spin label after the labeling reaction, as its sharp, intense EPR signal can obscure the broader signal from the labeled protein.
-
Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger, labeled protein from the smaller, unreacted spin label.
-
Dialysis: Extensive dialysis against a large volume of buffer can also effectively remove the free spin label. Multiple changes of the dialysis buffer are recommended.
-
Spin Columns: Commercially available spin columns designed for desalting can be a quick and efficient way to remove excess spin label.
-
Q6: The EPR spectrum of my labeled protein is difficult to interpret, showing either very broad lines or multiple components.
Answer: The lineshape of the EPR spectrum provides valuable information about the mobility of the spin label.
-
Broad Lines: Very broad lines are indicative of a highly immobilized spin label. This can occur if the label is in a tightly packed region of the protein or if the protein itself is aggregated.
-
Multiple Components: The presence of multiple components in the spectrum can indicate:
-
Conformational Heterogeneity: The spin label may be sampling multiple local environments due to protein dynamics or the presence of different protein conformations.
-
Incomplete Removal of Free Label: A sharp, three-line signal superimposed on a broader signal is a classic sign of residual free spin label.
-
Non-specific Labeling: If the spin label has reacted with other residues on the protein in addition to the target cysteine, this can lead to a complex spectrum.
-
IV. Detailed Experimental Protocols
Proposed Synthesis of this compound
Disclaimer: The following is a proposed synthetic route based on established chemical principles and the synthesis of related compounds. It should be optimized and validated in your laboratory.
Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid
This step would likely involve the synthesis of a suitable pyrroline precursor followed by acetylation and introduction of the carboxylic acid group. For the purpose of this guide, we will assume the starting material is the corresponding carboxylic acid, which is commercially available from some suppliers.
Step 2: Reduction of the Carboxylic Acid to the Alcohol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (at least 1.5 equivalents) in THF to the cooled suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Filtration: Stir the resulting mixture until a white precipitate forms. Filter the precipitate through a pad of Celite and wash it thoroughly with THF or ethyl acetate.
-
Extraction and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as described in the troubleshooting section.
Protocol for Spin-Labeling a Cysteine-Containing Protein
Workflow Diagram:
Caption: General workflow for site-directed spin labeling of a protein.
-
Protein Preparation: Start with a purified protein containing a single, accessible cysteine residue.
-
Reduction: Treat the protein with a 5-10 fold molar excess of a reducing agent (e.g., DTT) for 1-2 hours at room temperature to ensure the cysteine is in its reduced, thiol form.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column or by dialysis, as it will compete with the protein for the spin label.
-
Labeling: Immediately after removing the reducing agent, add a 10-20 fold molar excess of the reactive spin label (e.g., a maleimide or iodoacetamide derivative of the title compound).
-
Incubation: Gently mix the solution and incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Purification: Remove the unreacted spin label by size exclusion chromatography, dialysis, or using a spin column.
-
Verification: Confirm the labeling efficiency using techniques such as mass spectrometry or by quantifying the EPR signal.
V. Frequently Asked Questions (FAQs)
-
Q: What is the primary application of this compound?
-
Q: Why is the tetramethyl substitution important?
-
A: The four methyl groups adjacent to the potential nitroxide group provide steric shielding, which enhances the stability of the radical and prevents its dimerization or rapid reduction in biological environments.
-
-
Q: Can this compound be used directly in EPR experiments?
-
A: In its current form, it is diamagnetic and therefore EPR-silent. It needs to be converted into a stable nitroxide radical, typically by oxidation of the corresponding secondary amine precursor. The resulting nitroxide is then usually functionalized to be reactive towards specific amino acid residues on a protein.
-
-
Q: How can I confirm the purity of my synthesized compound?
-
A: A combination of techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry will confirm the molecular weight. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
-
VI. References
-
惠诚生物. This compound. [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]
-
National Center for Biotechnology Information. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]
-
Química Organica.org. Reduction of carboxylic acids to alcohols. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
-
Chemistry Steps. Carboxylic Acids to Alcohols. [Link]
-
The Analytical Scientist. Purification of polar compounds. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
National Center for Biotechnology Information. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. [Link]
-
National Center for Biotechnology Information. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
Química Organica.org. Reduction of carboxylic acids to alcohols. [Link]
-
The Analytical Scientist. Purification of polar compounds. [Link]
-
Chemguide. reduction of carboxylic acids. [Link]
Sources
Technical Support Center: Maintaining the Integrity of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol in Biological Samples
Welcome to the technical support center for researchers utilizing 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol and other nitroxide-based spin probes. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the stability and accurate quantification of your target analyte in complex biological matrices. The reduction of the nitroxide radical to its EPR-silent hydroxylamine form is a significant challenge, and this resource will equip you with the knowledge and protocols to mitigate this issue effectively.
Understanding the Challenge: The Reduction of Nitroxide Radicals
This compound is a stable nitroxide radical, a class of compounds widely used as spin labels and probes in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The paramagnetic nature of the nitroxide group is essential for its detection and quantification. However, in biological environments, these radicals are susceptible to one-electron reduction to form the corresponding hydroxylamines.[2][3] This conversion results in the loss of the EPR signal, leading to inaccurate measurements and a skewed representation of the analyte's concentration and distribution.
The primary culprits behind this reduction in biological samples are endogenous reducing agents, most notably ascorbic acid (ascorbate) and sulfhydryl-containing molecules such as glutathione (GSH) and cysteine residues on proteins.[2][3] The rate of this reduction is influenced by several factors, including the chemical structure of the nitroxide, the composition of the biological matrix, and the sample handling procedures. Fortunately, pyrroline-based nitroxides, such as this compound, are generally more resistant to reduction by ascorbate compared to their six-membered piperidine counterparts.[2][3]
Frequently Asked Questions (FAQs)
Q1: My EPR signal for this compound is rapidly decaying in my plasma sample. What is the likely cause?
The rapid decay of the EPR signal is almost certainly due to the reduction of the nitroxide radical to its hydroxylamine form by endogenous reducing agents in the plasma.[2][3] The two main contributors to this process are ascorbic acid and free sulfhydryl groups on proteins and small molecules like glutathione.[2][3] Immediate sample processing after collection is crucial to minimize this effect.
Q2: How can I prevent the reduction of my nitroxide probe during blood sample collection and processing?
To minimize the reduction of this compound in blood samples, it is critical to inhibit the activity of reducing agents immediately upon collection. This can be achieved by:
-
Using appropriate anticoagulants: Collect blood in tubes containing N-ethylmaleimide (NEM) and EDTA.[4] NEM is a thiol-derivatizing agent that will covalently modify and thus inactivate sulfhydryl groups, a major source of reduction.[5]
-
Prompt processing: Process the blood sample as quickly as possible to separate plasma or serum from the cellular components. Erythrocytes contain a high concentration of reducing agents.[2]
-
Low temperature: Keep the samples on ice during processing to slow down the rates of chemical and enzymatic reactions that contribute to nitroxide reduction.
Q3: Is there a way to recover the EPR signal if my nitroxide has been reduced?
Yes, it is possible to re-oxidize the EPR-silent hydroxylamine back to the parent nitroxide. A common method is the addition of a mild oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]).[6][7] This allows for the quantification of the total amount of the spin probe (both the radical and the reduced form). However, it is important to be aware that ferricyanide can have unintended effects and may destabilize other nitric oxide metabolites, so its use should be carefully considered and validated for your specific application.[8]
Q4: Does the choice of biological matrix (e.g., plasma vs. tissue homogenate) affect the stability of the nitroxide?
Absolutely. The stability of this compound will vary significantly between different biological matrices. Tissue homogenates, for instance, can have a higher concentration of reducing agents, including sulfhydryl groups on proteins, compared to plasma.[3] Therefore, you may observe a faster rate of reduction in tissue samples. It is essential to optimize your sample preparation protocol for each specific matrix.
Q5: Can I store my biological samples before analyzing for the nitroxide probe?
Storage of biological samples is generally not recommended without proper stabilization. If immediate analysis is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[9] However, even with freezing, some degradation can occur upon thawing. For whole blood, the use of a "stop solution" containing ferricyanide and NEM can help preserve nitrite and other nitric oxide metabolites, but as noted, this can also have complex effects.[7][8] It is always best to analyze fresh samples whenever feasible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No EPR signal or very weak signal from the start | 1. Complete and rapid reduction of the nitroxide. 2. Incorrect sample preparation. 3. Instrument malfunction. | 1. Prepare a fresh sample using the recommended collection and handling protocols (see below). 2. Spike a known concentration of the nitroxide into a simple buffer to confirm instrument functionality. 3. Attempt re-oxidation with potassium ferricyanide to see if the signal can be recovered. |
| EPR signal decays rapidly during measurement | 1. Presence of high concentrations of reducing agents (ascorbate, thiols). 2. Sample is at room temperature for an extended period. | 1. Ensure sample is kept cold (on ice) during preparation and measurement. 2. For future experiments, consider derivatizing thiols with NEM during sample collection. |
| Inconsistent results between replicate samples | 1. Variable time between sample collection and analysis. 2. Inconsistent sample handling procedures. 3. Heterogeneity of the biological sample. | 1. Standardize the entire workflow, from collection to measurement, ensuring consistent timing for each step. 2. Thoroughly mix tissue homogenates to ensure uniformity. |
| Broadened or distorted EPR spectrum | 1. High local concentration of the spin probe leading to spin-spin interactions. 2. Interaction of the probe with macromolecules. 3. Presence of paramagnetic metal ions. | 1. Reduce the concentration of the nitroxide probe in your sample. 2. Consider the possibility of protein binding, which can alter the rotational motion of the probe. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for Nitroxide Analysis
This protocol is designed to minimize the ex vivo reduction of this compound.
-
Prepare Collection Tubes:
-
To a standard blood collection tube (e.g., EDTA tube), add N-ethylmaleimide (NEM) to a final concentration of 10 mM in the collected blood volume.
-
-
Blood Collection:
-
Collect venous blood directly into the prepared NEM/EDTA tube.[4]
-
Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulants.
-
-
Immediate Processing:
-
Place the blood tube on ice immediately after collection.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Plasma Isolation:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Transfer the plasma to a fresh, pre-chilled microcentrifuge tube.
-
-
Analysis or Storage:
-
Proceed immediately with EPR analysis.
-
If immediate analysis is not possible, snap-freeze the plasma in liquid nitrogen and store at -80°C.
-
Protocol 2: Re-oxidation of Reduced Nitroxide with Potassium Ferricyanide
This protocol can be used to determine the total concentration of the nitroxide probe (radical + hydroxylamine).
-
Prepare Ferricyanide Solution:
-
Prepare a stock solution of 100 mM potassium ferricyanide (K₃[Fe(CN)₆]) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation for EPR:
-
Prepare your biological sample (e.g., plasma, tissue homogenate) as you normally would for EPR analysis.
-
-
Baseline EPR Measurement:
-
Acquire an EPR spectrum of your sample to measure the concentration of the nitroxide radical present.
-
-
Re-oxidation:
-
To your EPR sample, add the potassium ferricyanide stock solution to a final concentration of 1-2 mM.
-
Incubate the sample for 5-10 minutes at room temperature.
-
-
Final EPR Measurement:
-
Acquire a second EPR spectrum. The increase in signal intensity corresponds to the amount of hydroxylamine that has been re-oxidized to the nitroxide radical.
-
Visualizing the Workflow
Workflow for Preventing Nitroxide Reduction
Caption: Recommended workflow for blood sample handling to minimize nitroxide reduction.
Redox Cycling of Nitroxides in Biological Systems
Caption: The reversible reduction-oxidation cycle of nitroxide spin probes.
References
-
Dikalov, S. I., & Mason, R. P. (2010). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants & Redox Signaling, 13(2), 209-243. [Link]
-
Dikalov, S. I., et al. (2020). Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap?. Antioxidants, 9(5), 389. [Link]
-
Igarashi, R., et al. (2012). A rigid disulfide-linked nitroxide side chain simplifies the quantitative analysis of PRE data. Journal of Biomolecular NMR, 54(4), 347-359. [Link]
-
Tarasenko, A., et al. (2018). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Polymers, 10(10), 1123. [Link]
-
Bobko, A. A., et al. (2011). Unique Oxidation of Imidazolidine Nitroxides by Potassium Ferricyanide: Strategy for Designing Paramagnetic Probes with Enhanced Sensitivity to Oxidative Stress. Free Radical Biology and Medicine, 51(3), 674-681. [Link]
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Kandar, R., et al. (2021). Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane. Molecules, 26(11), 3326. [Link]
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Feelisch, M., et al. (2002). Measurement of Nitrite in Blood Samples Using the Ferricyanide-Based Hemoglobin Oxidation Assay. Methods in Molecular Biology, 191, 35-46. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
-
Chen, D., et al. (2021). Synergistic Combination of Facile Thiol-Maleimide Derivatization and Supramolecular Solvent-Based Microextraction for UHPLC–HRMS Analysis of Glutathione in Biofluids. Frontiers in Chemistry, 9, 686861. [Link]
-
Villamena, F. A. (2017). Clinical Probes for ROS and Oxidative Stress. Antioxidants, 6(4), 85. [Link]
-
UC Santa Barbara. (n.d.). EPR Sample Preparation. [Link]
-
Couet, W. R., et al. (1985). Factors affecting nitroxide reduction in ascorbate solution and tissue homogenates. Magnetic Resonance Imaging, 3(1), 83-88. [Link]
-
Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]
-
Gladwin, M. T., et al. (2004). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Methods, 34(3), 307-320. [Link]
-
Eaton, G. R., & Eaton, S. S. (2021). Introduction to Electron Paramagnetic Resonance (EPR) of Nitroxides. In Nitroxides (pp. 551-579). Royal Society of Chemistry. [Link]
-
Kaps, L., et al. (2020). Towards liquid EPR dosimetry using nitroxides in aqueous solution. Physics in Medicine & Biology, 65(23), 235022. [Link]
-
Torricella, F., et al. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]
-
Clark, D., et al. (2000). Nitric oxide inhibition of tobacco catalase and ascorbate peroxidase. Molecular Plant-Microbe Interactions, 13(12), 1380-1384. [Link]
-
CIQTEK. (2024, August 19). Step-by-Step Guide to Prepare EPR Samples. [Link]
-
Aichler, M., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry, 92(10), 7014-7022. [Link]
-
Minoxidil. (2024, January 8). In Wikipedia. [Link]
-
Cantu-Guerra, E., et al. (2019). Derivatization reaction of sulfhydryl-containing analytes with N-Ethyl-Maleimide (NEM). ResearchGate. [Link]
-
Tcherkas, A., et al. (2008). Determination of plasma thiols by high performance liquid chromatography after precolumn derivatisation with N-(2-acridonyl)maleimide. Journal of Chromatography B, 872(1-2), 103-108. [Link]
-
Tschierse, C., et al. (2023). Background removal from rapid-scan EPR spectra of nitroxide-based spin labels by minimizing non-quadratic cost functions. Journal of Magnetic Resonance, 352, 107474. [Link]
-
Mason, R. P. (2004). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Endothelium, 11(2), 87-95. [Link]
-
Baron, E. J., & Finegold, S. M. (2011). Nitrate and Nitrite Reduction Test Protocols. American Society for Microbiology. [Link]
-
Kirilyuk, I. A., et al. (2010). Electron paramagnetic resonance (EPR) spectra of studied nitroxides 1. ResearchGate. [Link]
-
Dalal, D., et al. (2020). EPR Spectroscopy of Nitroxide Spin Probes. ResearchGate. [Link]
-
Jia, Z., et al. (2023). Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites. Antioxidants, 12(9), 1673. [Link]
-
Beshahwored, S. S. (2018). CYCLIC VOLTAMMETRIC (CV) EVALUATION OF ELECTRO CHEMICAL BEHAVIORS OF K3 [FE (CN)6] AND URIC ACID. EA Journals. [Link]
-
Tarasov, V., et al. (2023). Analysis of Dynamic EPR Spectra of pH-Sensitive Nitroxides Using Machine Learning. Applied Magnetic Resonance, 54(3), 269-283. [Link]
-
ChemWhat. (n.d.). This compound. [Link]
-
Santa Cruz Biotechnology, Inc. (n.d.). 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid. [Link]
Sources
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- 4. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Unique Oxidation of Imidazolidine Nitroxides by Potassium Ferricyanide: Strategy for Designing Paramagnetic Probes with Enhanced Sensitivity to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. acif.ucr.edu [acif.ucr.edu]
Technical Support Center: Best Practices for 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for storing and handling 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol. As a specialized pyrroline derivative, its stability and reactivity are critical considerations for ensuring experimental success and safety.
Initial Receipt and Inspection
Upon receiving your shipment of this compound, a systematic inspection is crucial to ensure the integrity of the compound.
Q1: What should I do when I first receive the compound?
A1: Immediately upon receipt, inspect the packaging for any signs of damage that may have occurred during transit. Verify that the product details on the vial match your order. For maximum recovery of the product, it is recommended to centrifuge the original vial briefly before removing the cap to ensure any material dislodged during shipping is collected at the bottom.[1][2]
Caption: Initial handling workflow for this compound.
Storage Best Practices
The stability of this compound is highly dependent on proper storage conditions. Pyrroline derivatives can be susceptible to degradation through oxidation and polymerization.[3]
Q2: What are the optimal long-term and short-term storage conditions?
A2: For long-term storage, the compound should be kept at -20°C.[1][2] Short-term storage at room temperature is permissible, for example, during the preparation for an experiment.[1][2] To minimize degradation, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[3]
| Storage Duration | Temperature | Atmosphere |
| Long-term | -20°C | Inert (Argon or Nitrogen) |
| Short-term | Room Temperature | As received (minimize exposure) |
Q3: Should I be concerned about light sensitivity?
Safe Handling and Solution Preparation
Proper handling techniques are essential to maintain the purity of the compound and ensure the safety of the researcher. Given that this is a pyrroline derivative, taking precautions against potential air and moisture sensitivity is a prudent approach.
Q4: What personal protective equipment (PPE) should I wear?
A4: Always handle this compound in a well-ventilated area or a chemical fume hood. Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.
Q5: What solvents are recommended for this compound?
A5: this compound is soluble in acetone, dichloromethane, ethanol, and methanol.[1] The choice of solvent will depend on the specific requirements of your experiment. For solutions, it is advisable to use anhydrous, de-gassed solvents to prevent potential degradation.[3]
Q6: What is the best practice for preparing a stock solution?
A6: To maintain the integrity of the compound, preparing a stock solution requires careful attention to detail, particularly in minimizing exposure to atmospheric oxygen and moisture.
Protocol for Preparing a Stock Solution:
-
Preparation of Glassware: Ensure all glassware is clean and thoroughly dried by heating in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.
-
Inert Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
Weighing: Weigh the desired amount of the compound in a tared vial under an inert atmosphere if possible.
-
Dissolution: Add the appropriate volume of anhydrous, de-gassed solvent to the vial using a syringe.
-
Mixing: Gently swirl or vortex the vial until the compound is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, it is highly recommended to aliquot the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation of the main stock. Store the aliquots at -20°C under an inert atmosphere.
Caption: Workflow for preparing a stable stock solution.
Troubleshooting
Encountering unexpected results is a common part of research. The following guide can help you troubleshoot potential issues related to the storage and handling of this compound.
Q7: My experimental results are inconsistent. Could it be related to the compound?
A7: Inconsistent results can often be traced back to the degradation of a key reagent. Consider the following possibilities:
-
Improper Storage: Was the compound stored at -20°C and protected from light? Has the stock solution undergone multiple freeze-thaw cycles?
-
Solution Instability: Was the stock solution prepared with anhydrous, de-gassed solvents? How old is the stock solution? It is recommended to use freshly prepared solutions for critical experiments.
-
Atmospheric Exposure: Was the compound or its solution exposed to air for an extended period? Pyrroline derivatives can be susceptible to oxidation.[3]
Caption: Troubleshooting decision tree for inconsistent results.
Frequently Asked Questions (FAQs)
-
Q: What is the melting point of this compound?
-
A: The melting point is reported to be in the range of 110-112°C.[1]
-
-
Q: Has this compound been used in any published research?
-
Q: Is a Safety Data Sheet (SDS) available?
-
A: A specific SDS for this compound was not found in the initial search. However, an SDS for a related compound, 2-acetyl-1-pyrroline, indicates potential hazards such as flammability and toxicity.[5] It is recommended to handle all chemicals with care and in accordance with good laboratory practices.
-
References
-
Shanghai Huicheng Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
Overcoming low labeling efficiency with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
Technical Support Center: Overcoming Labeling Challenges with Pyrroline-Based Spin Labels
Welcome to the technical support guide for researchers utilizing 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-based compounds for spin labeling experiments. This resource is designed to provide in-depth troubleshooting and practical advice to overcome common challenges, particularly low labeling efficiency. Our approach is rooted in explaining the chemical principles behind the protocols to empower you to optimize your experiments effectively.
A frequent source of difficulty arises from selecting the appropriate derivative of the core pyrroline molecule for the intended application. The parent compound, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol [1], is best understood as a precursor or a spin-label analogue, not an active labeling reagent for bioconjugation under standard conditions. Efficient covalent labeling requires activation of the 3-position to create a reactive group that can target specific amino acid side chains.
This guide will walk you through the necessary considerations, from choosing the correct activated spin label to optimizing reaction conditions and troubleshooting unexpected outcomes.
Section 1: The Critical Role of the Reactive Group
The hydroxyl group in the "-methanol" precursor is not sufficiently reactive to form stable covalent bonds with functional groups on proteins (e.g., thiols or amines) under typical physiological buffer conditions. To achieve efficient labeling, this precursor must be derivatized into a form with a reactive handle. The two most common derivatives target cysteine (thiol-specific) or lysine (amine-specific) residues.
-
For Cysteine Targeting (Thiol-Reactive): The label of choice is a methanethiosulfonate (MTS) derivative, such as 1-Acetyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl Methanethiosulfonate . This is a highly reactive, thiol-specific spin-label analog that forms a stable disulfide bond with free sulfhydryl groups[2].
-
For Lysine Targeting (Amine-Reactive): An N-hydroxysuccinimide (NHS) ester derivative, like 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid N-Hydroxysuccinimide Ester , is used. This derivative reacts with primary amines (the ε-amino group of lysine side chains and the N-terminus) to form a stable amide bond.
The diagram below illustrates this crucial concept of selecting the appropriate, activated reagent for your target.
Caption: Standard Experimental Workflow for Spin Labeling.
Protocol 1: Thiol-Specific Labeling of Cysteine Residues
-
Protein Preparation:
-
If your protein buffer contains reducing agents (DTT, TCEP), they must be removed. Exchange the protein into a degassed, nitrogen-purged, thiol-free buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of the thiol-reactive (MTS) spin label in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the spin label stock solution to the protein solution to achieve a final molar excess of 5- to 20-fold (label:protein).
-
Incubate the reaction at 4°C overnight or at room temperature for 1-4 hours with gentle mixing. Protect from light.
-
-
Removal of Unreacted Label:
-
To stop the reaction and remove the excess, unreacted spin label, pass the solution through a desalting column (e.g., G-25) equilibrated with your desired final storage buffer.[3]
-
-
Analysis:
-
Confirm labeling efficiency using methods such as Electron Paramagnetic Resonance (EPR) spectroscopy or Mass Spectrometry.
-
Protocol 2: Amine-Specific Labeling of Lysine Residues
-
Protein Preparation:
-
Exchange the protein into an amine-free buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 8.0). Ensure no Tris or glycine is present.[4]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of the amine-reactive (NHS-ester) spin label in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the spin label stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold (label:protein).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Removal of Unreacted Label:
-
(Optional) Quench the reaction by adding a small amount of a primary amine buffer, like 1M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Remove excess label and quenching reagent using a desalting column equilibrated with the final storage buffer.
-
-
Analysis:
-
Confirm labeling via EPR, SDS-PAGE (a shift in molecular weight may be visible with high labeling), or Mass Spectrometry.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I store the this compound and its derivatives?
-
Q: I am working with an intracellular protein. Will this spin label be stable inside a cell?
-
A: This is a critical consideration. The cellular cytosol is a reducing environment, and nitroxide spin labels can be reduced to their EPR-silent hydroxylamine form. Pyrroline (five-membered ring) based labels are generally more resistant to this reduction than piperidine (six-membered ring) labels.[7] However, significant signal loss can still occur within an hour in a cellular context.[7] For in-cell EPR experiments, more recently developed "sterically shielded" nitroxides with bulky substituents (e.g., tetraethyl instead of tetramethyl) show much higher stability against bioreduction.[8][9][10]
-
-
Q: Can I use this label in drug discovery applications?
-
A: Yes, the pyrrolidine ring system, from which this label is derived, is a versatile scaffold used widely by medicinal chemists in drug discovery.[11] Nitroxide compounds have also been investigated as potential radioprotectors to ameliorate the toxic effects of radiation during cancer therapy.[12]
-
References
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
Shapiro, A. B. (2022). Answer to "Why is my protein labelling not working?". ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]
-
HuiCheng Biotech. (n.d.). This compound. Retrieved from [Link]
-
Tormyshev, V. M., et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal, 25(40), 9471-9481. Available at: [Link]
-
Hubbell, W. L., et al. (2000). A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. Acta Crystallographica Section C, 56(Pt 6), 701-702. Available at: [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrroline and Pyrrolidine Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. Available at: [Link]
-
ResearchGate. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed. Retrieved from [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]
-
Krishna, M. C., et al. (2013). An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Bioorganic & Medicinal Chemistry Letters, 23(10), 2844-2846. Available at: [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrroline and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PMC. Retrieved from [Link]
Sources
- 1. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl [mdpi.com]
- 9. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting EPR Spectra of Pyrroline-Based Nitroxide Spin Labels
Subject: A Technical Guide to Identifying and Mitigating Artifacts in the EPR Spectra of 1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol and Related Compounds.
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species, with nitroxide spin labels being among the most versatile probes in biological and materials science. The 1-oxyl-2,2,5,5-tetramethyl-3-pyrroline core is valued for producing relatively simple, narrow-lined EPR spectra, making it an excellent reporter of local dynamics and environment.[1]
However, the path from sample preparation to a clean, interpretable spectrum is fraught with potential pitfalls. Spectral artifacts can obscure valuable data, leading to incorrect interpretations of molecular mobility, polarity, or distance measurements. This guide serves as a technical support resource for researchers encountering common issues with the pyrroline-based spin label, 1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol .
A Note on Nomenclature: The compound specified in the topic, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, is a diamagnetic precursor and will not produce an EPR signal. This guide pertains to its corresponding stable nitroxide radical, 1-oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol , which is the actual paramagnetic spin label.
This document is structured as a series of frequently asked questions (FAQs) that directly address specific spectral problems. Each answer provides not just a solution, but the underlying physical and chemical principles, empowering the researcher to diagnose and solve problems effectively.
Section 1: Pre-Experiment Best Practices & Checklist
Avoiding artifacts begins long before the sample enters the spectrometer. A meticulously prepared sample is the foundation of a high-quality spectrum.
Core Principles of Sample Preparation:
-
Concentration is Key: For routine CW-EPR, the goal is to observe the behavior of isolated radicals. A starting concentration of 100-200 µM is often recommended to ensure a good signal-to-noise ratio without introducing concentration-dependent artifacts.[2]
-
Solvent Selection Matters: The solvent's dielectric properties can dramatically affect the spectrometer's performance. High-dielectric solvents like water or ethanol can absorb microwave energy, reducing the cavity's quality factor (Q-factor) and thus lowering sensitivity. For room temperature measurements in aqueous solutions, specialized sample holders like thin quartz flat cells or capillaries are necessary.[2][3]
-
Oxygen is Paramagnetic: Dissolved molecular oxygen (O₂) is a common source of spectral broadening. It is crucial to de-gas samples to obtain narrow, well-resolved hyperfine lines.[4]
Pre-Acquisition Checklist:
-
Radical Purity: Has the purity of the spin label been verified? Impurities, especially other paramagnetic species, can complicate spectra.
-
Concentration: Is the spin label concentration within the optimal range (~100-500 µM)?
-
Solvent Choice: Is the solvent appropriate for the experiment (low dielectric constant for standard tubes, or proper glassware for high-dielectric solvents)?[3]
-
Degassing: Has the sample been thoroughly de-gassed using a method like freeze-pump-thaw or by bubbling with an inert gas (N₂ or Ar)?
-
Sample Volume/Positioning: Is the sample volume sufficient and correctly positioned within the EPR cavity for maximum signal?
Section 2: Troubleshooting Common Spectral Artifacts (FAQ)
This section addresses the most common problems encountered during EPR analysis of pyrroline nitroxides.
Q1: Why is my signal-to-noise ratio (S/N) poor or why do I see no signal at all?
A weak or absent signal is a frustrating but common issue, typically pointing to problems with the sample itself or the instrument's setup.
Possible Causes & Solutions:
-
Cause 1: Radical Degradation. Nitroxides, while stable, can be reduced to their EPR-silent hydroxylamine form by certain biological samples or chemical contaminants.[5]
-
Solution: Verify the integrity of your stock solution by running a fresh standard in a clean solvent. If working with biological reductants (like high concentrations of ascorbate), consider using more sterically shielded or reduction-resistant nitroxide analogues if possible.[1]
-
-
Cause 2: Insufficient Concentration. The signal intensity is directly proportional to the number of spins in the cavity.
-
Solution: If the signal is simply weak, try preparing a more concentrated sample (e.g., increase from 100 µM to 500 µM). Be mindful that excessively high concentrations can lead to other artifacts (see Q2).[2]
-
-
Cause 3: Poor Instrument Tuning. The EPR spectrometer's microwave cavity must be critically coupled (tuned) to the microwave source for maximum power transfer to the sample.
-
Solution: Carefully re-tune the spectrometer according to the manufacturer's instructions. An untuned or poorly tuned cavity will result in a massive loss of sensitivity.
-
-
Cause 4: High Dielectric Loss. As mentioned, polar solvents like water absorb microwaves, which "dampens" the cavity's resonance. This is a primary cause of low sensitivity for aqueous samples at room temperature.
-
Solution: Use a quartz flat cell or a fine capillary tube designed for aqueous samples. These limit the amount of solvent in the most sensitive region of the cavity, minimizing dielectric loss.[2]
-
Q2: Why are my spectral lines broader than expected?
The characteristic three-line spectrum of a pyrroline nitroxide should consist of sharp, well-defined derivative lines.[1] Broadened lines indicate a loss of resolution and can be caused by several factors.
Possible Causes & Solutions:
-
Cause 1: Presence of Molecular Oxygen. This is the most frequent culprit. Paramagnetic O₂ collides with the nitroxide radical, increasing the spin-spin relaxation rate, which manifests as line broadening.[6] The degree of broadening is linearly proportional to the oxygen concentration.[4]
-
Solution: De-gas the sample thoroughly. The most effective method is several "freeze-pump-thaw" cycles. A simpler, often sufficient method is to gently bubble a slow, steady stream of inert gas (Argon or Nitrogen) through the sample for 5-10 minutes immediately before measurement.
-
-
Cause 2: High Radical Concentration. At concentrations typically above 1 mM, spin-spin interactions between nitroxide molecules become significant. This leads to Heisenberg Spin Exchange (HSE) and Dipole-Dipole (DD) interactions, both of which cause line broadening.[7][8]
-
Solution: Dilute the sample. Prepare a new sample at a lower concentration (e.g., 100 µM). If high concentrations are necessary for the experiment, be aware that the line shape will be affected by these interactions.
-
-
Cause 3: Microwave Power Saturation. The EPR signal arises from a population difference between the two electron spin states. If the microwave power is too high, it can induce transitions faster than the spins can relax back to the ground state, equalizing the populations. This leads to a reduction in signal intensity and broadening of the spectral lines.[9][10]
-
Solution: Perform a power saturation study. Record spectra at a series of decreasing microwave power levels (e.g., 20 mW, 10 mW, 5 mW, 2 mW, 1 mW). Plot the signal amplitude against the square root of the power. The linear portion of this curve indicates the non-saturating power region. For quantitative work, always use a power level well within this linear regime.[11]
-
-
Cause 4: High Solvent Viscosity. In highly viscous solvents or at low temperatures, the rotational motion of the spin label slows down. As the tumbling rate becomes comparable to the EPR timescale, the anisotropic interactions are no longer fully averaged, leading to significant line broadening.[12]
-
Solution: This may not be an "artifact" but rather the desired experimental information. However, if sharp lines are needed, consider increasing the temperature or choosing a less viscous solvent.
-
Q3: Why do my spectral lines look asymmetric or distorted?
A classic nitroxide spectrum in a low-viscosity solution should be symmetric. Asymmetry or strange shapes can point to instrumental miscalibration or interesting physical phenomena.
Possible Causes & Solutions:
-
Cause 1: Incorrect Phase. The phase-sensitive detector in the spectrometer must be set correctly. An incorrect phase setting will mix absorption and dispersion signals, distorting the derivative lineshape.
-
Solution: Adjust the detector phase setting on the spectrometer console to achieve a pure, symmetric absorption-derivative lineshape. Most modern software has an auto-phase function.
-
-
Cause 2: Unresolved Hyperfine Couplings. While pyrroline nitroxides typically show clean triplets, interaction with nearby magnetic nuclei (e.g., protons) can sometimes cause small, unresolved splittings that manifest as line asymmetry or "lumpy" features on the main lines.[13]
-
Solution: This is an intrinsic property of the molecule in its environment. Running the sample in a deuterated solvent can sometimes improve resolution by removing solvent-proton interactions.
-
-
Cause 3: Slow Tumbling Regime. As mentioned in Q2, as molecular motion slows, the spectrum transitions from a sharp three-line pattern to a broad, asymmetric powder pattern. If your sample is in an "intermediate" tumbling regime, the lines will be asymmetric and have different heights and widths.
-
Solution: This is a genuine spectral feature, not an artifact. The lineshape in this regime is highly informative about the speed and nature of the molecular rotation.[12] Spectral simulation is required to extract quantitative motional parameters.
-
Q4: I see more than the expected three lines. What are they?
The appearance of extra, weak lines is usually due to isotopic effects or impurities.
Possible Causes & Solutions:
-
Cause 1: ¹³C Satellite Lines. The natural abundance of the ¹³C isotope (I=1/2) is ~1.1%. The unpaired electron in the nitroxide has a small but non-zero density on the adjacent carbon atoms. This coupling to ¹³C nuclei gives rise to low-intensity "satellite" lines flanking the main ¹⁴N lines.
-
Solution: These are not artifacts but a genuine feature of the spectrum. They are typically very weak and only visible at high signal-to-noise ratios. They can usually be ignored for routine analysis but are important for detailed quantum chemical studies.
-
-
Cause 2: Paramagnetic Impurities. The sample or solvent may be contaminated with another paramagnetic species (e.g., a metal ion).
-
Solution: Run a spectrum of the solvent alone (a "blank"). Use high-purity solvents and clean glassware to prepare samples.
-
-
Cause 3: Dimer Formation / Strong Exchange. In very concentrated samples or in systems where two spin labels are held in close proximity, strong spin-spin exchange (J >> A_N) can occur. This results in a five-line spectrum as the unpaired electrons are delocalized over both nitrogen nuclei.
-
Solution: If this is unexpected, the cause is likely excessive concentration. Dilute the sample. If this is for a biradical system, this five-line pattern is the expected result and provides information on the exchange interaction strength.
-
Q5: My hyperfine splitting constant (A_N) is different from the literature value. Why?
The hyperfine splitting is not a fixed constant; it is sensitive to the local environment.
Possible Causes & Solutions:
-
Cause 1: Solvent Polarity. The isotropic nitrogen hyperfine splitting constant, A_iso, is a sensitive reporter of solvent polarity. The value of A_iso increases in more polar/protic solvents. This is because polar solvents stabilize the charge-separated resonance structure of the N-O bond, which places more spin density on the nitrogen atom.
-
Solution: This is not an artifact but a useful feature of the spin label. Ensure you are comparing your value to a literature value measured in the same solvent. You can use this effect to probe the local polarity of the spin label's environment, for example, in a protein binding pocket. A change in A_iso upon binding can indicate a change in the polarity of the local environment.[14]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation and Degassing
This protocol outlines the steps for preparing a high-quality, deoxygenated EPR sample in a non-aqueous solvent.
Materials:
-
Nitroxide stock solution (e.g., 10 mM in a compatible solvent).
-
High-purity, low-dielectric solvent (e.g., Toluene, Hexane).[3]
-
Volumetric flasks and micropipettes.
-
Quartz EPR tube (e.g., Wilmad SQ-707).[15]
-
Tube cap or rubber septum.
-
Schlenk line or source of dry, inert gas (Argon or Nitrogen) with a long needle/cannula.
-
Liquid nitrogen.
Procedure:
-
Sample Dilution: Prepare the final sample by diluting the stock solution to the desired concentration (e.g., 200 µM) in a clean volumetric flask.
-
Transfer to EPR Tube: Transfer ~300-400 µL of the solution into the EPR tube. Ensure the sample height is sufficient to fill the sensitive region of the EPR cavity (typically 2-3 cm).[15]
-
Degassing (Method A: Inert Gas Bubbling): a. Insert a long, thin needle connected to the inert gas line into the EPR tube, ensuring the tip is below the liquid surface. b. Start a very gentle, slow stream of gas. A rapid stream will evaporate the solvent. c. Bubble the solution for 5-10 minutes. d. Slowly remove the needle while maintaining gas flow to leave an inert atmosphere above the sample, then immediately cap the tube.
-
Degassing (Method B: Freeze-Pump-Thaw - More Rigorous): a. Attach the EPR tube to a Schlenk line via a suitable adapter. b. Freeze the sample by slowly lowering the tube into liquid nitrogen.[15] c. Once frozen solid, open the valve to the vacuum line and evacuate for 5-10 minutes. d. Close the valve to the vacuum and thaw the sample in a room temperature water bath. You may see gas bubbles evolve from the thawing liquid. e. Repeat this freeze-pump-thaw cycle at least three times for best results. f. After the final thaw, backfill the tube with inert gas before sealing or capping.
-
Measurement: Clean the outside of the EPR tube and insert it into the spectrometer for measurement.
Protocol 2: Optimizing Key Spectrometer Parameters (X-Band CW)
This protocol provides a general workflow for setting up a standard CW-EPR experiment for a nitroxide radical.
Workflow:
-
Insert Sample & Tune Cavity: Place the sample in the cavity. Tune the cavity to the spectrometer frequency, aiming for a critically coupled dip on the oscilloscope or software display.
-
Set Center Field and Sweep Width: For a typical nitroxide, the g-factor is ~2.006. At X-band (~9.5 GHz), the spectrum will be centered around 3380-3400 Gauss. A sweep width of 100 G is usually sufficient to capture the entire three-line spectrum.[16]
-
Set Modulation Frequency & Amplitude:
-
Modulation Frequency: Use the standard 100 kHz.
-
Modulation Amplitude: This setting affects resolution and signal intensity. To avoid artificial broadening, the modulation amplitude should be significantly smaller than the intrinsic linewidth of the EPR signal. Start with a low value (e.g., 0.1 G) and increase it until the signal-to-noise is acceptable without noticeable broadening of the lines. A value of 0.5-1.0 G is common for nitroxides.[16]
-
-
Perform Power Saturation Test (Crucial Step): a. Set a low microwave power (e.g., 0.5 mW or -30 dB attenuation). Record a spectrum. b. Increase the power (e.g., 1 mW, 2 mW, 5 mW, 10 mW, 20 mW) and record a spectrum at each step. c. Plot the peak-to-peak amplitude of the central line vs. the square root of the microwave power (√P). d. Identify the power level where the plot begins to deviate from linearity. Choose a power level for your experiment that is well below this saturation point (typically 2-5 mW for nitroxides at room temperature).[11]
-
Set Time Constant and Sweep Time: These parameters control filtering and the speed of data acquisition. They must be set appropriately to avoid distorting the spectrum. A common rule of thumb is: Sweep Time > 10 x Time Constant . For a typical nitroxide, a time constant of ~20-40 ms and a sweep time of ~40-80 seconds is a good starting point.[16]
-
Acquire Spectrum: With all parameters optimized, acquire the final spectrum. Signal averaging (multiple scans) can be used to improve the signal-to-noise ratio.
Section 4: Data & Visualizations
Table 1: Typical X-Band EPR Parameters for Pyrroline Nitroxides in Solution
| Parameter | Typical Value | Significance and Environmental Dependence |
| g_iso | 2.0055 - 2.0065 | The isotropic g-factor. Varies slightly with solvent polarity (decreases in more polar solvents). |
| A_iso(¹⁴N) | 14.0 - 16.0 G | The isotropic nitrogen hyperfine coupling constant. Increases significantly in more polar/protic solvents.[14] |
| Linewidth (de-gassed) | 0.3 - 1.5 G | Intrinsic linewidth depends on molecular tumbling and unresolved hyperfine couplings. |
| Optimal Concentration | 0.05 - 0.5 mM | Range to maximize S/N while avoiding concentration broadening.[2] |
| Non-saturating Power | 1 - 10 mW | Typical range at room temperature. Must be determined experimentally.[11] |
Diagrams
Caption: Troubleshooting flowchart for common EPR spectral artifacts.
Caption: Visualization of common artifacts on a nitroxide EPR spectrum.
References
-
Kuppusamy, P., & Zweier, J. L. (2016). In vivo EPR oximetry using an isotopically-substituted nitroxide: Potential for quantitative measurement of tissue oxygen. Magnetic Resonance in Medicine, 76(2), 635-641.
-
McCabe, M. A., & Squier, T. C. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1149, 337-352.
-
Schlick, S., & Bales, B. L. (2009). Heisenberg Spin Exchange Between Nitroxide Probes Diffusing in a Percolation Network. The Journal of Physical Chemistry B, 113(38), 12696-12703.
-
Hyde, J. S., & Feix, J. B. (2012). Spin-label CW microwave power saturation and rapid passage with triangular non-adiabatic rapid sweep (NARS). Medical College of Wisconsin.
-
Peric, M., & Bales, B. L. (2012). Electron paramagnetic resonance line shifts and line shape changes due to heisenberg spin exchange and dipole-dipole interactions of nitroxide free radicals in liquids 8. Further experimental and theoretical efforts to separate the effects of the two interactions. The Journal of Physical Chemistry A, 116(11), 2855-2866.
-
Bales, B. L., & Peric, M. (2012). Electron paramagnetic resonance line shifts and line shape changes due to heisenberg spin exchange and dipole-dipole interactions of nitroxide free radicals in liquids 8. Further experimental and theoretical efforts to separate the effects of the two interactions. Merck Millipore.
-
Bales, B. L., & Peric, M. (2012). EPR Line Shifts and Line Shape Changes Due to Heisenberg Spin Exchange and Dipole-Dipole Interactions of Nitroxide Free Radicals in Liquids: 8. Further Experimental and Theoretical Efforts to Separate the Effects of the Two Interactions. The Journal of Physical Chemistry A, 116(11), 2855–2866.
-
Bales, B. L., et al. (2012). EPR Line Shifts and Line Shape Changes Due to Heisenberg Spin Exchange and Dipole–Dipole Interactions of Nitroxide Free Radicals in Liquids: 9. An Alternative Method to Separate the Effects of the Two Interactions Employing 15N and 14N. The Journal of Physical Chemistry A, 116(38), 9576-9586.
-
Takacs, I. M., et al. (2015). EPR study of molecular oxygen effect upon nitroxide radicals. ResearchGate.
-
Bobko, A. A., et al. (2009). The Effect of Structure on Nitroxide EPR Spectral Linewidth. Journal of the American Chemical Society, 131(43), 15622-15623.
-
Bordignon, E., & Guzzi, R. (2021). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry.
-
Subczynski, W. K., et al. (2010). Molecular oxygen as a probe molecule in EPR spin-labeling studies of membrane structure and dynamics. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(1), 34-47.
-
Kirilyuk, I. A., et al. (2018). EPR spectra of nitroxides 20 and 24. ResearchGate.
-
University of Maryland Department of Chemistry & Biochemistry. (n.d.). EPR Sample Preparation. University of Maryland.
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 569.
-
CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. CIQTEK.
-
Epel, B., & Bowman, M. K. (2011). High-field EPR of bioorganic radicals. Electron Paramagnetic Resonance, 22, 107-154.
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed.
-
Steinhoff, H.-J. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts.
-
Ward, R., et al. (2015). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 20(9), 16460-16491.
-
Eaton, S. S., & Eaton, G. R. (2018). Introduction to EPR. Digital Commons @ DU.
-
University of Wisconsin–Madison. (2020). Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility. UW–Madison.
-
Hogg, N. (2009). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Free Radical Biology and Medicine, 47(5), 497-503.
-
Stasko, N., et al. (2013). Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent. Evidence-Based Complementary and Alternative Medicine, 2013, 751924.
-
Caltech EPR Facility. (n.d.). General guidelines for preparation of EPR samples. Caltech.
-
Cendagorta, J. R., et al. (2022). Origin of the pH Dependency of EPR Parameters: The Case of a Protonatable Nitroxide in Aqueous Solution. The Journal of Physical Chemistry B, 126(33), 6278-6289.
-
Gräslund, A., et al. (2019). EPR microwave power saturation. The microwave power saturation curves for EBV R2. ResearchGate.
-
Torricella, F., et al. (2021). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate.
Sources
- 1. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 3. acif.ucr.edu [acif.ucr.edu]
- 4. In vivo EPR oximetry using an isotopically-substituted nitroxide: Potential for quantitative measurement of tissue oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electron paramagnetic resonance line shifts and line shape changes due to heisenberg spin exchange and dipole-dipole interactions of nitroxide free radicals in liquids 8. Further experimental and theoretical efforts to separate the effects of the two interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EPR Line Shifts and Line Shape Changes Due to Heisenberg Spin Exchange and Dipole-Dipole Interactions of Nitroxide Free Radicals in Liquids: 8. Further Experimental and Theoretical Efforts to Separate the Effects of the Two Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.du.edu [digitalcommons.du.edu]
- 10. Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcw.edu [mcw.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. cce.caltech.edu [cce.caltech.edu]
- 16. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with Pyrroline-Based Nitroxide Spin Labels
Welcome to the technical support resource for researchers working with proteins labeled with 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol and its reactive derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of purifying spin-labeled proteins for structural and dynamic studies.
As Senior Application Scientists, we understand that successful purification is not just about following steps but about understanding the principles behind them. This guide is structured to provide not only solutions but also the scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of labeling proteins with compounds like this compound?
This compound belongs to the family of nitroxide spin labels, which are stable organic molecules with an unpaired electron.[1] These labels are paramount for a technique called site-directed spin labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy.[2][3] By attaching this paramagnetic reporter to a specific site on a protein, researchers can gain valuable information about:
-
Local protein structure and dynamics.[2]
-
Solvent accessibility of the labeled site.[4]
-
Conformational changes in response to ligand binding or other stimuli.[5]
-
Distances between two labeled sites within a protein or protein complex.[6]
The specific compound "this compound" is likely a precursor. For labeling, it is typically derivatized into a reactive form, such as 1-Acetyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl Methanethiosulfonate (MTS) , which reacts specifically with the thiol group of cysteine residues.[2][7]
Q2: Why is the complete removal of unreacted ("free") spin label so critical for my experiments?
The presence of even small amounts of free spin label can severely compromise the quality of your data.[8] The EPR signal from a small, rapidly tumbling free label is very sharp and intense, and it can easily obscure the broader, more informative signal from the label attached to your much larger protein.[8]
Consequences of Free Label Contamination:
-
For EPR Spectroscopy: The free label signal can mask the spectral features of the protein-bound label, making it impossible to analyze protein dynamics and structure.
-
For NMR Spectroscopy (PRE): In Paramagnetic Relaxation Enhancement (PRE) experiments, the free label can cause spurious relaxation effects on protons that are not actually close to the intended labeling site, leading to erroneous distance calculations and incorrect structural models.[1][8]
Nonspecific association of the spin label with the protein or detergent micelles (for membrane proteins) is a common challenge that requires robust purification strategies.[8]
Q3: What is the general workflow for labeling a protein and purifying it?
The process involves a multi-stage approach to ensure specific labeling and high purity.
Sources
- 1. Spin label - Wikipedia [en.wikipedia.org]
- 2. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 3. EPR in Life Science | Bruker [bruker.com]
- 4. news-medical.net [news-medical.net]
- 5. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol with other nitroxide spin labels
An In-Depth Comparative Guide to Nitroxide Spin Labels for Advanced Researchers
In the field of structural biology and drug development, the ability to probe the intricate dynamics and conformational landscapes of proteins is paramount. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy offers a powerful lens into these molecular motions.[1][2] The choice of the nitroxide spin label is a critical determinant of experimental success. This guide provides a detailed comparison of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol against other commonly used nitroxide spin labels, grounded in experimental logic and practical application.
The Central Role of Nitroxide Spin Labels in EPR
Nitroxide spin labels are stable organic free radicals that can be covalently attached to a specific site in a biomolecule, most commonly a protein.[2] The unpaired electron of the nitroxide moiety serves as a reporter, and its EPR spectrum provides rich information about the local environment.[2] Key parameters derived from the EPR lineshape, such as rotational mobility and solvent accessibility, allow researchers to map protein structure, detect conformational changes, and explore molecular interactions.[1][2] The most established method, SDSL, typically involves introducing a cysteine residue at a target site for covalent modification with a sulfhydryl-specific nitroxide label.[3][4]
Featured Spin Label: this compound
Structure and Inferred Properties:
This compound is a derivative of the five-membered pyrroline ring system.[5][6][7] Its core structure, like other pyrroline-based nitroxides, is known for being more resistant to in-cell reduction compared to the six-membered piperidine ring of labels like TEMPO.[8][9] The four methyl groups adjacent to the nitroxide group provide steric shielding, contributing to its stability.[10]
The key distinguishing features are the functional groups at the 3-position:
-
Acetyl Group: This group can influence the label's polarity and hydrogen bonding capabilities.
-
Methanol Group: This hydroxyl group enhances hydrophilicity and provides a potential site for further chemical derivatization.
While specific performance data for this compound is not extensively published, its structure suggests it could serve as a versatile spin-label analogue, with solubility in various organic solvents like acetone, ethanol, and methanol.[5]
Comparative Analysis with Common Nitroxide Spin Labels
The selection of a spin label requires a trade-off between stability, reactivity, mobility, and the specific demands of the biological question. Below is a comparison with three workhorse labels in the field.
| Spin Label | Core Structure | Reactive Group | Key Advantages | Common Applications | Relative Stability |
| This compound | Pyrroline | None (Analogue) | Pyrroline core offers good stability; functional groups allow for potential custom synthesis into reactive probes. | Serves as a base structure for creating novel spin labels. | High |
| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Piperidine | None (Analogue) | High stability, commercially available, well-characterized. | Probing viscosity and polarity of solutions; fundamental EPR studies. | High |
| 4-Hydroxy-TEMPO (Tempol) | Piperidine | None (Analogue) | Increased water solubility due to the hydroxyl group. | Studies in aqueous biological systems, antioxidant research. | High |
| MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate) | Pyrroline | Methanethiosulfonate | Highly specific and efficient reaction with cysteine thiols; pyrroline ring is relatively stable in reducing environments.[11] | The de facto standard for protein Site-Directed Spin Labeling (SDSL).[4][11] | Moderate to High |
Expertise & Experience: The Rationale Behind Structural Choices
The choice between a five-membered pyrroline ring and a six-membered piperidine ring is significant. Pyrroline-based labels, such as MTSL, are generally more stable in the reducing environment of a cell, making them more suitable for in-cell EPR studies.[8][9] The fused ring structure of isoindoline-based nitroxides offers even greater rigidity and stability but can be sterically bulky.[8] this compound, with its pyrroline core, belongs to the more bioreduction-resistant class of nitroxides.[12] Its functional groups provide a scaffold for synthesizing new, highly specific spin labels, perhaps moving beyond the standard cysteine-thiol chemistry.
Experimental Protocol: Site-Directed Spin Labeling (SDSL) of a Protein with MTSL
This protocol describes the gold-standard method for preparing a spin-labeled protein for EPR analysis. It is a self-validating system where each step's success can be verified.
Authoritative Grounding: This protocol is synthesized from established methodologies for cysteine-specific labeling.[1][3][4]
Step 1: Protein Engineering and Purification
-
Action: Using site-directed mutagenesis, introduce a single cysteine codon at the desired labeling site in the protein's gene. If other solvent-exposed cysteines exist, they must be mutated to a non-reactive residue (e.g., alanine or serine) to ensure labeling specificity.[3][4]
-
Rationale: Specificity is paramount. Labeling at a single, defined site is essential for unambiguous interpretation of EPR data.
-
Verification: Confirm the mutation by DNA sequencing. Purify the mutant protein to >95% homogeneity.
Step 2: Pre-Labeling Reduction
-
Action: Incubate the purified protein (at a concentration of at least 250-300 µM) with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.[1][3]
-
Rationale: This step ensures the target cysteine's sulfhydryl group is fully reduced and available for reaction, preventing disulfide-linked dimers or aggregates.
-
Verification: This is a preparatory step; its success is confirmed by the outcome of the labeling reaction.
Step 3: Removal of Reducing Agent
-
Action: Immediately before labeling, remove the DTT or TCEP using a desalting column (e.g., PD-10) or dialysis. The protein should be exchanged into a labeling buffer (e.g., a phosphate or Tris buffer at pH 7.4, degassed to minimize oxidation).
-
Rationale: The reducing agent would react with and consume the sulfhydryl-specific spin label, preventing protein labeling.
Step 4: Covalent Labeling Reaction
-
Action: Prepare a fresh stock solution of MTSL in a dry organic solvent like acetonitrile or DMSO.[3] Add a 10-fold molar excess of the MTSL solution to the protein.[1][2] Incubate with gentle agitation for 1-4 hours at room temperature or overnight at 4°C.[1][2]
-
Rationale: A molar excess of the label drives the reaction to completion. The reaction covalently attaches the nitroxide to the cysteine via a disulfide bond.
Step 5: Removal of Unreacted Spin Label
-
Action: Remove the excess, unreacted spin label by extensive dialysis, repeated concentration/dilution with a centrifugal filter, or size-exclusion chromatography.[1][2]
-
Rationale: Free spin label in solution has a very sharp and intense EPR signal that would overwhelm the signal from the protein-bound label, making data analysis impossible.
-
Verification: The success of this step is confirmed by acquiring a CW-EPR spectrum. The absence of a sharp, three-line "free spin" signal indicates complete removal of excess label. Labeling efficiency can be quantified by comparing the double integral of the EPR signal to a known standard.
Caption: A validated workflow for preparing a cysteine-specific spin-labeled protein for EPR analysis.
The Logic of EPR Spectral Interpretation
The power of SDSL-EPR lies in the sensitivity of the nitroxide's spectrum to its local environment. Two key factors shape the EPR spectrum:
-
Rotational Mobility: How fast the spin label tumbles. This is influenced by the flexibility of the linker attaching it to the protein and the dynamics of the protein backbone at that site.
-
Environmental Polarity: The polarity of the surrounding solvent and amino acid side chains.
Caption: How a spin label's mobility and local polarity directly influence its EPR spectrum.
A spin label on a highly flexible, solvent-exposed loop will yield a spectrum with three sharp, narrow lines, indicative of fast motion. Conversely, a label attached to a residue within a structured, rigid part of the protein will show a broad, asymmetric spectrum, characteristic of slow, restricted motion. This allows for the direct measurement of site-specific dynamics.
Conclusion and Future Outlook
While MTSL remains the dominant tool for SDSL due to its commercial availability and well-documented reactivity, the field is continuously evolving. Compounds like This compound represent important building blocks for the next generation of spin labels. The ability to synthesize custom probes from such precursors will allow researchers to design labels with tailored rigidity, polarity, and reactivity, moving beyond cysteine to target other amino acids or even unnatural amino acids. This will further enhance the precision of EPR in mapping the complex energy landscapes of biomolecular function.
References
-
Battiste, J. L., & Wagner, G. (2000). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Current Protocols in Nucleic Acid Chemistry, 1(1), 7-12. [Link]
-
Dalz, D., et al. (2020). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]
-
Fichou, Y., et al. (2020). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
-
Fielding, A. J. (2014). New Developments in Spin Labels for Pulsed Dipolar EPR. Protein Engineering, Design and Selection, 27(8), 345-357. [Link]
-
Jass, J., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Journal of Visualized Experiments, (111), 54022. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Lipopolysaccharide Protocols (pp. 223-234). Humana Press, New York, NY. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 577. [Link]
-
Krumova, K., & Cosa, G. (2016). Most commonly used piperidine, pyrroline and pyrrolidine nitroxides. ResearchGate. [Link]
-
Fielding, A. J. (2014). Parent structures of nitroxides; (a) a piperidine, (b) a pyrroline, (c)... ResearchGate. [Link]
-
Cunningham, T. F., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7585. [Link]
-
A highly reactive spin-label analogue. (n.d.). 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. [Link]
-
Ivanova, Y. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6268. [Link]
-
Mphahlele, M. J., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 277-286. [Link]
-
Tescione, F., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry, 25(42), 9948-9954. [Link]
-
Guberman, M., et al. (2017). Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. Organic & Biomolecular Chemistry, 15(1), 118-125. [Link]
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The Next-Generation Spin Label: Unveiling the Superiority of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol for Advanced EPR Studies
In the dynamic field of structural biology, Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and conformational changes of biomolecules.[1][2] For decades, the workhorse of this technique has been S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, commonly known as MTSL.[3][4] However, the increasing demand for studying complex biological systems, particularly within the challenging environment of living cells, has exposed the limitations of MTSL and driven the development of more robust spin labels. Among these, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol and its derivatives have emerged as a superior alternative, offering significant advantages in stability and reliability.
This guide provides a comprehensive comparison between this compound and MTSL, supported by experimental insights and protocols. We will delve into the chemical properties that confer its enhanced stability and explore the practical implications for researchers in designing and executing more ambitious EPR experiments.
The Achilles' Heel of MTSL: Susceptibility to Reduction
A major drawback of traditional nitroxide spin labels like MTSL is their susceptibility to reduction by endogenous cellular components, such as ascorbate and glutathione.[1][5] This reduction converts the paramagnetic nitroxide radical into a diamagnetic hydroxylamine, rendering it EPR-silent and leading to a rapid loss of signal in in-cell experiments.[5] This inherent instability has significantly hampered the application of SDSL-EPR for studying proteins in their native cellular context.[6]
The five-membered pyrroline ring of MTSL offers greater resistance to reduction compared to six-membered piperidine rings.[3][7] However, for long-duration experiments or studies in highly reducing environments, even this level of stability is often insufficient.
The Advantage of Steric Shielding: A More Robust Nitroxide Core
The key innovation in the design of next-generation spin labels, including this compound, lies in enhancing the steric protection of the nitroxide moiety. By replacing the gem-dimethyl groups adjacent to the nitroxide with bulkier gem-diethyl groups, these newer labels exhibit significantly increased resistance to chemical reduction.[8][9][10] This "steric shielding" makes it more difficult for reducing agents to access and react with the nitroxide radical, thereby preserving the paramagnetic state for longer periods.[5][8]
This enhanced stability is not just a theoretical advantage; it has been experimentally demonstrated to be crucial for successful in-cell EPR studies.[1][5][8] The ability to maintain a stable spin label population within the cell opens the door to investigating protein dynamics, folding, and interactions in a truly native environment.
Comparative Data: Stability Under Reducing Conditions
| Spin Label | Ring Structure | Substituents | Relative Stability (Half-life in Ascorbate) | Key Feature |
| MTSL | Pyrroline | gem-dimethyl | Low | Standard, widely used |
| This compound Derivative | Pyrroline | gem-diethyl | High | Enhanced reduction resistance |
Note: The table presents a qualitative comparison based on published findings. Specific half-life values can vary depending on the experimental conditions (concentration of reducing agent, temperature, pH).
Experimental Protocol: Cysteine-Specific Spin Labeling
The following protocol outlines the general steps for labeling a cysteine residue in a protein with a methanethiosulfonate-functionalized spin label. The principles apply to both MTSL and its more stable analogs.
Rationale: The methanethiosulfonate (MTS) group reacts specifically with the thiol group of a cysteine residue to form a disulfide bond, covalently attaching the spin label to the protein.[2][11] The reaction is typically performed at a slightly alkaline pH to ensure the cysteine thiol is in its more reactive thiolate form.
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4)
-
Spin label (MTSL or a derivative of this compound with an MTS functional group) dissolved in a compatible organic solvent (e.g., acetonitrile or DMSO).[4]
-
Reducing agent (e.g., DTT or TCEP) to ensure the cysteine is in a reduced state prior to labeling.
-
Dialysis tubing or size-exclusion chromatography column for removing excess, unreacted spin label.
Procedure:
-
Protein Preparation: Ensure the protein sample is free of any reducing agents from the purification process by dialysis or buffer exchange. The presence of these agents will react with the spin label in solution.
-
Reduction of Cysteine: If the cysteine residue may have formed a disulfide bond, pre-treat the protein with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature.[4] Subsequently, the reducing agent must be removed by dialysis or a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the spin label solution to the protein sample.[4] The final concentration of the organic solvent should typically not exceed 1-2% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or for 4 hours at room temperature.[4] The optimal time and temperature may need to be determined empirically for each protein.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or DTT, to react with the excess spin label.
-
Removal of Excess Label: It is crucial to remove all unreacted spin label, as it will contribute to the EPR spectrum and complicate data analysis. This is typically achieved by extensive dialysis against the storage buffer or by size-exclusion chromatography.
-
Verification of Labeling: The success of the labeling reaction can be confirmed by EPR spectroscopy. The concentration of the attached spin label can be quantified by comparing the double integral of the EPR spectrum to a standard of known concentration.
Visualizing the Workflow: From Labeling to In-Cell EPR
The following diagram illustrates the key stages of a typical in-cell EPR experiment, highlighting the critical stability of the spin label.
Caption: Workflow for in-cell EPR using a reduction-resistant spin label.
Conclusion: Paving the Way for In-Cell Structural Biology
The development of sterically shielded, reduction-resistant spin labels like the derivatives of this compound marks a significant advancement in the field of SDSL-EPR.[5][8] Their superior stability compared to MTSL overcomes a major hurdle for in-cell studies, enabling researchers to probe the intricacies of protein structure and function within the complex and crowded environment of a living cell.[6] As the quest to understand biology in its native context continues, the adoption of these advanced tools will be paramount to unlocking new frontiers in structural biology.
References
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Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. ACS Publications. (2020-02-27). [Link]
-
Reduction Resistant and Rigid Nitroxide Spin-Labels for DNA and RNA. PubMed. (2020-03-20). [Link]
-
Reduction and destruction rates of nitroxide spin probes. PubMed - NIH. [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR. PMC - NIH. [Link]
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. (2024-01-26). [Link]
-
New limits of sensitivity of site-directed spin labeling electron paramagnetic resonance for membrane proteins. ScienceDirect. [Link]
-
Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. ACS Omega. (2022-01-31). [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. NIH. [Link]
-
Site-Directed Spin Labeling EPR for Studying Membrane Proteins. PMC - PubMed Central. [Link]
-
Site-directed spin labeling. Wikipedia. [Link]
-
Acyl-protected hydroxylamines as spin label generators for EPR brain imaging. PubMed. [Link]
-
Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. PMC - NIH. [Link]
-
Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. (2025-08-10). [Link]
-
3-Pyrroline synthesis. Organic Chemistry Portal. [Link]
-
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. AdooQ BioScience. [Link]
-
Bioorthogonal spin labeling strategies for in-cell spectroscopy. KOPS - University of Konstanz. [Link]
-
Structures of spin labeling reagents and reaction products with.... ResearchGate. [Link]
-
In-Cell EPR: Progress towards Structural Studies Inside Cells. PubMed. (2020-02-17). [Link]
-
gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. PMC - PubMed Central. (2019-05-14). [Link]
-
gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. PMC - NIH. [Link]
-
A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. PubMed. [Link]
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A Comparative Guide to the Structural Validation of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol: An EPR-Centric Approach
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol, a nitroxide spin-label analog. While Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for characterizing such paramagnetic species, a comprehensive validation strategy necessitates a multi-technique approach. This guide will delve into the causality behind experimental choices, presenting a self-validating system for structural elucidation.
The Central Role of EPR in Nitroxide Structural Analysis
EPR spectroscopy is uniquely sensitive to the unpaired electron in nitroxide radicals, making it an indispensable tool for their characterization.[1] The EPR spectrum of a nitroxide radical is defined by its g-factor and hyperfine coupling constants (hfccs), which are exquisitely sensitive to the molecule's electronic structure, conformation, and local environment.[2][3] For this compound, the EPR spectrum is expected to be a triplet of triplets, arising from the hyperfine interaction of the unpaired electron with the 14N nucleus and the proton of the hydroxyl group.
Interpreting the EPR Spectrum: A Window into Molecular Structure
The primary hyperfine interaction in nitroxides is with the nitrogen nucleus (14N, nuclear spin I=1), which splits the EPR signal into three characteristic lines of equal intensity.[4] The magnitude of the nitrogen hyperfine coupling constant, aN, provides information about the spin density on the nitrogen atom and is influenced by the polarity of the solvent.
Further splitting can arise from interactions with other magnetic nuclei, such as the protons on the pyrroline ring and its substituents. The coupling of the unpaired electron to these nuclei, known as superhyperfine coupling, provides valuable structural information. The expected EPR spectrum of the title compound would be a complex pattern of lines, and its detailed analysis can reveal subtle conformational details.
A Multi-Faceted Approach to Structural Validation
While EPR provides a wealth of information, unequivocal structural validation is best achieved by integrating data from complementary analytical techniques. The following sections compare the insights gained from EPR with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
| Technique | Information Provided | Strengths | Limitations |
| EPR Spectroscopy | Electronic structure, hyperfine interactions, molecular motion, and local environment of the radical center.[2] | Highly sensitive to paramagnetic species; provides unique information on the radical's immediate surroundings. | Provides limited information on the overall molecular framework; interpretation can be complex. |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, and conformational details of the diamagnetic scaffold.[5][6] | Provides a complete picture of the molecule's carbon-hydrogen framework.[7] | The paramagnetic center can cause significant line broadening, complicating spectral analysis.[8] |
| Mass Spectrometry | Molecular weight and elemental composition.[9] | High sensitivity and accuracy in determining molecular formula. | Does not provide information on stereochemistry or connectivity. |
| X-ray Crystallography | Unambiguous three-dimensional structure, including bond lengths, bond angles, and crystal packing.[10][11] | Provides the "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to obtain. |
Experimental Protocols for Comprehensive Validation
EPR Spectroscopy Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a degassed solvent (e.g., toluene or dichloromethane) to a final concentration of approximately 0.1 mM.
-
Instrumentation: Use a benchtop or research-grade X-band EPR spectrometer.
-
Data Acquisition: Record the EPR spectrum at room temperature. Typical parameters include a microwave frequency of ~9.5 GHz, a microwave power of 1-5 mW, a modulation frequency of 100 kHz, and a modulation amplitude of 0.01-0.1 mT.
-
Data Analysis: Simulate the experimental spectrum using software like EasySpin to extract the g-factor and hyperfine coupling constants.[2] Compare these values with those predicted by Density Functional Theory (DFT) calculations for the proposed structure.[12]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The presence of the nitroxide radical will cause significant broadening of the NMR signals. To obtain sharp, well-resolved spectra, the nitroxide must be reduced to its corresponding diamagnetic hydroxylamine. This can be achieved by adding a reducing agent such as phenylhydrazine or ascorbic acid to the NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1H and 13C NMR spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, should be performed to establish the connectivity of the molecule.
-
Data Analysis: Assign all proton and carbon signals and confirm that the chemical shifts, coupling constants, and 2D correlations are consistent with the proposed structure of this compound.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the theoretical mass calculated for the molecular formula C11H19NO2. The expected monoisotopic mass is 197.1416.
Visualizing the Validation Workflow
Caption: A workflow diagram illustrating the multi-technique approach to structural validation.
Logical Relationships in Structural Characterization
Caption: The complementary nature of different analytical techniques in structural elucidation.
Conclusion
The structural validation of a nitroxide spin label like this compound is a critical step in its development and application. While EPR spectroscopy offers unparalleled insight into the paramagnetic center, a truly robust validation relies on the synergistic use of NMR, mass spectrometry, and, when possible, X-ray crystallography. This integrated approach not only confirms the proposed structure but also provides a deeper understanding of the molecule's physicochemical properties. By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and confidently utilize these powerful spin labels in their studies.
References
-
Griffith, O. H., & Waggoner, A. S. (1969). Nitroxide free radicals: spin labels for probing biomolecular structure. Accounts of Chemical Research, 2(1), 17-24. [Link]
- Berliner, L. J. (Ed.). (1976).
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1869(7), 140653. [Link]
- Hubbell, W. L., et al. (2000). Identifying conformational changes with site-directed spin labeling. Current opinion in structural biology, 10(5), 639-645.
- Stoll, S., & Schweiger, A. (2006). EasySpin, a comprehensive software package for spectral simulation and analysis in EPR. Journal of Magnetic Resonance, 178(1), 42-55.
-
LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Buttery, R. G., et al. (1983). 2-Acetyl-1-pyrroline and its homologues in the mass spectra of some cooked foods. Journal of Agricultural and Food Chemistry, 31(4), 816-818. [Link]
-
Gao, S., et al. (2012). Asymmetric Total Synthesis of (+)-N-Acetyl Norloline. Organic letters, 14(16), 4254-4257. [Link]
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Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. [Link]
- Battiste, J. L., & Wagner, G. (2000). Use of site-directed spin labeling and paramagnetic relaxation enhancement in NMR. Biochemistry, 39(18), 5355-5365.
-
D'Souza, R., et al. (2019). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Food chemistry, 271, 443-449. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 244641-21-2. [Link]
- Lindon, J. C., et al. (2005). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in nuclear magnetic resonance spectroscopy, 47(1-2), 85-117.
-
Gutschank, J., et al. (2013). The crystal structure of 4′-{4-[(2,2,5,5-tetramethyl-N-oxyl-3-pyrrolin-3-yl)ethynyl]phenyl}-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1789-o1790. [Link]
- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
NIST. (n.d.). 2-Acetyl-1-pyrroline. NIST Chemistry WebBook. [Link]
-
Khan, I., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7′-pyrano[3,2-c:5,6-c′]dichromene]-2,6′,8′-trione. Acta Crystallographica Section E: Crystallographic Communications, 77(7), 748-752. [Link]
-
D'Errico, G., et al. (2004). Assignment of the EPR spectrum of 5,5-dimethyl-1-pyrroline N-oxide (DMPO) superoxide spin adduct. The Journal of organic chemistry, 69(23), 7921-7927. [Link]
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Unveiling Molecular Truths: A Guide to Cross-Validating 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol Data with Complementary Biophysical Techniques
The Imperative of Cross-Validation in Biophysical Research
This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for employing a multi-faceted biophysical approach to validate your research findings involving 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Atomic-Level Insights
NMR spectroscopy is a cornerstone technique in structural biology that provides information on the structure, dynamics, and interactions of molecules in solution at atomic resolution.[1] When used in conjunction with a paramagnetic spin label like this compound, NMR can yield valuable distance and dynamic information through Paramagnetic Relaxation Enhancement (PRE).[2][3]
Principle of Cross-Validation with NMR
The unpaired electron of the nitroxide spin label induces PRE effects on nearby nuclear spins, leading to distance-dependent line broadening and changes in signal intensity in the NMR spectrum.[2] By comparing the NMR spectra of the spin-labeled protein in its paramagnetic state and its diamagnetic (reduced) state, one can calculate distances between the spin label and specific nuclei in the protein.[2] This provides a powerful method to validate distance restraints obtained from EPR techniques like Double Electron-Electron Resonance (DEER).
Experimental Workflow: PRE-NMR
Caption: Workflow for PRE-NMR experiments.
Detailed Experimental Protocol: PRE-NMR
-
Protein Preparation:
-
Introduce a cysteine residue at the desired labeling site via site-directed mutagenesis.
-
Express and purify the protein, often with isotopic labeling (e.g., ¹⁵N) to simplify NMR spectra.[4]
-
Confirm the integrity and folding of the mutant protein using techniques like Circular Dichroism.
-
-
Spin Labeling:
-
Reduce any existing disulfide bonds in the purified protein with a reducing agent like DTT.
-
Remove the reducing agent using a desalting column.
-
React the protein with a 10-fold molar excess of a methanethiosulfonate derivative of this compound (or a similar nitroxide spin label) for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quench the reaction and remove excess spin label by size-exclusion chromatography.
-
Verify labeling efficiency with mass spectrometry.
-
-
NMR Data Acquisition:
-
Prepare an NMR sample of the labeled protein at a concentration of 0.1-1 mM.[6]
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in its paramagnetic state.[2]
-
Add a reducing agent, such as ascorbic acid, to the NMR tube to reduce the nitroxide spin label and render it diamagnetic.[2]
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein in its diamagnetic state.[2]
-
-
Data Analysis:
-
Assign the resonances in the diamagnetic spectrum.
-
Measure the peak intensities of corresponding cross-peaks in both the paramagnetic and diamagnetic spectra.
-
Calculate the intensity ratio (I_paramagnetic / I_diamagnetic) for each assigned residue.
-
Use the Solomon-Bloembergen equation to relate the intensity ratios to the distance between the spin label and the amide proton of each residue.
-
X-ray Crystallography: The Gold Standard for High-Resolution Structures
X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of molecules at atomic resolution.[7] While challenging, obtaining a crystal structure of a spin-labeled protein can provide definitive validation of its conformation and the location of the spin label.
Principle of Cross-Validation with X-ray Crystallography
A high-resolution crystal structure can directly visualize the position and orientation of the spin-labeled side chain within the protein. This allows for a direct comparison with the average position and rotameric distribution of the spin label determined by EPR and NMR. It can also confirm that the introduction of the spin label does not significantly perturb the overall protein structure.
Experimental Workflow: X-ray Crystallography of a Spin-Labeled Protein
Caption: Workflow for protein X-ray crystallography.
Detailed Experimental Protocol: X-ray Crystallography
-
Sample Preparation:
-
Crystallization:
-
Perform high-throughput screening of various crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[10][11]
-
Once initial crystals are obtained, optimize the conditions to produce large, well-ordered, single crystals suitable for diffraction.
-
-
Data Collection:
-
Cryo-protect the crystal and mount it in a cryo-stream.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.[12]
-
-
Structure Determination:
-
Process the diffraction data to obtain reflection intensities.
-
Determine the phases of the structure factors using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model into the resulting electron density map and refine the structure.
-
Validate the final structure using established crystallographic quality metrics.
-
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure Integrity
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of proteins in solution.[13][14] It is an excellent tool for confirming that the spin-labeling process has not inadvertently altered the overall fold of the protein.
Principle of Cross-Validation with CD Spectroscopy
CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15] The secondary structure elements of proteins (α-helices, β-sheets, random coils) give rise to characteristic CD spectra in the far-UV region (190-250 nm).[13] By comparing the CD spectra of the unlabeled and spin-labeled protein, one can quickly assess if the labeling has induced any significant conformational changes.
Experimental Workflow: Comparative CD Spectroscopy
Caption: Workflow for comparative CD spectroscopy.
Detailed Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
Prepare samples of both the unlabeled and spin-labeled protein at the same concentration, typically 0.1-0.2 mg/mL.
-
Buffer exchange both samples into a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) that has low absorbance in the far-UV region.[16]
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the far-UV CD spectrum from 260 nm to 190 nm at a controlled temperature.[17]
-
Collect a baseline spectrum of the buffer alone.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the data to molar ellipticity.
-
Visually compare the spectra of the unlabeled and spin-labeled protein. The spectra should be nearly superimposable if the labeling has not altered the secondary structure.
-
Optionally, use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil for a more quantitative comparison.[18]
-
Fluorescence Spectroscopy: Probing the Local Environment
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of a fluorophore. When a fluorescent probe is used in conjunction with a nitroxide spin label, quenching effects can be exploited to obtain distance information.
Principle of Cross-Validation with Fluorescence Spectroscopy
Nitroxide spin labels are efficient quenchers of fluorescence through a process called Förster Resonance Energy Transfer (FRET) or collisional quenching.[19][20] The efficiency of this quenching is dependent on the distance between the fluorophore and the spin label. By measuring the decrease in fluorescence intensity or lifetime of a strategically placed fluorophore upon introduction of the spin label, one can estimate the distance between the two probes. This can then be compared with distances obtained from EPR or NMR.
Experimental Workflow: Fluorescence Quenching Studies
Caption: Workflow for fluorescence quenching experiments.
Detailed Experimental Protocol: Fluorescence Spectroscopy
-
Protein Labeling:
-
Prepare a protein construct with two cysteine residues at the desired locations for labeling with a fluorophore and the spin label.
-
Sequentially label the protein with a fluorescent dye (e.g., a maleimide-functionalized fluorophore) and the nitroxide spin label.[21][22]
-
Purify the doubly labeled protein and singly labeled controls.
-
-
Fluorescence Measurements:
-
Measure the fluorescence emission spectrum and fluorescence lifetime of the fluorophore-only labeled protein.
-
Measure the fluorescence emission spectrum and fluorescence lifetime of the doubly labeled protein under the same conditions.
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the doubly labeled sample and F_D is the fluorescence intensity of the fluorophore-only sample.
-
Alternatively, use fluorescence lifetimes: E = 1 - (τ_DA / τ_D).
-
Use the Förster equation to relate the quenching efficiency to the distance (R) between the donor fluorophore and the acceptor spin label: E = R₀⁶ / (R₀⁶ + R⁶), where R₀ is the Förster distance.
-
Comparative Summary of Biophysical Techniques
| Technique | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Atomic-resolution structure, dynamics, distance restraints (PRE) | Solution-state measurements, provides detailed local information | Limited to smaller proteins (<50 kDa), can be time-consuming, requires isotopic labeling |
| X-ray Crystallography | High-resolution 3D structure | "Gold standard" for atomic structure, no size limit | Requires well-diffracting crystals, crystal packing can influence conformation, provides a static picture |
| Circular Dichroism | Secondary structure content | Rapid, low sample consumption, good for assessing conformational integrity | Low-resolution information, provides global average structure |
| Fluorescence Spectroscopy | Inter-probe distances (quenching), local environment | Highly sensitive, real-time measurements possible | Requires introduction of a fluorophore, potential for probe-induced perturbations |
Conclusion: A Synergistic Approach to Scientific Rigor
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A Senior Application Scientist's Guide to Pyrroline-Based Nitroxide Spin Labels for Advanced Protein Analysis
Introduction: Beyond Static Structures – Probing Protein Dynamics with Spin Labeling
In the quest to understand biological function, researchers are increasingly moving beyond static, high-resolution structures to probe the dynamic nature of proteins. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a formidable technique for this purpose.[1] It allows for the measurement of distances, conformational changes, and local environmental dynamics in proteins of virtually any size, both in solution and in more complex biological settings.[2][3]
The heart of the SDSL-EPR experiment is the spin label itself. Among the various classes of paramagnetic probes, nitroxides based on the 2,2,5,5-tetramethyl-pyrroline scaffold are the most widely used due to their relative stability and EPR spectra that are exquisitely sensitive to the label's motion and environment.[2][4]
This guide provides a comparative analysis of key pyrroline-based spin labels. We will dissect the performance of the industry workhorse, MTSL, and compare it with other functionalized derivatives. Furthermore, we will use 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol as a critical case study to understand its role not as a direct spin label, but as a diamagnetic control or synthetic precursor, a crucial and often overlooked aspect of rigorous EPR experimentation.
The 2,2,5,5-Tetramethyl-1-oxyl-pyrroline Core: The Foundation of Modern Spin Labels
The popularity of the pyrroline core structure is no accident. Its five-membered ring structure imparts significantly greater stability against chemical reduction compared to six-membered piperidine rings, a critical feature for studies in biologically relevant, reducing environments like the cell cytoplasm.[5][6] The four methyl groups flanking the nitroxide moiety provide steric shielding, protecting the paramagnetic N-O bond from reacting and losing its signal.
The EPR spectrum of a nitroxide is defined by its g-tensor (describing the interaction with the external magnetic field) and its A-tensor (describing the hyperfine interaction with the nitrogen nucleus).[4] The anisotropy of these interactions means that the shape of the EPR spectrum changes dramatically with the rotational motion of the spin label.[2][4] This property allows us to infer the mobility of the protein region where the label is attached, providing insights into local secondary structure and dynamics.
Caption: Structures of common cysteine-reactive spin labels.
Case Study: The Role of this compound
At first glance, the name "this compound" suggests a spin label. However, a critical examination of its structure reveals a key feature: an acetyl group (-COCH₃) is attached to the nitrogen atom. This acetylation quenches the radical, rendering the molecule diamagnetic .
Therefore, this compound is not a spin label itself but serves two other vital functions in EPR spectroscopy:
-
Diamagnetic Control: A fundamental principle of rigorous biophysical experiments is the use of appropriate controls. In SDSL-EPR, it is essential to confirm that any observed effects on protein function or stability are due to the presence of the paramagnetic nitroxide and its specific interactions, not merely the steric bulk of the attached molecule. By labeling a protein with a functionalized version of this acetylated, diamagnetic analogue, one can perform control experiments (e.g., activity assays, stability measurements) to isolate the effects of the paramagnetic center.
-
Synthetic Precursor: This molecule is a valuable intermediate for the synthesis of novel, custom spin labels. The hydroxyl (-OH) group at the 3-methanol position provides a reactive handle for further chemical modification, allowing for the attachment of different linkers or reactive moieties. The acetyl group serves as a protecting group for the nitrogen, which can be later removed, followed by oxidation to generate the active nitroxide spin label.
Caption: Hypothetical pathway from a precursor to a spin label.
Experimental Protocols: A Guide to Best Practices
Trustworthy data begins with robust and reproducible protocols. Below is a validated workflow for labeling a model protein containing a single cysteine residue.
Protocol: Site-Directed Spin Labeling with MTSL
Objective: To covalently attach the MTSL spin label to a unique cysteine residue on a purified protein.
Materials:
-
Purified, single-cysteine mutant protein in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4).
-
MTSL stock solution (e.g., 200 mM in anhydrous DMSO or acetonitrile).
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water, pH 7.0).
-
PD-10 desalting column or similar size-exclusion chromatography setup.
-
EPR-grade quartz capillaries.
Methodology:
-
Protein Preparation (Reduction):
-
Rationale: Ensure the target cysteine's thiol group is in its reduced state and ready for reaction. Cysteines can form intermolecular or intramolecular disulfide bonds during expression and purification.
-
To a solution of the protein (e.g., 100 µM in 1 mL), add TCEP to a final concentration of 1 mM.
-
Incubate at room temperature for 30 minutes. Note: Avoid DTT or β-mercaptoethanol as their thiol groups will compete with the protein for reaction with MTSL.
-
-
Spin Labeling Reaction:
-
Rationale: Use a molar excess of the spin label to drive the reaction to completion. A 10-fold excess is a common starting point.
-
Add the MTSL stock solution to the protein solution to achieve a 10-fold molar excess (e.g., for a 100 µM protein solution, add MTSL to a final concentration of 1 mM).
-
Incubate the reaction. A common practice is to incubate for 1 hour at room temperature or overnight at 4°C. [7]The optimal time and temperature should be determined empirically for each protein. Protect the reaction from light.
-
-
Removal of Excess Label:
-
Rationale: Free, unreacted spin label in solution will dominate the EPR spectrum, obscuring the signal from the protein-bound label. It must be completely removed.
-
Equilibrate a PD-10 desalting column with the protein buffer.
-
Carefully load the reaction mixture onto the column.
-
Elute the protein with buffer according to the manufacturer's instructions. The larger, spin-labeled protein will elute first, while the small, unreacted MTSL molecules are retained.
-
-
Verification of Labeling:
-
Rationale: It is crucial to confirm that the labeling was successful and to determine its efficiency.
-
Mass Spectrometry (MS): Analyze the labeled protein by ESI-MS. A successful reaction will result in a mass shift corresponding to the addition of the nitroxide moiety (for MTSL, this is +184.3 Da).
-
Continuous Wave (CW) EPR:
-
Load a sample of the labeled protein into a quartz capillary.
-
Acquire a CW-EPR spectrum. The spectrum should show broader lines characteristic of a motionally-restricted (protein-bound) nitroxide, distinct from the sharp three-line spectrum of the free label.
-
Quantify the spin concentration by double integration of the spectrum and comparison to a known standard. Labeling efficiency can be calculated by dividing the spin concentration by the protein concentration. [7]
-
-
Caption: A validated workflow for Site-Directed Spin Labeling.
Conclusion and Future Directions
The choice of a pyrroline-based spin label is a critical decision in the design of an SDSL-EPR experiment. While MTSL remains the versatile workhorse for many applications, its limitations in reducing environments necessitate the use of more stable alternatives like maleimide and iodoacetamide derivatives. Understanding the role of diamagnetic precursors, such as This compound , is paramount for conducting rigorous control experiments and for the chemical synthesis of next-generation probes.
The field is continuously evolving, with significant efforts focused on creating new spin labels with enhanced properties:
-
Increased Stability: The development of "sterically shielded" labels with gem-diethyl or larger groups offers greater resistance to bioreduction, paving the way for more complex in-cell studies. [5][8]* Reduced Flexibility: Labels with rigid linkers are being designed to minimize conformational averaging, which will increase the precision of distance measurements using pulsed EPR techniques like DEER (Double Electron-Electron Resonance). [6][9]* Orthogonal Labeling: To overcome the limitations of cysteine chemistry, new strategies are emerging that utilize the genetic incorporation of unnatural amino acids with unique reactive groups, allowing for spin labeling of proteins that lack suitable cysteine sites. [3][6] By carefully selecting the appropriate spin label and employing validated, controlled experimental protocols, researchers can continue to harness the power of SDSL-EPR to unravel the complex dynamics that govern protein function.
References
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Jass, J., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7534. [Link]
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Dal Farra, M., et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry – A European Journal, 25(4), 1057-1065. [Link]
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Abdullin, D., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. MDPI. [Link]
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Dal Farra, M., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Indiana University ScholarWorks. [Link]
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Musatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. [Link]
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Al-Mestarihi, A. H., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
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Tsvetkov, Y. D., et al. (2019). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In Electron Paramagnetic Resonance: Theory and Application. [Link]
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Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. Proceedings of the National Academy of Sciences, 108(52), 21032-21037. [Link]
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Niebling, N. (2024). Spin Labeling with Nitroxide, Trityl, and Copper Labels for Protein Structure Elucidation by EPR Spectroscopy. University of Bonn. [Link]
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Dal Farra, M., et al. (2019). Synthesis of spin labels 1 and 2. Isolated yields are reported. ResearchGate. [Link]
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Bowen, A. M., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Accounts of Chemical Research, 49(11), 2458-2465. [Link]
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Ward, R., et al. (2019). Spin Labeling of Surface Cysteines Using a Bromoacrylaldehyde Spin Label. Applied Magnetic Resonance, 50(1), 227-238. [Link]
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D'Addio, V., et al. (2020). Structures of spin labeling reagents and reaction products with cysteine residues on proteins involved in this study. ResearchGate. [Link]
-
Musatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed. [Link]
-
Musatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. ResearchGate. [Link]
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Musatov, M. S., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
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Gophane, D. B., et al. (2017). Spin labels used for labeling cysteines in dipolar EPR and DEER experiments. ResearchGate. [Link]
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Otto Chemie Pvt Ltd. (n.d.). (1-Oxyl-2,2,5, 5-tetramenthyl-3-pyrroline-3methyl) Methanethiosulfonate (MTSL). Otto Chemie. [Link]
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Fuchs, P., et al. (2008). A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. Acta Crystallographica Section C, 64(Pt 11), o586–o589. [Link]
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A Senior Application Scientist's Guide to Benchmarking Pyrroline-Based Spin Probes for ROS Detection
Executive Summary
The detection of Reactive Oxygen Species (ROS) is pivotal in understanding a vast array of physiological and pathological processes. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin probes, offers a powerful methodology for the direct and quantitative measurement of these transient species. This guide provides a comprehensive framework for benchmarking the performance of pyrroline-based spin probes, with a focus on the structural class represented by compounds like 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol. While specific performance data for this particular analogue is not extensively documented in peer-reviewed literature[1], its structure serves as a relevant archetype for discussing the critical attributes of an effective spin probe.
This document moves beyond a simple product overview to establish a methodological standard. We will dissect the causality behind experimental design, compare established probes such as the hydroxylamine CMH and the nitroxide TEMPO, and provide self-validating, step-by-step protocols for researchers to rigorously evaluate and validate any new spin probe within their own experimental context.
The Challenge of ROS Detection: The Role of Spin Probes in EPR Spectroscopy
Direct measurement of key ROS like the superoxide radical (O₂•⁻) or the hydroxyl radical (•OH) in biological systems is often impossible due to their extremely short half-lives and low steady-state concentrations[2][3]. EPR spectroscopy is unique in its ability to directly detect paramagnetic species (those with unpaired electrons), which includes many free radicals. However, to overcome the lifetime issue, the technique relies on two main strategies:
-
Spin Trapping: A diamagnetic "spin trap" reacts with a transient radical to form a stable, long-lived paramagnetic radical adduct. The resulting EPR spectrum's hyperfine splitting pattern can be unique to the trapped radical, allowing for identification[4][5].
-
Spin Probing: A diamagnetic precursor molecule, typically a cyclic hydroxylamine, is oxidized by ROS into a stable and readily detectable paramagnetic nitroxide radical[3][6]. Alternatively, a stable nitroxide radical can be used to monitor changes in the local redox environment through the loss of its EPR signal.
This guide focuses on the latter category, specifically probes based on the 2,2,5,5-tetramethyl-3-pyrroline scaffold. The substituents on this core structure are critical, as they dictate the probe's solubility, cell permeability, stability, and reactivity. For instance, the acetyl and hydroxyl groups on this compound are designed to modulate these physicochemical properties.
Mechanism of Detection: From Diamagnetic Precursor to Paramagnetic Reporter
The most sensitive method for detecting specific ROS like superoxide involves the use of cyclic hydroxylamines. These probes are EPR-silent in their native state. Upon reaction with a one-electron oxidant, such as superoxide, they are converted into a stable nitroxide radical, which produces a characteristic three-line EPR spectrum.
This conversion is the basis of detection and quantification. The rate of increase in the nitroxide EPR signal is proportional to the rate of ROS production[5]. However, a crucial point of validation is that this signal increase must be inhibitable by specific enzymes. For superoxide detection, the gold standard control is the addition of Superoxide Dismutase (SOD), which scavenges superoxide and should abolish the signal[2][5].
Caption: General workflow for ROS detection using a hydroxylamine spin probe.
Performance Benchmarking: A Comparative Analysis of Probes
The efficacy of a spin probe is not absolute; it is context-dependent. A researcher must choose a probe based on the biological system and the specific ROS of interest. The following table compares three well-characterized compounds that represent different approaches to ROS detection. This provides a baseline against which a novel probe like this compound could be benchmarked.
| Parameter | CMH (Cyclic Hydroxylamine) | TEMPO (Stable Nitroxide) | DMPO (Nitrone Spin Trap) |
| Primary Use | Quantitative detection of superoxide and other oxidants[7]. | Monitors overall redox status, viscosity, oxygen concentration. | Identification of specific radical species (superoxide, hydroxyl)[8]. |
| Detection Principle | Oxidation from EPR-silent hydroxylamine to EPR-active nitroxide[3]. | Reduction from EPR-active nitroxide to EPR-silent hydroxylamine. | Covalent addition of a radical to form a stable radical adduct[2]. |
| Specificity | Not inherently specific; requires controls like SOD. Can be oxidized by various species[5]. | Not specific; signal decay can be caused by various reducing agents. | High; forms distinct EPR spectra for different radical adducts[8]. |
| Sensitivity | Very high for superoxide detection[3]. | Generally lower for detecting ROS production events. | Lower than hydroxylamines due to slower reaction kinetics[8]. |
| Stability | The resulting nitroxide (CM•) is relatively stable but susceptible to bioreduction[5]. | Highly stable radical, but its purpose is to be consumed in redox reactions. | Adduct stability varies. The superoxide adduct (DMPO-OOH) is prone to decomposition. |
| Key Limitation | Potential for autoxidation, leading to false positives. Lacks specificity without proper controls[8]. | Does not identify the specific redox species causing signal decay. | Lower sensitivity; potential for artifacts and ambiguous spectra in complex systems. |
Experimental Protocol: A Framework for Validating a Novel Pyrroline Spin Probe
This section provides a robust, self-validating protocol for benchmarking a new spin probe, using this compound as our example compound. The causality for each step is explained to ensure scientific rigor.
Objective
To determine the reactivity, specificity, and sensitivity of a novel spin probe for the detection of superoxide in both cell-free and cell-based systems.
Materials and Reagents
-
Spin Probe Stock: 10 mM stock of this compound in DMSO or an appropriate solvent[1].
-
Buffer: Krebs-HEPES Buffer (KHB) with 25 µM deferoxamine (DF) and 5 µM diethyldithiocarbamate (DETC) to chelate trace metals that can interfere with ROS chemistry.
-
ROS Generating System:
-
Xanthine (XA): 10 mM stock in 0.1 M NaOH.
-
Xanthine Oxidase (XO): 1 U/mL stock in KHB.
-
-
Specificity Control: Superoxide Dismutase (SOD): 1000 U/mL in KHB.
-
Cell-Based System (Optional):
-
RAW 264.7 macrophage cells.
-
Phorbol 12-myristate 13-acetate (PMA) for stimulating cellular superoxide production.
-
Step-by-Step Protocol: Cell-Free System
Rationale: A cell-free system provides a clean environment to test the direct reactivity of the probe with a known flux of superoxide, free from the complexities of cellular metabolism.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the final reaction mixture in KHB buffer. A typical 200 µL reaction would be:
-
50 µM Spin Probe (from 10 mM stock).
-
0.5 mM Xanthine.
-
Control Reaction: Add 100 U/mL SOD.
-
-
Initiate the Reaction: Add Xanthine Oxidase to a final concentration of 0.05 U/mL to start the superoxide production. Mix gently.
-
Sample Loading: Immediately transfer 50 µL of the reaction mixture into a glass capillary tube and place it into the EPR spectrometer.
-
EPR Data Acquisition:
-
Begin recording the EPR signal immediately after reaction initiation.
-
Typical X-Band Spectrometer Settings:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1 G
-
Modulation Frequency: 100 kHz
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: 40 ms
-
Sweep Time: 30 s
-
-
Record spectra kinetically every 1-2 minutes for 20-30 minutes.
-
-
Data Analysis:
-
Quantify the double integral of the three-line nitroxide signal to determine the concentration of the formed radical.
-
Plot the nitroxide concentration over time. The initial slope of this curve represents the rate of superoxide detection.
-
Validation Check: The signal intensity and rate of formation in the SOD-containing control sample should be negligible compared to the test sample. A significant reduction confirms the probe is detecting superoxide.
-
Caption: Experimental workflow for benchmarking a new spin probe.
Trustworthiness and Authoritative Grounding: Key Considerations
-
Autoxidation: A critical control is to run the entire experiment without the ROS generating system (i.e., no Xanthine Oxidase). Some hydroxylamine probes can slowly auto-oxidize in the presence of oxygen, leading to a background signal. This background rate must be measured and subtracted from the experimental results to ensure accuracy[8].
-
Bioreduction: When moving to cell-based or in vivo systems, the stability of the resulting nitroxide radical is paramount. Nitroxides can be reduced back to their EPR-silent hydroxylamine form by cellular reductants like ascorbate or glutathione[5]. This can lead to an underestimation of ROS production. The stability should be tested by generating the nitroxide and then exposing it to cell lysates or tissue homogenates and monitoring the signal decay.
-
Probe Concentration: The concentration of the spin probe should be carefully optimized. It needs to be high enough to efficiently capture ROS but low enough to avoid cellular toxicity or acting as an antioxidant itself.
Conclusion
While this compound remains a sparsely characterized agent, the principles for its evaluation are well-established. The performance of any spin probe is not a simple datasheet value but a multi-faceted profile that must be empirically determined under conditions relevant to its intended application. By employing a systematic benchmarking approach—characterizing reactivity in cell-free systems, validating specificity with enzymatic controls like SOD, and assessing stability in complex biological milieu—researchers can confidently select and deploy the most appropriate tool for their studies. This rigorous, validation-centric methodology ensures that the data generated is both accurate and trustworthy, forming a solid foundation for discoveries in the field of free radical biology.
References
- Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling, 20(2), 372–382.
- Dikalov, S. I., Polienko, Y. F., & Kirilyuk, I. (2018). Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes. Antioxidants & Redox Signaling.
- Frejaville, C., Karoui, H., Tuccio, B., Le Moigne, F., Culcasi, M., Pietri, S., ... & Tordo, P. (1995). 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide: a new efficient phosphorylated spin trap for oxygen-centered radicals.
- Granger, D. N., & Kvietys, P. R. (2015). Measuring endothelial cell reactive oxygen species production–what are the options?.
- Dikalov, S. I., & Mason, R. P. (2010). Spin trapping of reactive oxygen species in vitro and in vivo. In Methods in molecular biology (Clifton, N.J.) (Vol. 610, pp. 3–17).
-
Bruker Corporation. (n.d.). Biological ROS & RNS Detection. Retrieved from [Link]
- Tessari, F., et al. (2009). Assessment of a standardized ROS production profile in humans by electron paramagnetic resonance. Free Radical Research, 43(7), 675-682.
- Gallez, B., et al. (2019).
-
Chemistry LibreTexts. (2022). 10.1: Nitroxide spin probes and labels. Retrieved from [Link]
- Tordo, P. (2017). A journey into the world of radicals: from persistent and stable to transient and highly reactive species. Helvetica Chimica Acta, 100(1), e1600282.
- Lauricella, M., et al. (2017). Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. Free Radical Research, 51(9-10), 826-837.
- Parinandi, N. L., & Kuppusamy, P. (2017). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Reactive Oxygen Species (Apex, N.C.), 3(9), 212–226.
- Bobko, A. A., et al. (2020). Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap?. Antioxidants, 9(5), 384.
- Zhang, H., et al. (2020). Quantitation of spin probe-detectable oxidants in cells using electron paramagnetic resonance spectroscopy: To probe or to trap?. Antioxidants, 9(5), 384.
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A Comparative Guide to Structural Studies Using Pyrroline-Based Probes: Featuring 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
For researchers, scientists, and drug development professionals navigating the intricate world of macromolecular structure and dynamics, the choice of molecular probe is paramount. This guide provides an in-depth comparison of the 2,2,5,5-tetramethyl-3-pyrroline scaffold in structural biology, with a special focus on its diamagnetic and paramagnetic derivatives. We will explore the critical role of the diamagnetic analogue, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol , and compare the performance of its paramagnetic nitroxide counterparts against other widely used spin labels.
The Unseen Essential: The Role of the Diamagnetic Control
In the realm of paramagnetic spectroscopy, particularly Electron Paramagnetic Resonance (EPR), the data derived from a spin-labeled molecule is a composite of its interaction with the local environment and the inherent properties of the label itself. To deconvolve these effects and ensure that the observed phenomena are not artifacts of the probe, a diamagnetic control is indispensable.
This compound serves as this crucial benchmark. Lacking the unpaired electron of its nitroxide analogue, it is EPR-silent. Its significance lies in its structural fidelity to the paramagnetic probe; it possesses the same pyrroline ring, gem-dimethyl groups, and acetylated nitrogen. This allows researchers to conduct control experiments under identical conditions to:
-
Assess for any perturbation of the biological system's structure or function caused by the steric bulk of the probe, independent of its paramagnetic character.
-
Provide a baseline for Nuclear Magnetic Resonance (NMR) studies, where the paramagnetic version would cause significant line broadening and chemical shift changes.
-
Serve as a precursor for the synthesis of functionalized spin labels.
The synthesis of such diamagnetic analogues is a critical step in rigorous structural biology workflows. While specific synthetic routes for this exact molecule are proprietary, general methods for creating N-acetylated pyrroline derivatives are well-established in organic chemistry literature, often involving the protection of the corresponding hydroxylamine or secondary amine.
The Workhorse Probe: The Pyrroline Nitroxide Scaffold in Action
The paramagnetic counterpart to our diamagnetic control is the nitroxide radical. The most prominent and widely utilized spin label based on this scaffold is (1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate (MTSL) . This molecule's pyrroline core provides a robust platform for the stable nitroxide radical, and its methanethiosulfonate group allows for specific covalent attachment to cysteine residues introduced into a protein via site-directed mutagenesis. This technique is known as Site-Directed Spin Labeling (SDSL).
Comparison with Piperidine-Based Spin Labels (TEMPO Derivatives)
A primary alternative to the pyrroline scaffold is the six-membered piperidine ring system, the most common example being TEMPO (2,2,6,6-Tetramethylpiperidiny-1-oxyl). The choice between these scaffolds is not trivial and has significant experimental implications.
| Feature | Pyrroline-Based (e.g., MTSL) | Piperidine-Based (e.g., TEMPO-maleimide) | Rationale & Experimental Insight |
| Chemical Stability | Higher resistance to bioreduction. | More susceptible to reduction to the corresponding hydroxylamine in cellular environments. | The five-membered pyrroline ring offers greater steric protection to the nitroxide group, enhancing its stability in the reducing environment of the cell cytoplasm. This makes pyrroline labels superior for in-cell EPR studies.[1] |
| Conformational Rigidity | More rigid scaffold. | More flexible, often existing in a chair conformation. | The relative planarity of the pyrroline ring restricts the motion of the nitroxide, which can lead to more defined distance measurements in pulsed EPR experiments like DEER (Double Electron-Electron Resonance). |
| EPR Spectral Properties | Typically narrower spectral lines. | Broader spectral lines. | The reduced motional averaging in the more rigid pyrroline scaffold can result in narrower EPR lines, which can improve sensitivity and resolution. |
| Synthetic Accessibility | Synthesis is often more complex, starting from 4-oxo-TEMPO via a Favorskii rearrangement.[2] | Generally derived from the readily available and less expensive triacetonamine.[2] | The synthetic cost and effort can be a practical consideration in probe selection. |
Experimental Workflows and Protocols
Workflow for Site-Directed Spin Labeling (SDSL)
The following diagram illustrates a typical workflow for an SDSL-EPR experiment.
Caption: A generalized workflow for structural analysis using SDSL-EPR.
Detailed Protocol for Cysteine-Specific Spin Labeling with MTSL
This protocol is adapted from established methods for labeling proteins for EPR analysis.[3][4]
Materials:
-
Purified, cysteine-mutant protein in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.8).
-
(1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate (MTSL) stock solution (200 mM in acetonitrile or DMSO).[3][4]
-
Dithiothreitol (DTT) for initial reduction of the cysteine.
-
Desalting column (e.g., PD-10) for removing excess label.
Procedure:
-
Protein Reduction: Before labeling, ensure the cysteine residue is in its reduced state. Add DTT to the purified protein solution to a final concentration of 2.5-10 mM and incubate at room temperature for 15-30 minutes.
-
DTT Removal: Remove the DTT from the protein solution using a desalting column equilibrated with the labeling buffer. This step is critical as DTT will react with MTSL.
-
Spin Labeling Reaction: Immediately after DTT removal, add the MTSL stock solution to the protein. A 10- to 50-fold molar excess of MTSL over the protein is typically used.[3] The final concentration of the organic solvent from the MTSL stock should not exceed 1-2% of the total volume to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate. Incubation can be performed for 1-4 hours at room temperature or overnight at 4°C, depending on the stability of the protein and the accessibility of the cysteine residue.[5]
-
Removal of Unreacted Label: After incubation, remove the excess, unreacted MTSL by passing the sample through a desalting column or via dialysis against the desired buffer for subsequent EPR analysis.
-
Verification of Labeling: The efficiency of the labeling reaction can be confirmed by Mass Spectrometry, where a mass increase of approximately 185 Da per labeled cysteine is expected for MTSL.
Data Interpretation: What the Spectra Tell Us
The power of SDSL-EPR lies in the information encoded in the EPR spectrum about the spin label's local environment.
Continuous Wave (CW) EPR
The line shape of the CW-EPR spectrum is highly sensitive to the rotational mobility of the nitroxide spin label.
Caption: Schematic representation of CW-EPR spectra for a nitroxide spin label with varying mobility.
-
High Mobility: Sharp, narrow lines indicate the spin label is in an unstructured region of the protein or highly exposed to the solvent, allowing for rapid tumbling.
-
Restricted Mobility: Broader lines suggest the label's motion is constrained by interactions with the local protein backbone or side chains.
-
Immobile: A very broad, anisotropic spectrum is characteristic of a label that is deeply buried or tightly packed within a protein structure.
By comparing the spectra of a spin label at different sites in a protein, or upon the binding of a ligand, researchers can map regions of secondary structure, identify flexible loops, and detect conformational changes.
Conclusion and Future Outlook
The 2,2,5,5-tetramethyl-3-pyrroline scaffold is a cornerstone of modern structural biology. While the diamagnetic derivative, This compound , plays a vital, albeit behind-the-scenes, role as a diamagnetic control, its paramagnetic nitroxide counterparts, like MTSL, are at the forefront of biophysical research.
Compared to piperidine-based labels, pyrroline nitroxides offer enhanced stability and potentially higher resolution spectral data, making them particularly well-suited for demanding applications such as in-cell EPR and the study of subtle conformational changes. As EPR technology continues to advance, the development of new functionalized pyrroline-based probes with different specificities and reporter properties will undoubtedly open new avenues for exploring the dynamic machinery of life at the molecular level.
References
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Keana, J. F. W., & Seyedrezai, S. E. (1982). Synthesis of diamagnetic structural analogs of representative doxyl, proxyl, piperidine, and pyrroline nitroxide spin labels. The Journal of Organic Chemistry, 47(15), 2843–2846. [Link]
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Site Directed Spin Labeling. MDPI Encyclopedia. Retrieved from [Link]
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Sahu, I. D., & Lorigan, G. A. (2016). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Lipopolysaccharide Signaling (pp. 125-136). Humana Press, New York, NY. [Link]
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Gautier, A., et al. (2021). Expanding the Diversity of Nitroxide‐Based Paramagnetic Probes Conjugated to Non‐Canonical Amino Acids for Sdsl‐Epr Applications. Chemistry–A European Journal, 27(1), 255-262. [Link]
-
Crump, M. P., et al. (2013). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 18(9), 11334-11364. [Link]
-
Keana, J. F. W., & Seyedrezai, S. E. (1982). Synthesis of diamagnetic structural analogs of representative doxyl, proxyl, piperidine, and pyrroline nitroxide spin labels. The Journal of Organic Chemistry. [Link]
-
Formaggio, F., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. ACS Omega, 7(5), 4429-4441. [Link]
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Iwahara, J., & Clore, G. M. (2006). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Nature Protocols, 1(2), 614-619. [Link]
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Kálai, T., & Hideg, K. (2016). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. Molecules, 21(10), 1349. [Link]
-
Kirilyuk, I. A., et al. (2020). Synthesis of 2,5-Bis(spirocyclohexane)-Substituted Nitroxides of Pyrroline and Pyrrolidine Series, Including Thiol-Specific Spin Label: An Analogue of MTSSL with Long Relaxation Time. Molecules, 25(16), 3698. [Link]
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Ward, R., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7552. [Link]
-
Jeschke, G. (2012). Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
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Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550. [Link]
-
Formaggio, F., et al. (2022). Is Cys(MTSL) the Best α-Amino Acid Residue to Electron Spin Labeling of Synthetically Accessible Peptide Molecules with Nitroxides?. Padua@Research. [Link]
-
Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR. NIH. [Link]
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Belle, V., et al. (2014). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in Molecular Biosciences, 1, 7. [Link]
-
Sahoo, B. R., et al. (2016). Effect of a Paramagnetic Spin Label on the Intrinsically Disordered Peptide Ensemble of Amyloid-β. Biophysical Journal, 110(3), 565-568. [Link]
-
Hanson, P., et al. (2013). Conformational dynamics and distribution of nitroxide spin labels. ETH Zurich Research Collection. [Link]
-
Ward, R., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. MDPI. [Link]
-
Jia, Z. J., et al. (2015). Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. Organic & Biomolecular Chemistry, 13(38), 9789-9793. [Link]
-
Bakulina, O. Y., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6610. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
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1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0094701). Human Metabolome Database. [Link]
-
This compound. Shanghai Hanhong Scientific Co.,Ltd.. [Link]
-
Ohnishi, T., et al. (1976). Electron spin resonance studies on the selective labeling of N-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidinyl)maleimide of rat liver mitochondria. Journal of Biochemistry, 80(5), 983-990. [Link]
-
Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
-
Studying Macromolecules by EPR. ETH Zurich. [Link]
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Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Hrčak. [Link]
-
This compound CAS#: 244641-21-2. ChemWhat. [Link]
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Assessing the Perturbation of Protein Structure by the Thiol-Reactive Spin Label: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
A Comparative Guide for Researchers in Drug Discovery and Structural Biology
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of structural biology and drug development, the precise characterization of protein structure and dynamics is paramount. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a powerful technique to probe the conformational landscapes of proteins.[1][2] This method relies on the introduction of a paramagnetic probe, or spin label, at a specific site within the protein, most commonly a cysteine residue.[3] The choice of spin label is critical, as the ideal probe should report on the native protein environment with minimal interference. However, the covalent attachment of any extrinsic molecule carries the inherent risk of perturbing the very structure we aim to study.[4][5]
This guide provides an in-depth analysis of the potential structural perturbations induced by the thiol-reactive spin label, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol , and its derivatives. We will objectively compare its performance with alternative thiol-reactive probes and present a framework of orthogonal biophysical methods to validate the structural integrity of labeled proteins. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering researchers to make informed decisions in their experimental design.
The Double-Edged Sword of Spin Labeling: Information vs. Perturbation
The utility of a spin label is derived from its sensitivity to the local microenvironment, providing information on solvent accessibility, side-chain dynamics, and distances between labeled sites.[6][7] Nitroxide-based labels, such as those derived from the pyrroline scaffold of this compound, are widely used due to their stability and informative EPR spectra.[8] However, the introduction of a bulky, albeit relatively small, heterocyclic moiety can lead to localized structural rearrangements.[4] The very presence of the label can alter the conformational equilibrium, leading to non-native states that may confound data interpretation. Therefore, a rigorous assessment of the impact of labeling on protein structure is not just recommended, but essential for the scientific validity of any SDSL-EPR study.
A Comparative Overview of Thiol-Reactive Spin Labels
The selection of a thiol-reactive spin label should be a deliberate choice based on the scientific question and the nature of the protein system. Below is a comparison of this compound derivatives with other commonly used classes of thiol-reactive probes.
| Spin Label Class | Reactive Group | Key Characteristics | Potential for Structural Perturbation |
| Pyrroline-based (e.g., derivatized this compound) | Methanethiosulfonate (MTS) | Highly specific for thiols, forming a disulfide bond. The pyrroline ring provides a stable nitroxide radical.[3][9] | Moderate. The pyrroline ring and its substituents have a defined steric footprint. The flexibility of the linker to the protein backbone can influence the extent of perturbation. |
| Maleimides | Maleimide | Reacts with thiols to form a stable thioether bond. Can be more thiol-selective than iodoacetamides at neutral pH.[10] | Moderate to High. The maleimide ring itself is relatively bulky. The linker chemistry can vary, influencing flexibility and steric hindrance. |
| Iodoacetamides | Iodoacetamide | Forms a stable thioether bond with thiols. Can show some reactivity with other residues like histidine and methionine.[11] | Moderate. Generally smaller than maleimides, but the potential for off-target modification exists, which could lead to structural changes. |
| Bifunctional Spin Labels | Two reactive groups (e.g., two MTS or maleimide groups) | Designed to react with two spatially close cysteine residues, providing a more rigid attachment and restricting the label's motion. | Low to Moderate. While the label itself can be larger, the restricted motion can lead to a more defined and potentially less disruptive interaction with the protein surface. |
| Gadolinium (Gd³⁺)-based labels | Various thiol-reactive chelators | Offer higher sensitivity for high-frequency EPR and are useful for measuring longer distances. | High. These labels are significantly larger and can have a more substantial impact on the local protein environment. |
Experimental Workflow for Assessing Structural Perturbation
A multi-pronged approach using orthogonal biophysical techniques is the most robust strategy to assess the impact of spin labeling on protein structure.
Caption: Workflow for assessing protein structure perturbation by spin labels.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is a rapid and sensitive method to assess the secondary structure content of a protein.[12][13] By comparing the far-UV CD spectra of the unlabeled protein with the labeled protein, any significant changes in α-helix, β-sheet, or random coil content can be detected.
Protocol: Far-UV Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare samples of unlabeled, this compound labeled, and alternatively labeled protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4).
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record spectra from 260 nm to 190 nm at 25 °C.
-
Set the scanning speed to 50 nm/min with a data pitch of 0.5 nm and a bandwidth of 1 nm.
-
Average at least three scans for each sample and the buffer blank.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each protein spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Visually inspect the spectra for any significant changes in shape or magnitude.
-
Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of secondary structure elements.[14]
-
Differential Scanning Fluorimetry (DSF): Gauging Thermal Stability
DSF, or Thermal Shift Assay, measures a protein's thermal denaturation temperature (Tm), which is a direct indicator of its conformational stability.[15][16] A significant change in Tm upon labeling suggests that the spin label has altered the protein's stability.
Protocol: Differential Scanning Fluorimetry
-
Sample Preparation:
-
Prepare a 20 µL reaction mix in a 96-well PCR plate for each sample (unlabeled, labeled with the primary compound, and labeled with an alternative).
-
Each reaction should contain the protein at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer.
-
-
Data Acquisition:
-
Use a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The Tm is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
Compare the Tm values of the labeled proteins to the unlabeled control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Insight
NMR spectroscopy provides the highest resolution information on protein structure in solution.[17][18] 2D ¹H-¹⁵N HSQC spectra are particularly sensitive to the chemical environment of each backbone amide.[19] Changes in the positions of peaks (chemical shift perturbations) upon labeling indicate alterations in the local or even global protein structure.
Protocol: 2D ¹H-¹⁵N HSQC NMR
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled protein.
-
Prepare unlabeled and labeled protein samples at a concentration of 100-500 µM in a deuterated NMR buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.0, with 10% D₂O).
-
-
Data Acquisition:
-
Acquire 2D ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
-
Optimize acquisition parameters for the specific protein.
-
-
Data Analysis:
-
Process and analyze the spectra using appropriate software (e.g., TopSpin, NMRPipe, Sparky).
-
Overlay the spectra of the unlabeled and labeled proteins.
-
Identify any residues that show significant chemical shift perturbations. Residues far from the labeling site that show changes may indicate allosteric structural effects.
-
Interpreting the Data: A Holistic View
The goal of this multi-technique approach is to build a comprehensive picture of any structural changes.
Caption: Logic diagram for interpreting multi-technique data.
-
No Significant Change: If the CD, DSF, and NMR data show minimal differences between the labeled and unlabeled protein, it provides strong evidence that the spin label is not significantly perturbing the protein's structure or stability.
-
Localized Changes: If only residues near the labeling site show chemical shift perturbations in the NMR spectrum, while CD and DSF data are largely unchanged, the perturbation is likely localized and may be acceptable depending on the research question.
-
Global Changes: Significant changes in CD spectra, a large shift in Tm from DSF, and widespread chemical shift perturbations in NMR indicate a global structural disruption. In this case, the chosen spin label or the labeling site is likely unsuitable.
Conclusion: Towards Structurally Validated Spin Labeling
The use of this compound and other thiol-reactive spin labels is a powerful tool in the arsenal of the structural biologist. However, the potential for structural perturbation necessitates a rigorous and multi-faceted validation approach. By systematically comparing the effects of labeling to an unlabeled control and to alternative probes using orthogonal techniques such as Circular Dichroism, Differential Scanning Fluorimetry, and NMR spectroscopy, researchers can ensure the fidelity of their structural interpretations. This commitment to scientific rigor is essential for advancing our understanding of protein function and for the successful development of novel therapeutics.
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General protocol for standard sample preparation for SDSL-EPR spectroscopy. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Reproducible EPR Distance Measurements: An In-Depth Comparison Featuring 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
In the pursuit of understanding the intricate dance of biomolecules, Electron Paramagnetic Resonance (EPR) spectroscopy, particularly Pulsed Electron-Electron Double Resonance (PELDOR) or Double Electron-Electron Resonance (DEER), has emerged as a powerful technique for measuring nanometer-scale distances. The precision and reproducibility of these measurements are paramount for elucidating protein conformations, dynamics, and interactions. At the heart of this technique lies the spin label, a paramagnetic molecule site-specifically introduced into the biomolecule of interest. This guide provides a comprehensive overview of the factors influencing the reproducibility of EPR distance measurements, with a special focus on the promising yet less-documented spin label, 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (ATM3).
The Spin Label: A Critical Determinant of Reproducibility
The choice of spin label is a critical first step that profoundly impacts the quality and reproducibility of EPR distance measurements. An ideal spin label should exhibit high stability in biological environments, possess a well-defined and predictable conformation when attached to the biomolecule, and provide a strong EPR signal. While the methanethiosulfonate spin label (MTSSL) has been the workhorse of the field for decades, the quest for improved stability and more rigid tethers has led to the development of a diverse arsenal of spin labels.
This guide will compare the performance of ATM3 with other commonly used spin labels, providing insights into their respective strengths and weaknesses.
Comparative Analysis of Spin Labels for EPR Distance Measurements
The selection of a spin label is a trade-off between various factors, including labeling efficiency, stability, and the conformational flexibility of the linker attaching it to the protein. Below is a comparative overview of ATM3 and other widely used spin labels.
| Spin Label | Chemical Structure | Key Features & Considerations |
| This compound (ATM3) | A pyrroline-based nitroxide spin label.[1] | Potential Advantages: The acetyl group may offer increased stability against reduction in cellular environments compared to unprotected hydroxyl groups. The pyrroline ring is known to be more stable than the six-membered piperidine ring in some nitroxides. Considerations: Limited published data on its performance in DEER experiments. The flexibility of the linker needs to be characterized. |
| MTSSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) | The most commonly used nitroxide spin label for cysteine-specific labeling. | Advantages: High labeling efficiency for cysteine residues. Extensive body of literature and well-characterized spectral properties. Disadvantages: Susceptible to reduction in cellular environments. The flexible linker can lead to broader distance distributions. |
| Trityl (TAM) labels | Carbon-centered radicals. | Advantages: Significantly narrower EPR lines, leading to higher sensitivity in DEER experiments.[2][3] More stable in reducing environments than nitroxides.[4] Disadvantages: Larger and more hydrophobic than nitroxides, which can potentially perturb protein structure.[2] |
| Gd(III)-based labels | Paramagnetic metal ion complexes. | Advantages: High electron spin, leading to strong dipolar coupling and the potential for measuring longer distances. Orthogonal to nitroxide labels, allowing for multi-frequency experiments. Disadvantages: Broader EPR spectra can make pulse excitation more challenging. The coordination chemistry for site-specific labeling can be complex. |
Diagram of Compared Spin Label Structures:
Caption: Chemical structures of representative spin labels.
Achieving Reproducibility: A Step-by-Step Experimental Protocol for DEER/PELDOR
Reproducibility in EPR distance measurements is not solely dependent on the choice of spin label but is a culmination of meticulous experimental design and execution. The following protocol outlines the key steps for a DEER/PELDOR experiment, emphasizing practices that promote self-validation and trustworthiness.
Experimental Workflow for Reproducible DEER/PELDOR Measurements:
Sources
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (CAS No. 244641-21-2). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach that treats the substance as potentially hazardous is not only recommended but essential.
The procedures outlined below are based on established principles of chemical safety and hazardous waste management. They are designed to empower laboratory personnel to manage the disposal of this compound with the highest degree of safety and in compliance with general laboratory standards.
Hazard Assessment: A Precautionary Approach
A thorough hazard assessment is the first step in any chemical handling protocol. For this compound, the lack of a specific SDS necessitates an evaluation based on its chemical structure and data from analogous compounds. As a pyrroline derivative, it is prudent to assume it may possess one or more of the following hazardous characteristics until proven otherwise:
-
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: Although a solid with a melting point of 110-112°C, its combustion products may be hazardous.
-
Environmental Hazard: The impact on aquatic life and the environment is unknown.
Given these potential risks, all disposal procedures must be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[1][2][3][4]
| PPE Category | Minimum Requirement |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields. A full-face shield is recommended for splash hazards. |
| Hand | Chemically resistant gloves (e.g., Nitrile). Consider double-gloving for added protection. |
| Body | A standard laboratory coat. A chemically resistant apron or disposable coverall is recommended. |
| Respiratory | All handling and disposal procedures should be conducted in a certified chemical fume hood.[5] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
-
Container Selection: Use a dedicated, sealable, and chemically compatible hazardous waste container. The original container is often a good choice if it is in good condition.[8][9]
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS No. "244641-21-2"
-
An indication of the potential hazards (e.g., "Potentially Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood. Use a dedicated scoop or spatula. Avoid generating dust.
-
Storage: Securely seal the container and store it in a designated satellite accumulation area (SAA) away from incompatible materials.[9][10]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
Any materials that come into contact with this compound, such as gloves, weigh boats, and absorbent pads, must also be disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a separate, clearly labeled hazardous waste bag or container.[6]
-
Labeling: Label the container as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant.
-
Disposal: Dispose of this container through your institution's hazardous waste management program.
Spill Management
In the event of a spill, a prompt and safe response is crucial to minimize exposure and environmental contamination.[11][12][13][14]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the material is a dust, avoid creating airborne particles.
-
Consult SDS (if available): If an SDS for a similar compound is available, consult it for specific cleanup guidance.
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE as outlined in Section 2.
-
For a solid spill, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[11]
-
Carefully scoop the spilled material and absorbent into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol, if compatible) and absorbent pads.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.
Decontamination Procedures
All non-disposable equipment, such as glassware and spatulas, that has been in contact with this compound must be decontaminated.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable solvent in which the compound is soluble (e.g., acetone, ethanol, or dichloromethane).
-
Collect Rinsate: The initial solvent rinse must be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial rinse, wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. EHS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
